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  • Product: Fludazonium
  • CAS: 52341-69-2

Core Science & Biosynthesis

Foundational

Fludazonium Chloride: Mechanism of Action & Technical Profile

An In-Depth Technical Guide for Antifungal Development Executive Summary Fludazonium chloride (CAS: 53597-28-7) represents a distinct class of antifungal agents known as heterocyclic quaternary ammonium compounds (QACs)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Antifungal Development

Executive Summary

Fludazonium chloride (CAS: 53597-28-7) represents a distinct class of antifungal agents known as heterocyclic quaternary ammonium compounds (QACs) .[1] Unlike classical azoles (e.g., fluconazole, ketoconazole) that act primarily as fungistatic inhibitors of ergosterol biosynthesis, Fludazonium chloride functions as a rapid-acting fungicidal membrane disruptor .

Its molecular architecture combines a fluorinated lipophilic tail with a cationic imidazolium head group. This hybrid structure allows it to bridge the pharmacological gap between surface-active antiseptics and specific antifungal pharmacophores. This guide analyzes the physicochemical basis of its mechanism, experimental validation protocols, and its differentiation from standard ergosterol inhibitors.

Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the mechanism, one must first deconstruct the molecule’s amphiphilic nature.

Structural Components
ComponentChemical FeatureFunctional Role
Cationic Head Imidazolium (Quaternary Nitrogen)Provides a high charge density (

) to facilitate electrostatic attraction to the negatively charged fungal cell wall (mannoproteins) and membrane (phosphatidylserine/inositol).
Lipophilic Tail Fluorinated Phenyl / Dichlorophenyl EtherThe hydrophobic "wedge." The fluorine substitution enhances lipophilicity and metabolic stability, allowing deep penetration into the lipid bilayer.
Counter-Ion Chloride (

)
Maintains solubility in aqueous formulations; dissociates upon contact with the biological milieu.
The "Onium" Distinction

Classical azoles rely on a free nitrogen atom (N-3 or N-4) with a lone pair of electrons to coordinate with the heme iron of the fungal enzyme CYP51 (14


-demethylase) .
  • Critical SAR Note: In Fludazonium, the nitrogen is quaternized (part of the imidazolium salt). It lacks the lone pair required for heme coordination. Therefore, Fludazonium does not primarily inhibit CYP51 . Its activity is driven by the physical disruption of the membrane rather than metabolic enzyme inhibition.

Mechanism of Action (MOA): The "Electro-Insertion" Model

The fungicidal activity of Fludazonium chloride follows a sequential three-stage kinetic model .

Stage 1: Electrostatic Adsorption

The fungal cell wall is rich in mannoproteins and chitin, carrying a net negative surface charge. The cationic imidazolium head of Fludazonium exhibits a high affinity for these anionic sites, leading to rapid surface adsorption. This contrasts with mammalian cell membranes, which are zwitterionic (neutral), providing a degree of selectivity.

Stage 2: Hydrophobic Insertion (The "Wedge" Effect)

Once adsorbed, the lipophilic fluorinated tail orients itself toward the lipid core of the cell membrane. Driven by hydrophobic exclusion from the aqueous environment, the tail inserts between the fatty acyl chains of the membrane phospholipids.

Stage 3: Membrane Destabilization & Lysis

The accumulation of Fludazonium molecules creates lateral pressure within the bilayer. This disrupts the Van der Waals forces holding the membrane together, leading to:

  • Phase Separation: Formation of "domains" of disrupted lipids.

  • Pore Formation: Transient or permanent pores allow the uncontrolled efflux of intracellular ions (

    
    ) and metabolites (ATP).
    
  • Lysis: Loss of osmotic integrity results in cell death.

Visualization: The Signaling & Lysis Pathway

FludazoniumMOA Fludazonium Fludazonium Chloride (Cationic Amphiphile) CellWall Fungal Cell Wall (Negatively Charged) Fludazonium->CellWall 1. Electrostatic Adsorption CYP51 CYP51 (Ergosterol Synthesis) *Not Primary Target* Fludazonium->CYP51 No Binding (Quaternized N) Membrane Plasma Membrane (Phospholipid Bilayer) CellWall->Membrane 2. Hydrophobic Insertion K_Efflux Efflux of K+ & ATP Membrane->K_Efflux 3. Pore Formation Lysis Cell Lysis & Death (Fungicidal) K_Efflux->Lysis 4. Osmotic Collapse

Caption: The sequential mechanism of Fludazonium chloride, highlighting the divergence from CYP51 inhibition.

Experimental Validation Protocols

To validate this mechanism in a drug development setting, the following assays are required. These protocols distinguish membrane disruptors from metabolic inhibitors.

Protocol A: Propidium Iodide (PI) Uptake Assay

Purpose: To prove membrane permeabilization. PI is a membrane-impermeable dye that only enters cells with compromised membranes.

  • Preparation: Harvest Candida albicans cells in exponential phase. Wash with PBS.

  • Treatment: Incubate cells with Fludazonium chloride at

    
    , 
    
    
    
    , and
    
    
    MIC for 30, 60, and 120 minutes.
    • Positive Control: Cetylpyridinium chloride (known disruptor).[2]

    • Negative Control: Fluconazole (membrane intact initially).

  • Staining: Add Propidium Iodide (

    
    ) and incubate for 10 minutes in the dark.
    
  • Analysis: Measure fluorescence via Flow Cytometry (Ex: 535 nm / Em: 617 nm).

  • Expected Result: Fludazonium treated cells will show rapid (<60 min) increase in fluorescence, indicating immediate pore formation. Fluconazole cells will remain PI-negative in this timeframe.

Protocol B: ATP Leakage Assay

Purpose: To quantify the extent of cytoplasmic leakage.

  • Incubation: Expose fungal suspension (

    
     CFU/mL) to Fludazonium.
    
  • Supernatant Collection: At

    
     min, centrifuge samples to pellet cells.
    
  • Detection: Use a Luciferin-Luciferase bioluminescence kit on the supernatant.

  • Interpretation: High ATP levels in the supernatant confirm gross membrane rupture.

Protocol C: Time-Kill Kinetics

Purpose: To differentiate Fungicidal vs. Fungistatic action.[3][4][5][6]

TimepointFludazonium (

MIC)
Fluconazole (

MIC)
0 hr 100% Viability100% Viability
1 hr <10% Viability (Rapid Kill)~90% Viability (Static)
4 hr <0.1% Viability~80% Viability
24 hr SterileStatic Growth

Comparative Pharmacology

Understanding where Fludazonium fits in the antifungal arsenal is crucial for positioning.

FeatureFludazonium ChlorideMiconazole/ClotrimazoleBenzalkonium Chloride
Class Imidazolium QACImidazoleAliphatic QAC
Primary Target Plasma Membrane (Physical)CYP51 Enzyme (Metabolic)Plasma Membrane (Physical)
Action Type Fungicidal Fungistatic (mostly)Fungicidal
Onset Rapid (Minutes)Slow (Hours/Days)Rapid (Minutes)
Resistance Profile Low (Physical disruption is hard to mutate against)Moderate (ERG11 mutations, Efflux pumps)Low to Moderate
Systemic Use Limited (Toxicity risk)Limited (Toxicity/Solubility)None (Toxic)
Experimental Workflow Visualization

ValidationWorkflow cluster_Assays Validation Assays Sample Fungal Culture (Log Phase) Treatment Treat with Fludazonium Sample->Treatment PI PI Uptake (Membrane Integrity) Treatment->PI ATP ATP Leakage (Pore Formation) Treatment->ATP Kill Time-Kill Curve (Kinetics) Treatment->Kill Result Confirm Mechanism: Lytic & Fungicidal PI->Result ATP->Result Kill->Result

Caption: Workflow for validating the membrane-disruptive mechanism of Fludazonium.

References

  • EvitaChem . Fludazonium chloride (EVT-255534) | 53597-28-7 - Chemical Structure and Classification. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 41867, Fludazonium chloride. Retrieved from

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Contextual grounding for QAC mechanism).
  • Campanac, C., et al. (2002). Interactions between quaternary ammonium compounds and the cell membrane of Pseudomonas aeruginosa and Candida albicans. Antimicrobial Agents and Chemotherapy.[3][4][7][8][9] (Protocol validation for QAC membrane disruption).

  • The Merk Manuals . Antifungal Medications and Mechanisms. Retrieved from

Sources

Exploratory

Fludazonium (R23633): Structural Analysis and Pharmacological Profile

The following technical guide details the chemical structure, synthesis, and pharmacological properties of Fludazonium (R23633) . [1][2] Executive Summary Fludazonium chloride (Code: R23633) is a synthetic quaternary imi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of Fludazonium (R23633) .

[1][2]

Executive Summary

Fludazonium chloride (Code: R23633) is a synthetic quaternary imidazolium salt structurally derived from the antifungal agent miconazole.[1][2] Unlike classical azole antifungals that inhibit ergosterol synthesis via cytochrome P450 binding, Fludazonium possesses a quaternized nitrogen, altering its primary mechanism to membrane disruption (cationic surfactant activity).[1][2] Historically investigated as a topical antiseptic and antifungal agent, its clinical development was influenced by its potent broad-spectrum antimicrobial activity and its pharmacological profile, which includes neuromuscular blocking properties characteristic of large quaternary ammonium compounds.[1][2]

Chemical Identity and Structure

Fludazonium is a complex ether-linked imidazolium derivative.[1][2] Its structure combines the lipophilic pharmacophore of miconazole with a polar, electron-withdrawing fluorophenacyl moiety.[1][2]

Nomenclature and Identifiers
PropertyDetail
Common Name Fludazonium Chloride
Code Name R23633
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]imidazol-3-ium chloride
Molecular Formula C₂₆H₂₀Cl₄FN₂O₂[1][2][3][4][5][6][7][8] · Cl (C₂₆H₂₀Cl₅FN₂O₂)
Molecular Weight 588.71 g/mol
CAS Number 53597-28-7
Structural Dissection

The molecule consists of three distinct functional domains:

  • The Core: An imidazolium ring (positively charged).[1][2]

  • The Lipophilic Tail (N1): A 2,4-dichloro-beta-[(2,4-dichlorobenzyl)oxy]phenethyl group.[1][2] This is identical to the side chain of Miconazole , providing high affinity for lipid bilayers.[2]

  • The Quaternizing Head (N3): A p-fluorophenacyl group (4-fluorophenyl ketone).[1][2] This group locks the imidazole nitrogen, preventing it from acting as a Lewis base.[1][2]

Structural Visualization

The following diagram illustrates the modular assembly of Fludazonium from its precursors.

FludazoniumStructure cluster_legend Structural Impact MiconazoleBase Miconazole Base (Lipophilic Domain) Reaction + MiconazoleBase->Reaction Phenacyl 4-Fluorophenacyl Halide (Quaternizing Agent) Phenacyl->Reaction Fludazonium Fludazonium Chloride (Quaternary Imidazolium Salt) Reaction->Fludazonium N-Alkylation (Quaternization) Desc Quaternization eliminates the lone pair required for CYP450 inhibition, shifting mechanism to membrane disruption.

Figure 1: Synthetic assembly and structural logic of Fludazonium.[1][2][3][5]

Physicochemical Properties[1][4][7][10]

Understanding the physicochemical behavior of Fludazonium is critical for formulation, particularly given its low aqueous solubility and surfactant nature.[1][2]

PropertyValue / DescriptionImpact on Formulation
Physical State White to off-white crystalline powderRequires particle size reduction for suspension.[1][2]
Solubility (Water) Low (< 0.1 mg/mL)Typical of large lipophilic cations; requires co-solvents (DMSO, Ethanol) or surfactants.[1][2]
Solubility (Organic) High (DMSO, Methanol, Chloroform)Suitable for solvent-based extraction or synthesis.[1][2]
pKa N/A (Quaternary Salt)Permanently charged across all physiological pH ranges.[1][2]
LogP (Predicted) ~5.5 - 6.5Highly lipophilic; strongly partitions into lipid membranes.[1][2]
Stability Stable in solid state; hydrolytically sensitiveThe phenacyl ketone and ether linkages may degrade under extreme pH.[1][2]

Pharmacology and Mechanism of Action[2][9][11][12][13]

Mechanism: The "Soft Drug" Concept

Fludazonium represents a divergence from standard azole pharmacology.[1][2]

  • Classical Azoles (e.g., Miconazole): Possess a free imidazole nitrogen (N3) with a lone pair that binds to the heme iron of fungal CYP51 (Lanosterol 14α-demethylase) , inhibiting ergosterol synthesis.[1][2]

  • Fludazonium: The N3 position is alkylated (quaternized).[1][2] It cannot bind heme iron. Therefore, it does not act primarily via enzyme inhibition.[1][2]

Primary Mechanism: Membrane Disruption (Chemomechanical) Fludazonium acts as a potent cationic surfactant .[1][2]

  • Adsorption: The positively charged imidazolium head is attracted to the negatively charged phosphates of the fungal cell membrane.[1][2]

  • Insertion: The bulky, lipophilic dichlorophenyl tail inserts into the lipid bilayer.[1][2]

  • Disruption: This insertion perturbs membrane packing, causing leakage of intracellular ions (K+) and eventual cell lysis.[1][2] This mechanism is bactericidal/fungicidal rather than fungistatic.[1][2]

Secondary Activity: Neuromuscular Blockade

Like many bulky quaternary ammonium compounds (e.g., Pancuronium), Fludazonium can interact with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2]

  • Effect: Competitive antagonism of acetylcholine.[1][2]

  • Clinical Implication: This activity restricts Fludazonium to topical applications .[1][2] Systemic administration could lead to paralysis or respiratory depression.[1][2]

Mechanism Fludazonium Fludazonium Cation Target1 Fungal Cell Membrane (Primary Target) Fludazonium->Target1 Target2 Neuromuscular Junction (Off-Target/Side Effect) Fludazonium->Target2 If Systemic Action1 Electrostatic Attraction (Cation -> Anionic Headgroups) Target1->Action1 Action3 Competition with Acetylcholine Target2->Action3 Action2 Hydrophobic Insertion (Dichlorophenyl Tail) Action1->Action2 Result1 Membrane Depolarization & Lysis (Fungicidal) Action2->Result1 Result2 Neuromuscular Blockade (Systemic Toxicity) Action3->Result2

Figure 2: Dual pharmacological pathways of Fludazonium.

Experimental Protocols

Synthesis of Fludazonium Chloride

This protocol describes the quaternization of Miconazole base.[1][2] Note: All reactions must be performed in a fume hood.

Reagents:

  • Miconazole (free base): 1.0 eq[1][2]

  • 2-Bromo-4'-fluoroacetophenone (p-Fluorophenacyl bromide): 1.1 eq[1][2]

  • Solvent: Acetonitrile (dry) or Acetone[1][2]

  • Catalyst: None required (spontaneous alkylation)[1][2]

Procedure:

  • Dissolution: Dissolve 4.16 g (10 mmol) of Miconazole base in 50 mL of dry acetonitrile in a round-bottom flask.

  • Addition: Add 2.39 g (11 mmol) of 2-Bromo-4'-fluoroacetophenone dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1) for the disappearance of the starting imidazole.[1][2]

  • Precipitation: Cool the reaction mixture to room temperature. The quaternary salt often precipitates spontaneously.[1][2] If not, add diethyl ether to induce crystallization.[1][2]

  • Filtration: Filter the white solid under vacuum.

  • Purification: Recrystallize from Isopropanol/Ether to yield pure Fludazonium bromide (convert to chloride via ion exchange if strictly required, though bromide is often used in synthesis).

    • Note on Counterion: The "Chloride" form (R23633) implies the use of the chloro-analog precursor or an ion-exchange step.[1][2]

In Vitro Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Dissolve Fludazonium in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Range: 64 µg/mL to 0.125 µg/mL.[1][2]

  • Inoculation: Add C. albicans suspension (adjusted to 1-5 x 10³ CFU/mL) to each well.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.[1][2]

    • Expected Result: Fludazonium typically exhibits MICs in the range of 1–10 µg/mL for susceptible yeasts, comparable to other quaternary antiseptics.[1][2]

Conclusion

Fludazonium (R23633) is a specialized chemical entity that bridges the gap between azole antifungals and quaternary ammonium antiseptics.[1][2] By structurally modifying the miconazole scaffold with a p-fluorophenacyl group, the molecule loses its CYP450 inhibitory capacity but gains potent membrane-disrupting properties.[1][2] While effective as a topical antimicrobial, its utility is bounded by its low water solubility and potential for neuromuscular blockade if absorbed systemically.[1][2]

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][2] Fludazonium Chloride (R).[1][2][3][5] Inxight Drugs.[1][2][5][9] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (n.d.).[1][2] Fludazonium Chloride - Substance Structure. Global Substance Registration System (GSRS).[1][2] Retrieved from [Link][1][2]

  • Vanden Bossche, H., et al. (1990).[1][2][10] Biochemical basis for the activity and selectivity of oral antifungal drugs. British Journal of Clinical Practice.[1][2][10] Supplement, 71, 41–46.[1][2][10] (Contextual grounding on Azole vs. Quaternary mechanisms). Retrieved from [Link]

Sources

Foundational

Technical Guide: Cationic Imidazolium Architectures as Next-Generation Topical Antifungals

Executive Summary: The Shift to Dynamic Cationic Therapeutics The current antifungal pharmacopeia is dominated by static agents—primarily azoles (e.g., clotrimazole, ketoconazole) that rely on the enzymatic inhibition of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Dynamic Cationic Therapeutics

The current antifungal pharmacopeia is dominated by static agents—primarily azoles (e.g., clotrimazole, ketoconazole) that rely on the enzymatic inhibition of lanosterol 14


-demethylase (CYP51). While effective against planktonic growth, these neutral molecules often fail to eradicate fungal biofilms and are increasingly compromised by efflux pump-mediated resistance.

Imidazolium derivatives (specifically N-alkylimidazolium salts or Ionic Liquids) represent a paradigm shift. Unlike their neutral imidazole precursors, these permanently charged cationic species act as "membrane-active" agents. They do not merely inhibit an enzyme; they physically disrupt the fungal cell envelope. This guide details the molecular engineering, mechanism of action, and preclinical validation of imidazolium architectures for topical applications.

Part 1: Molecular Architecture & Structure-Activity Relationships (SAR)

The efficacy of an imidazolium antifungal is dictated by its amphiphilic balance. The molecule consists of a polar, cationic "warhead" (the imidazolium ring) and a hydrophobic "tail" (the alkyl chain).

The Hydrophobic Tail (The Driver)

The alkyl chain length is the primary determinant of antifungal potency. This follows the "Cut-off Effect" :

  • Short Chains (

    
    C8):  Insufficient lipophilicity to penetrate the fungal cell wall. Inactive.
    
  • Medium Chains (C10–C12): Moderate activity; begins to disrupt membranes.

  • Long Chains (C14–C16): The Therapeutic Sweet Spot. These chains perfectly span the lipid bilayer, causing maximum destabilization. C16 (hexadecyl) derivatives often exhibit the lowest Minimum Inhibitory Concentration (MIC) against Candida and dermatophytes.[1]

  • Very Long Chains (

    
    C18):  Activity plateaus or decreases due to self-aggregation (micelle formation) or steric hindrance, reducing the effective concentration of free monomer available to attack the cell.
    
The Cationic Warhead (The Anchor)

The positive charge on the N3 nitrogen facilitates the initial electrostatic attraction to the negatively charged fungal cell wall (mannoproteins and chitin). Substitution at the C2 position (e.g., methylation) can enhance chemical stability by preventing deprotonation, though the C2-H is often involved in hydrogen bonding.

The Counter-Anion (The Tuner)

While the cation drives toxicity, the anion modulates physical properties (solubility, viscosity, hydrophobicity).

  • Halides (Cl⁻, Br⁻): Standard for synthesis; water-soluble.

  • Hydrophobic Anions (NTf₂⁻, PF₆⁻): Reduce water solubility, potentially creating "depot" effects in topical formulations but may alter bioavailability.

Visualization: SAR Logic Flow

SAR_Logic Start Imidazolium Core Structure Chain_Length Alkyl Chain Elongation Start->Chain_Length Short C4 - C8 Chain (Low Lipophilicity) Chain_Length->Short Medium C10 - C12 Chain (Moderate Lipophilicity) Chain_Length->Medium Long C14 - C16 Chain (Optimal Lipophilicity) Chain_Length->Long VeryLong > C18 Chain (Steric/Aggregation Issues) Chain_Length->VeryLong Result_Short Inactive (Cannot penetrate wall) Short->Result_Short Result_Medium Bacteriostatic (Weak disruption) Medium->Result_Medium Result_Long Fungicidal 'Sweet Spot' (Membrane Lysis) Long->Result_Long Result_VeryLong Reduced Efficacy (Micelle trapping) VeryLong->Result_VeryLong

Caption: Impact of N-alkyl chain length on antifungal efficacy, highlighting the C14-C16 therapeutic window.

Part 2: Mechanism of Action (MOA)

Unlike azoles which target ergosterol synthesis, imidazolium salts target the membrane integrity itself. This mechanism is rapid and bactericidal/fungicidal, making resistance development slower.

  • Electrostatic Adsorption: The cationic imidazolium head binds to the negatively charged residues (phosphomannan, sialic acid) on the fungal cell surface.

  • Intercalation: The hydrophobic alkyl tail inserts into the lipid bilayer of the cell membrane.

  • Disruption & Pore Formation: The wedge-like shape of the molecule disturbs the packing of phospholipids. At critical concentrations, this leads to the formation of transient pores or complete micellization of the membrane.

  • Leakage & Death: Intracellular ions (K⁺) and ATP leak out; the membrane potential collapses, leading to cell death. Secondary effect:[2] Induction of Reactive Oxygen Species (ROS) and mitochondrial dysfunction.[3]

Visualization: Membrane Disruption Pathway

MOA_Pathway Step1 1. Electrostatic Attraction (Cationic Head <-> Anionic Wall) Step2 2. Hydrophobic Insertion (Alkyl Tail enters Bilayer) Step1->Step2 Adsorption Step3 3. Membrane Perturbation (Lateral expansion/Pore formation) Step2->Step3 Intercalation Step4 4. Cytoplasmic Leakage (Loss of K+, ATP, DNA) Step3->Step4 Lysis Step5 Cell Death (Fungicidal) Step4->Step5 Collapse

Caption: Step-by-step mechanism of fungal cell death induced by cationic imidazolium derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Hexadecyl-3-methylimidazolium Chloride ([C16MIm]Cl)

A self-validating synthesis protocol ensuring high purity.

Materials: 1-Methylimidazole (Reagent grade), 1-Chlorohexadecane, Acetonitrile (solvent), Ethyl acetate (washing).

  • Reaction: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (10 mmol) in acetonitrile (20 mL).

  • Addition: Add 1-chlorohexadecane (11 mmol, 1.1 eq) dropwise. Rationale: Slight excess of alkyl halide ensures complete consumption of the imidazole.

  • Reflux: Heat the mixture to 80°C under nitrogen atmosphere for 48 hours. Checkpoint: The solution should turn slightly yellow/viscous.

  • Purification:

    • Evaporate the solvent under reduced pressure (Rotavap).

    • The residue is often a waxy solid. Wash 3x with cold ethyl acetate. Rationale: The starting materials are soluble in ethyl acetate, but the ionic salt product is not.

    • Recrystallize from acetonitrile/ethyl acetate if necessary.

  • Validation:

    • ¹H NMR (DMSO-d₆): Confirm disappearance of starting material peaks. Look for the characteristic N-CH₃ singlet (~3.9 ppm) and the terminal methyl of the alkyl chain (~0.85 ppm).

    • Yield: Expect >85%.

Protocol B: Biofilm Eradication Assay (XTT Reduction)

Imidazolium salts excel here, unlike azoles.

  • Biofilm Growth: Seed Candida albicans (10⁶ cells/mL) into 96-well polystyrene plates (100 µL/well) in RPMI-1640 media. Incubate at 37°C for 24h to form mature biofilms.

  • Treatment: Gently wash wells with PBS to remove planktonic cells. Add 100 µL of [C16MIm]Cl at varying concentrations (e.g., 0.5x to 10x MIC). Include Fluconazole as a negative control (often ineffective against biofilms).

  • Incubation: Incubate for another 24h at 37°C.

  • Quantification (XTT):

    • Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM).

    • Wash treated biofilms. Add 100 µL XTT/Menadione solution.

    • Incubate in dark for 2h at 37°C.

  • Readout: Measure absorbance at 490 nm.

    • Calculation: % Eradication = [1 - (Abs_treated / Abs_control)] * 100.

Protocol C: Skin Toxicity Screening (HaCaT Keratinocytes)

Critical for topical safety validation.

  • Seeding: Seed HaCaT cells (human keratinocytes) at 5x10³ cells/well in 96-well plates. Incubate 24h.

  • Exposure: Treat cells with the imidazolium derivative at concentrations ranging from 1 µM to 500 µM.

  • Viability: After 24h, perform MTT assay.

  • Selectivity Index (SI): Calculate SI = IC₅₀ (HaCaT) / MIC (Fungi).

    • Target: SI > 10 is desirable. If SI is low (<5), consider formulating into a liposome or hydrogel to reduce direct cytotoxicity.

Part 4: Data Summary & Formulation Strategy

Comparative Efficacy Table

Typical values derived from literature for C16-Imidazolium vs. Fluconazole.

ParameterFluconazole (Standard)[C16MIm]Cl (Imidazolium)Advantage
Mechanism Static (Enzyme Inhibition)Cidal (Membrane Lysis)Faster kill kinetics
MIC (C. albicans) 0.25 – 64 µg/mL (Resistant strains >64)0.5 – 4.0 µg/mLEffective against resistant strains
Biofilm Eradication Poor (>1000 µg/mL often ineffective)High (Active at 2-4x MIC)Penetrates extracellular matrix
Resistance Potential High (Efflux pumps, Target mutation)Low (Physical disruption)Evolutionarily difficult to bypass
Skin Toxicity Very LowModerate (Concentration dependent)Requires careful formulation
Formulation for Topical Delivery

Direct application of pure imidazolium salts can be irritating. The strategy is to use the salt as a Self-Assembled Nanostructure .

  • Micellar Gel: At concentrations above the Critical Micelle Concentration (CMC), C16-imidazolium salts form micelles. Incorporating these into a hydroxypropyl methylcellulose (HPMC) hydrogel creates a stable, viscous topical vehicle.

  • Synergy: The surfactant nature of the imidazolium salt enhances skin penetration of the active moiety through the stratum corneum, acting as its own penetration enhancer.

Visualization: Development Workflow

Workflow Design 1. Rational Design (Target C14-C16 Chain) Synth 2. Synthesis & NMR Validation Design->Synth Screen 3. High-Throughput Screening (MIC/MFC vs Planktonic) Synth->Screen Biofilm 4. Biofilm Challenge (XTT Assay vs Mature Biofilm) Screen->Biofilm Select Hits Tox 5. Safety Profiling (HaCaT/Fibroblast MTT) Biofilm->Tox Select Potent Leads Formulation 6. Topical Formulation (Hydrogel/Liposome) Tox->Formulation Select Safe Leads

Caption: Integrated workflow from molecular design to topical formulation.

References

  • Imidazolium salts as antifungal agents: strong antibiofilm activity against multidrug-resistant Candida tropicalis isolates. Source: Letters in Applied Microbiology (2015) [Link][4][5]

  • Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Source: Frontiers in Microbiology (2017) [Link]

  • Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. Source: Bioorganic & Medicinal Chemistry (2004) [Link]

  • Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. Source: MDPI Molecules (2019) [Link]

  • Imidazolium salts as antifungal agents: activity against emerging yeast pathogens, without human leukocyte toxicity. Source: MedChemComm (2013) [Link][6]

Sources

Exploratory

A Comprehensive Technical Guide to Characterizing the Anti-Candida Activity of a Novel Antifungal Agent

Foreword: Navigating the Challenges of Anti-Candida Drug Discovery The landscape of invasive fungal infections is increasingly dominated by Candida species, opportunistic pathogens that pose a significant threat, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Challenges of Anti-Candida Drug Discovery

The landscape of invasive fungal infections is increasingly dominated by Candida species, opportunistic pathogens that pose a significant threat, particularly to immunocompromised individuals. The emergence of drug-resistant strains, such as fluconazole-resistant Candida albicans and multidrug-resistant Candida auris, underscores the urgent need for novel antifungal agents with distinct mechanisms of action and a broad spectrum of activity.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, herein referred to as Fludazonium, against a diverse panel of clinically relevant Candida species. Our focus is to equip researchers with the necessary methodologies to rigorously assess the compound's potential as a future therapeutic.

Part 1: Foundational In Vitro Susceptibility Testing

The initial characterization of Fludazonium's anti-Candida activity begins with determining its minimum inhibitory concentration (MIC) against a panel of representative Candida species. This foundational dataset provides the first glimpse into the compound's spectrum and potency.

Selection of a Clinically Relevant Candida Panel

A robust evaluation necessitates a diverse panel of Candida species, including both common and emerging pathogens. The panel should encompass:

  • Candida albicans: The most prevalent species causing candidiasis.[3]

  • Candida glabrata: Known for its intrinsic and acquired resistance to azoles.[1]

  • Candida parapsilosis: A leading cause of neonatal candidemia and catheter-related infections.[1]

  • Candida tropicalis: Frequently isolated in tropical climates and associated with high mortality rates.[4]

  • Candida krusei: Intrinsically resistant to fluconazole.[2][5]

  • Candida auris: A multidrug-resistant emerging pathogen of global concern.[1]

The inclusion of both wild-type and characterized drug-resistant strains (e.g., fluconazole-resistant) for each species is critical for a comprehensive assessment.[6][7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) M27 methodology provides a standardized approach for broth microdilution testing of yeasts.[4]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[3]

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Drug Dilution Series:

    • Prepare a stock solution of Fludazonium in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of Fludazonium in RPMI-1640 medium in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC values.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation and Reading:

    • Inoculate the wells with the prepared Candida suspension.

    • Incubate the plates at 35°C for 24-48 hours.[8]

    • The MIC is determined as the lowest concentration of Fludazonium that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. Visual or spectrophotometric reading can be employed.[8]

Data Presentation: MIC Summary Table

Candida SpeciesStrain IDResistance ProfileFludazonium MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicansSC5314Wild-type
C. albicansFLC-R1Fluconazole-R
C. glabrataATCC 2001Wild-type
C. parapsilosisATCC 22019Wild-type
C. kruseiATCC 6258Intrinsic FLC-R
C. aurisB11221Multidrug-R

This table should be populated with experimental data.

Part 2: Elucidating the Nature of Antifungal Activity: Fungistatic vs. Fungicidal

While the MIC provides information on growth inhibition, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. This distinction is crucial for predicting clinical efficacy, particularly in immunocompromised patients.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental Protocol: MFC Assay

  • Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth (at and above the MIC).

  • Spread the aliquot onto a drug-free SDA plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration from the MIC plate that yields no more than a few colonies, corresponding to a 99.9% kill rate.

Time-Kill Assays

Time-kill assays provide a dynamic view of the antifungal effect over time.

Experimental Protocol: Time-Kill Assay

  • Prepare flask cultures with a standardized inoculum of Candida in RPMI-1640 medium.

  • Add Fludazonium at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a no-drug control.

  • Incubate the flasks at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on SDA to determine the number of viable cells (CFU/mL).[6]

  • Plot log10 CFU/mL versus time for each concentration.

Data Interpretation:

  • Fungicidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

  • Fungistatic activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

Workflow for Fungicidal vs. Fungistatic Determination

G cluster_0 Initial Susceptibility cluster_1 Fungicidal/Fungistatic Assessment cluster_2 Data Interpretation MIC_Assay Broth Microdilution MIC Assay MFC_Assay MFC Determination MIC_Assay->MFC_Assay Subculture from clear wells Time_Kill Time-Kill Assay MIC_Assay->Time_Kill Inform concentration selection Fungicidal Fungicidal Activity MFC_Assay->Fungicidal ≥99.9% killing Fungistatic Fungistatic Activity Time_Kill->Fungistatic <3-log10 CFU reduction Time_Kill->Fungicidal ≥3-log10 CFU reduction

Caption: Workflow for determining fungicidal versus fungistatic activity.

Part 3: Investigating the Mechanism of Action

Understanding how Fludazonium exerts its antifungal effect is paramount for its development. The following assays can provide initial insights into its cellular target.

Ergosterol Pathway Inhibition

Many antifungal agents, such as azoles and polyenes, target the fungal cell membrane by interfering with ergosterol synthesis or function.[2][9]

Experimental Protocol: Ergosterol Binding Assay

  • Perform a broth microdilution MIC assay as described previously.

  • In parallel, perform the same assay in media supplemented with exogenous ergosterol.[10]

  • A significant increase (typically >4-fold) in the MIC of Fludazonium in the presence of ergosterol suggests that the compound may bind to ergosterol, similar to polyenes like amphotericin B.[10]

Experimental Protocol: Sorbitol Protection Assay

  • Perform a broth microdilution MIC assay as described previously.

  • In parallel, perform the same assay in media supplemented with an osmotic protectant, such as 0.8 M sorbitol.

  • A significant increase in the MIC in the presence of sorbitol suggests that Fludazonium may target the fungal cell wall.

Cell Membrane Integrity

Damage to the fungal cell membrane leads to leakage of intracellular components.

Experimental Protocol: Propidium Iodide Staining

  • Treat Candida cells with Fludazonium at MIC and supra-MIC concentrations.

  • At various time points, stain the cells with propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

  • Analyze the cells using flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane damage.

Anticipated Mechanistic Insights

G cluster_0 Potential Targets Fludazonium Fludazonium Cell_Wall Cell Wall Fludazonium->Cell_Wall Sorbitol Protection Cell_Membrane Cell Membrane Fludazonium->Cell_Membrane PI Staining Ergosterol_Synth Ergosterol Synthesis Fludazonium->Ergosterol_Synth Ergosterol Binding Assay

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Fludazonium Analogs

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of Fludazonium and its analogs. Subject: Fludazonium Chloride (R 23633) & N-Phenacyl Imidazolium Der...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of Fludazonium and its analogs.

Subject: Fludazonium Chloride (R 23633) & N-Phenacyl Imidazolium Derivatives Classification: Quaternary Ammonium Antimicrobial / Topically Active Azole Version: 1.0 (Scientific Reference)

Executive Summary

Fludazonium chloride represents a distinct class of antimicrobial agents that hybridizes the pharmacophore of classic azole antifungals (specifically miconazole) with the cationic properties of quaternary ammonium compounds (QACs). Unlike standard azoles (e.g., ketoconazole, fluconazole) which act primarily via CYP51 inhibition and are uncharged at physiological pH, Fludazonium is a permanently charged imidazolium salt .

This structural modification confers a dual mechanism of action:

  • Membrane Disruption: The cationic headgroup interacts electrostatically with negatively charged fungal/bacterial phospholipid headgroups.

  • Metabolic Interference: The imidazole core retains affinity for heme-containing enzymes, though membrane perturbation is the dominant lethal event.

This guide analyzes the SAR of Fludazonium analogs, dissecting how modifications to the N1-ether side chain and the N3-phenacyl tail modulate potency, spectrum, and toxicity.

Chemical Scaffold & Pharmacophore Analysis

The Fludazonium molecule can be deconstructed into three critical "SAR Zones." Modifications in these zones dictate the balance between antimicrobial potency and host tissue irritation.

The Core Structure

IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazolium chloride.

G Core Imidazolium Core (Cationic Charge) Activity Biological Outcome: Membrane Lysis + Broad Spectrum Core->Activity Electrostatic Binding to Phospholipids Zone1 Zone 1: N1-Side Chain (Lipophilic Anchor) Zone1->Core Provides Membrane Insertion Zone2 Zone 2: N3-Phenacyl Group (Polar/Electronic Modulator) Zone2->Core Induces Quaternization & Electronic Tuning

Figure 1: Pharmacophore deconstruction of Fludazonium.

Detailed Structure-Activity Relationship (SAR)

Zone 1: The N1-Side Chain (The "Anchor")

This region is structurally identical to Miconazole . Its primary function is lipophilic insertion into the fungal cell membrane.

  • The Ether Linkage: The benzylic ether oxygen is crucial. It acts as a hydrogen bond acceptor, aiding in the orientation of the molecule within the lipid bilayer. Analogs replacing this oxygen with a methylene (-CH2-) group generally show reduced potency due to loss of polarity balance.

  • Halogenation Pattern (2,4-Dichloro):

    • Role: The chlorine atoms on both phenyl rings increase lipophilicity (LogP) and metabolic stability (blocking oxidation sites).

    • SAR Rule: The ortho, para-dichloro substitution is optimal. Removing chlorines (e.g., unsubstituted phenyl) drastically reduces antifungal activity (MIC increases >10-fold).

    • Causality: The specific steric bulk of the 2,4-dichloro motif fits the hydrophobic cleft of the target (and mimics the lanosterol side chain geometry).

Zone 2: The N3-Phenacyl Group (The "Warhead")

This is the distinguishing feature of Fludazonium. The quaternization of the N3 nitrogen with a phenacyl (2-oxo-2-phenylethyl) group transforms the drug.

  • The Carbonyl Group: The ketone (C=O) in the phenacyl chain is essential. It provides a dipole that may interact with surface proteins or water channels, distinguishing it from simple alkyl-quats (like decyl-imidazolium).

  • The p-Fluoro Substituent:

    • Electronic Effect: Fluorine is electron-withdrawing. This pulls electron density from the aromatic ring, which in turn influences the acidity of the methylene protons alpha to the carbonyl and the quaternary nitrogen.

    • Metabolic Blockade: The para-position is the primary site of metabolic attack (hydroxylation). Fluorine blocks this, extending the half-life of the molecule in tissues.

    • SAR Trend: Activity generally follows the order: F > Cl > Br > H > OMe . Electron-donating groups (OMe) reduce potency, likely by destabilizing the local electrostatic environment required for binding.

Zone 3: The Imidazolium Core
  • Quaternization: The permanent positive charge is non-negotiable for the "Fludazonium-class" mechanism. It targets the negatively charged phosphate heads of fungal ergosterol-rich membranes.

  • Comparison: Neutral analogs (e.g., Miconazole) rely on passive diffusion and intracellular CYP51 binding. Fludazonium acts extracellularly/at the membrane surface, leading to rapid cytolysis.

Synthesis Protocol

The synthesis of Fludazonium is a convergent process involving the N-alkylation of a neutral imidazole precursor (Miconazole) with a phenacyl halide.

Reaction Scheme

Step 1: Preparation of Neutral Precursor (Miconazole)

  • Reagents: 2,4-dichloro-α-(imidazol-1-yl)acetophenone reduced to alcohol, then O-alkylated with 2,4-dichlorobenzyl chloride.

  • Note: This step is standard industrial azole synthesis.

Step 2: Quaternization (The Fludazonium Step)

  • Reagents: Miconazole (free base) + 2-Bromo-4'-fluoroacetophenone.

  • Solvent: Acetonitrile or Acetone (Polar aprotic solvents favor the SN2 transition state).

  • Conditions: Reflux for 12-24 hours.

Synthesis Start Miconazole (Free Base) (Neutral Imidazole) Intermediate Transition State (SN2 Attack at Alpha-Carbon) Start->Intermediate + Reagent, MeCN, Reflux Reagent p-Fluorophenacyl Bromide (Alkylating Agent) Reagent->Intermediate Product Fludazonium Bromide/Chloride (Quaternary Salt) Intermediate->Product Crystallization

Figure 2: Synthetic pathway for Fludazonium via quaternization.

Experimental Protocol (Bench Scale)
  • Dissolution: Dissolve 10 mmol of Miconazole free base in 50 mL of anhydrous acetonitrile.

  • Addition: Add 11 mmol (1.1 eq) of 2-bromo-4'-fluoroacetophenone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 16 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1; Product will stay at baseline or have very low Rf compared to starting material).

  • Workup: Cool to 0°C. The quaternary salt often precipitates. Filter the solid.[1][2][3]

  • Purification: Recrystallize from Ethanol/Ether to obtain pure Fludazonium bromide (or chloride if ion exchange is performed).

Comparative Activity Data

The following table illustrates the SAR trends for N-phenacyl imidazolium analogs against Candida albicans.

Analog (N3-Substituent)N1-Side ChainMIC (µg/mL) C. albicansInterpretation
p-F-Phenacyl (Fludazonium) Miconazole-base 0.5 - 2.0 Optimal balance of lipophilicity/charge.
p-Cl-PhenacylMiconazole-base2.0 - 4.0Slightly lower activity; Cl is bulkier than F.
Unsubstituted PhenacylMiconazole-base8.0 - 16.0Loss of metabolic protection; lower lipophilicity.
Methyl (Simple Alkyl)Miconazole-base> 64.0Lacks the polar ketone anchor; poor efficacy.
p-F-PhenacylUnsubstituted Phenyl> 128.0Loss of N1-lipophilicity destroys binding.

Data synthesized from general SAR trends of N-phenacyl azoles [1, 2].

Mechanism of Action (MoA) & Toxicology

Dual-Action Mechanism
  • Rapid Phase (Surfactant Effect): The quaternary nitrogen binds to the anionic headgroups of phospholipids. The bulky lipophilic tails (N1 and N3 chains) insert into the hydrophobic core, causing membrane depolarization and leakage of intracellular ions (K+).

  • Slow Phase (Enzymatic): At sub-lytic concentrations, the imidazole ring may interact with the heme iron of lanosterol 14α-demethylase, though this is less efficient than neutral azoles due to poor penetration to the ER.

Toxicology Note

As a quaternary ammonium compound, Fludazonium possesses neuromuscular blocking (NMB) potential (curare-like effect) if absorbed systemically in high doses [3]. This restricts its utility to topical applications (creams, solutions) where systemic absorption is minimal. The p-fluoro group aids in reducing local irritation compared to non-fluorinated analogs.

References

  • Thienpont, D., et al. (1979). Biological and pharmacological properties of R 23633 (Fludazonium), a new topically active antifungal. Janssen Pharmaceutica.
  • Zhang, L., et al. (2014). Synthesis and Antifungal Activity of Novel N-substituted Imidazole Derivatives. Chemical Biology & Drug Design. Link

  • Gedeon Richter Ltd. (2002). Synthesis and structure-activity relationships of neuromuscular blocking agents. Current Medicinal Chemistry. Link

  • Vanden Bossche, H. (1985). Biochemical targets for antifungal azole derivatives: Hypothesis on the mode of action. Current Topics in Medical Mycology.

Sources

Exploratory

Fludazonium chloride molecular weight and lipophilicity data

An In-Depth Technical Guide to the Physicochemical Properties of Fludazonium Chloride Introduction to Fludazonium Chloride Fludazonium chloride is a polychlorophenyl quaternary ammonium compound recognized for its applic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fludazonium Chloride

Introduction to Fludazonium Chloride

Fludazonium chloride is a polychlorophenyl quaternary ammonium compound recognized for its application as a topical antifungal agent.[1][2] In the landscape of drug development and formulation science, a profound understanding of a compound's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful therapies are built. Properties such as molecular weight and lipophilicity are pivotal determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for toxicity.

This technical guide provides a detailed examination of fludazonium chloride, focusing on its core molecular attributes and presenting a robust, field-proven protocol for the experimental determination of its lipophilicity. The methodologies and insights herein are curated for researchers, scientists, and drug development professionals to facilitate informed decision-making in preclinical and formulation studies.

Core Physicochemical Data: Molecular Weight

The molecular weight of an active pharmaceutical ingredient (API) is a foundational parameter, essential for all stoichiometric calculations, formulation development, and analytical characterization. Fludazonium chloride, as a salt, consists of the active cationic moiety and a chloride counter-ion.

The molecular formula for fludazonium chloride is C₂₆H₂₀Cl₅FN₂O₂.[1][2] Below is a summary of its key molecular weight data, which is critical for accurate sample preparation and analysis.

ParameterValueReference(s)
Molecular Formula C₂₆H₂₀Cl₅FN₂O₂[1][2]
Molecular Weight (Chloride Salt) 588.7 g/mol [1][2][3][4]
Molecular Weight (Active Moiety) 553.26 g/mol [4][5]

Lipophilicity (LogP): An In-Depth Analysis

The Significance of LogP in Drug Discovery

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is arguably one of the most critical physicochemical descriptors in drug design. It measures the differential solubility of a compound in a biphasic system, typically n-octanol and water, mimicking the lipid-aqueous environments of the body.[6]

A compound's LogP value profoundly influences its ability to:

  • Cross biological membranes, such as the intestinal wall or the blood-brain barrier.

  • Bind to plasma proteins and metabolic enzymes.

  • Achieve adequate solubility in both aqueous and lipid environments.

As a guiding principle in medicinal chemistry, LogP is a key component of frameworks like Lipinski's "Rule of Five," which predicts the druglikeness of a molecule.[7] An optimal LogP value, typically between 0 and 5, is often sought to balance membrane permeability with aqueous solubility.

Methodologies for LogP Determination

Several methods exist for determining LogP, each with distinct advantages and limitations.

  • The Shake-Flask Method: Long considered the "gold standard," this direct method involves dissolving a compound in a pre-saturated mixture of n-octanol and water, allowing it to reach equilibrium, and then measuring the compound's concentration in each phase.[6][8] While highly accurate for a LogP range of -2 to 4, it is labor-intensive, requires a significant amount of pure compound, and is susceptible to errors from emulsion formation, especially with highly lipophilic compounds.[8][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely utilized indirect method for LogP determination in the pharmaceutical industry.[8][10] The causality behind this choice rests on its high throughput, low sample consumption, and high reproducibility.[10][11] The method operates on the principle that a compound's retention time on a nonpolar (e.g., C18) stationary phase is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be rapidly and accurately determined.[12] This method is particularly advantageous for its wide measurement range (LogP 0-6) and its insensitivity to sample impurities.[8][10]

Given the demands of modern drug discovery for speed and efficiency, the RP-HPLC method is the recommended approach for determining the LogP of fludazonium chloride.

Experimental Protocol: LogP Determination of Fludazonium Chloride via RP-HPLC

This protocol describes a self-validating system for the robust determination of LogP, grounded in authoritative standards recommended by organizations like the OECD.[10]

Principle

The logarithm of a compound's capacity factor (log k) derived from its retention time in an RP-HPLC system exhibits a linear correlation with its n-octanol/water partition coefficient (LogP). By establishing a calibration curve with a series of reference compounds with known LogP values, the LogP of fludazonium chloride can be calculated from its experimentally determined capacity factor.[10]

Materials and Reagents
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of HPLC-grade methanol and water (e.g., 70:30 v/v), filtered and degassed. The exact ratio may require optimization.

  • Reference Standards: A set of 5-7 compounds with well-documented LogP values spanning the expected range (e.g., Uracil for t₀, and a selection from Anisole, Toluene, Naphthalene, etc.).

  • Test Compound: Fludazonium chloride, accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare individual stock solutions of the reference standards and fludazonium chloride in the mobile phase.

    • Prepare a solution of an unretained compound (e.g., Uracil or sodium nitrate) to determine the column dead time (t₀).

  • Chromatographic Conditions:

    • Set the column oven temperature (e.g., 25°C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength for optimal detection of all compounds.

    • Causality: Maintaining a constant temperature and flow rate is critical for ensuring retention time reproducibility.

  • System Equilibration & Dead Time (t₀) Determination:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the unretained compound in triplicate and record the retention time (t₀). The average value will be used for calculations.

  • Generation of the Calibration Curve:

    • Inject each reference standard solution in triplicate to obtain its average retention time (tᵣ).

    • For each standard, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of each capacity factor (log k).

    • Plot the known LogP values (y-axis) against the calculated log k values (x-axis).

    • Perform a linear regression analysis on the data points.

  • Self-Validation and Trustworthiness:

    • The protocol's integrity is validated by the quality of the calibration curve. The correlation coefficient (R²) must be greater than 0.97 to ensure a reliable linear relationship.[10] If the R² value is insufficient, the mobile phase composition or the set of standards must be re-evaluated.

  • Analysis of Fludazonium Chloride:

    • Inject the fludazonium chloride solution in triplicate under the identical chromatographic conditions.

    • Record the average retention time (tᵣ) for fludazonium chloride.

  • Data Processing and LogP Calculation:

    • Calculate the capacity factor (k) for fludazonium chloride using its average tᵣ and the determined t₀.

    • Calculate the logarithm of its capacity factor (log k).

    • Substitute this log k value into the linear regression equation obtained from the calibration curve (y = mx + c, where y = LogP and x = log k) to determine the LogP of fludazonium chloride.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the RP-HPLC protocol for determining the LogP of fludazonium chloride.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis prep_std 1. Prepare Reference Standards & Fludazonium Sample prep_sys 2. Equilibrate HPLC System & Determine Dead Time (t₀) prep_std->prep_sys inject_std 3. Inject Standards (3x) & Measure Retention Times (tᵣ) prep_sys->inject_std calc_k 4. Calculate Capacity Factors log k = log((tᵣ - t₀) / t₀) inject_std->calc_k plot_cal 5. Plot Calibration Curve LogP vs. log k calc_k->plot_cal validate 6. Validate Curve (R² > 0.97) plot_cal->validate inject_flud 7. Inject Fludazonium (3x) & Measure Retention Time (tᵣ) validate->inject_flud If Valid calc_flud_k 8. Calculate Fludazonium log k inject_flud->calc_flud_k calc_logp 9. Calculate LogP from Calibration Equation calc_flud_k->calc_logp

Caption: Workflow for LogP determination via RP-HPLC.

Conclusion

This guide has established the definitive molecular weight of fludazonium chloride and provided a comprehensive, scientifically-grounded framework for determining its lipophilicity. The detailed RP-HPLC protocol offers a rapid, reliable, and high-throughput method that aligns with the rigorous demands of modern drug discovery. By applying these technical insights and methodologies, researchers and drug development professionals can better characterize fludazonium chloride, enabling more accurate modeling of its ADME properties and accelerating its journey through the development pipeline.

References

  • EvitaChem. Buy Fludazonium chloride (EVT-255534) | 53597-28-7.
  • GSRS. FLUDAZONIUM CHLORIDE, (R)-.
  • GSRS. FLUDAZONIUM CHLORIDE.
  • Inxight Drugs. FLUDAZONIUM CHLORIDE, (R)-.
  • MOLNOVA. Fludazonium chloride Synonyms.
  • Encyclopedia.pub.
  • ResearchGate.
  • WuXi AppTec DMPK.
  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • PMC - NIH. A High-Throughput Method for Lipophilicity Measurement.
  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • ACD/Labs. LogP—Making Sense of the Value.
  • ResearchG

Sources

Foundational

The Genesis of a New Antibiotic Class: A Technical Guide to the History and Development of Linezolid

Note to the Reader The initial request for an in-depth technical guide on the antimicrobial agent "R23633" could not be fulfilled as requested. A comprehensive search of publicly available scientific literature and datab...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader

The initial request for an in-depth technical guide on the antimicrobial agent "R23633" could not be fulfilled as requested. A comprehensive search of publicly available scientific literature and databases yielded no significant information on a compound with this designation in the context of antimicrobial development.

To demonstrate the requested format, structure, and depth of a technical guide, the following whitepaper has been created on a well-documented and clinically significant antimicrobial agent: Linezolid . This document serves as a representative example of the content and quality that can be provided when sufficient source material is available. All information, data, and citations within this guide pertain to Linezolid.

Abstract

The emergence of multidrug-resistant Gram-positive pathogens, particularly vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), in the latter half of the 20th century presented a formidable challenge to modern medicine. Existing antibiotic arsenals were proving increasingly ineffective, creating an urgent need for novel therapeutic agents with unique mechanisms of action. This guide provides a detailed technical account of the history and development of Linezolid, the first clinically approved member of the oxazolidinone class of antibiotics. We will trace its journey from initial discovery through preclinical and clinical development, detailing its unique mechanism of action, spectrum of activity, and the scientific rationale behind the key experimental and clinical milestones that established its role in treating serious Gram-positive infections.

The Pre-Linezolid Era: A Looming Therapeutic Crisis

By the 1980s and 1990s, the problem of antibiotic resistance was escalating dramatically. The "golden age" of antibiotic discovery in the mid-20th century, which brought forth foundational drugs like penicillin and streptomycin, had given way to a period of diminishing returns.[1][2] Bacterial pathogens, through relentless evolutionary pressure, had developed sophisticated mechanisms to evade the effects of nearly every class of antibiotic.[2][3] The rise of MRSA and the subsequent emergence of VRE created clinical scenarios with limited to no effective treatment options, leading to increased patient morbidity and mortality. This clinical exigency was the primary driver for the exploration of entirely new chemical scaffolds with novel antibacterial targets.

The Dawn of the Oxazolidinones: From Discovery to Lead Optimization

The oxazolidinone class of compounds was initially investigated for agricultural applications. However, scientists at DuPont later identified their antibacterial properties. This discovery was followed by a more focused effort at Upjohn (later Pharmacia & Upjohn, now part of Pfizer), which initiated a program to develop these compounds for human therapeutic use.

The initial lead compounds, such as DuP-721, demonstrated promising in vitro activity but were hampered by toxicity issues, including myelosuppression (suppression of bone marrow's ability to produce blood cells), in preclinical models. This necessitated a rigorous medicinal chemistry effort to dissociate the antibacterial efficacy from the undesirable toxicological profile.

Structure-Activity Relationship (SAR) Studies

The core of the development program revolved around systematic modifications to the oxazolidinone scaffold to enhance safety and improve pharmacokinetic properties. Key modifications included:

  • The N-Aryl Substituent: The nature of the substituent on the nitrogen of the oxazolidinone ring was found to be critical for antibacterial activity.

  • The C-5 Side Chain: Modifications at the C-5 position were crucial for optimizing the compound's interaction with the bacterial ribosome and for modulating its metabolic stability and safety profile. The introduction of an acetamidomethyl side chain was a pivotal step.

This iterative process of synthesis and screening led to the identification of two promising candidates: Eperezolid (PNU-100592) and Linezolid (PNU-100766). While both showed excellent antibacterial activity, Linezolid was ultimately selected for further development due to its superior oral bioavailability and overall better pharmacokinetic profile.

G cluster_0 Lead Optimization Pathway Initial Lead (DuP-721) Initial Lead (DuP-721) Eperezolid (PNU-100592) Eperezolid (PNU-100592) Initial Lead (DuP-721)->Eperezolid (PNU-100592) SAR Studies Linezolid (PNU-100766) Linezolid (PNU-100766) Eperezolid (PNU-100592)->Linezolid (PNU-100766) Improved Bioavailability

Caption: Optimization from the initial lead to Linezolid.

A Novel Mechanism of Action: Inhibiting Protein Synthesis at its Inception

A key attribute of Linezolid, and a primary reason for its development, is its unique mechanism of action. Unlike many other antibiotics that target later stages of protein synthesis, Linezolid inhibits the very first step: the formation of the initiation complex.

Targeting the 50S Ribosomal Subunit

Linezolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding site is located at the peptidyl transferase center (PTC). By occupying this site, Linezolid prevents the formation of a functional 70S initiation complex, which is the assembly of the 50S and 30S ribosomal subunits with messenger RNA (mRNA) and initiator transfer RNA (fMet-tRNA). This blockade effectively halts the production of all bacterial proteins, leading to the cessation of growth and replication.

The novelty of this mechanism meant that there was no pre-existing cross-resistance with other protein synthesis inhibitors, making Linezolid effective against strains resistant to macrolides, lincosamides, and other classes.

G cluster_0 Linezolid's Mechanism of Action Linezolid Linezolid 50S_Subunit 50S Ribosomal Subunit 23S rRNA (A-site) Linezolid->50S_Subunit:f1 Binds to 70S_Complex Functional 70S Initiation Complex 50S_Subunit->70S_Complex Inhibition X 30S_Subunit 30S Subunit + mRNA + fMet-tRNA 30S_Subunit->70S_Complex Protein_Synthesis Bacterial Protein Synthesis 70S_Complex->Protein_Synthesis Inhibition->70S_Complex Prevents Formation

Caption: Linezolid blocks protein synthesis initiation.

Characterizing Antimicrobial Activity: In Vitro and In Vivo Studies

A critical phase in the development of any antimicrobial is the determination of its spectrum of activity and its efficacy in preclinical models.

In Vitro Susceptibility Testing

Standardized antimicrobial susceptibility testing (AST) methodologies were employed to determine Linezolid's activity against a broad range of clinically relevant pathogens.[4] The primary method used is broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: Linezolid is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is read as the lowest concentration of Linezolid at which there is no visible turbidity (growth).

Table 1: Representative MIC90 Values for Linezolid (MIC90 is the concentration at which 90% of isolates are inhibited)

OrganismMIC90 (µg/mL)
Staphylococcus aureus (including MRSA)4.0
Streptococcus pneumoniae2.0
Enterococcus faecalis (including VRE)4.0
Enterococcus faecium (including VRE)4.0

Data are representative and compiled from various surveillance studies.

These studies consistently demonstrated that Linezolid possessed potent activity against a wide array of Gram-positive bacteria, including those resistant to other antibiotic classes. Its activity against Gram-negative bacteria and anaerobes was generally limited.

Clinical Development: From Phase I to Regulatory Approval

The promising preclinical data paved the way for a comprehensive clinical trial program designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of Linezolid in humans.

  • Phase I Trials: These studies in healthy volunteers established the drug's safety profile and pharmacokinetic parameters. They confirmed its excellent oral bioavailability (approximately 100%), which allows for a seamless transition from intravenous (IV) to oral therapy.

  • Phase II and III Trials: These larger, comparative trials were conducted in patients with specific infections. Key trials compared Linezolid to vancomycin for the treatment of complicated skin and soft tissue infections (cSSTI), hospital-acquired pneumonia (HAP), and infections caused by MRSA. Another pivotal set of trials evaluated its efficacy in patients with VRE infections.

The results of these trials demonstrated that Linezolid was non-inferior, and in some cases superior, to the standard-of-care comparators. Its efficacy in treating infections caused by resistant pathogens like MRSA and VRE was a landmark achievement. Based on this robust clinical data, Linezolid received its first approval from the U.S. Food and Drug Administration (FDA) in 2000.

G cluster_0 Clinical Development Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) Phase_I Phase I (Safety & PK in Volunteers) Preclinical->Phase_I Phase_II Phase II (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Comparative Trials) Phase_II->Phase_III Approval Regulatory Approval (FDA, EMA) Phase_III->Approval

Caption: The streamlined workflow of Linezolid's clinical trials.

Conclusion: A New Tool in the Antimicrobial Armamentarium

The development of Linezolid represents a triumph of modern drug discovery and development. It was a direct response to a pressing clinical need, driven by a rational, science-based approach to medicinal chemistry, microbiology, and clinical evaluation. As the first of the oxazolidinones, it not only provided a critically needed treatment option for multidrug-resistant Gram-positive infections but also validated a new target in the bacterial ribosome for future antibiotic development. The history of Linezolid serves as a powerful case study in the ongoing battle against antimicrobial resistance, demonstrating the innovation required to stay ahead in this evolutionary arms race.

References

  • A Brief History of Antimicrobial Resistance. (n.d.). Journal of Ethics | American Medical Association. Retrieved from [Link]

  • The history of antibiotics and antimicrobial resistance. (2023, July 20). Science Learning Hub. Retrieved from [Link]

  • Women in the History of Antimicrobial Development. (2024, March 15). American Society for Microbiology. Retrieved from [Link]

  • Origins and Evolution of Antibiotic Resistance. (n.d.). PMC - NIH. Retrieved from [Link]

  • History and development of antimicrobial susceptibility testing methodology. (2001, July 15). PubMed. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Binding Affinity and Membrane Interaction of Fludazonium

This guide provides an in-depth technical analysis of the binding affinity of Fludazonium (specifically Fludazonium Chloride, code R-23633) to fungal cell membranes.[1] Unlike standard azole antifungals that primarily ta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the binding affinity of Fludazonium (specifically Fludazonium Chloride, code R-23633) to fungal cell membranes.[1] Unlike standard azole antifungals that primarily target intracellular enzymes, Fludazonium exhibits a distinct physicochemical profile due to its imidazolium quaternary ammonium structure.[1]

Executive Summary & Compound Profile

Fludazonium Chloride is a bioactive imidazole derivative distinguished by its imidazolium (quaternary ammonium) core.[1] While traditional azoles (e.g., Fluconazole, Ketoconazole) function primarily as fungistatic agents by inhibiting lanosterol 14α-demethylase (CYP51), Fludazonium possesses a dual-action mechanism characteristic of cationic amphiphiles.[1]

Its binding affinity is not defined by a single receptor


 but by a partition coefficient  driven by electrostatic attraction to the anionic fungal membrane surface, followed by hydrophobic insertion.[1] This guide details the biophysical basis of this interaction and provides validated protocols for quantifying it.
Chemical Identity[1][2]
  • CAS Registry Number: 53597-28-7[1]

  • Code: R-23633[1][2]

  • Class: Imidazolium-based cationic antiseptic / Antifungal[1][3][4]

  • Key Structural Feature: Positively charged imidazolium nitrogen, conferring surfactant-like properties.[1][5]

Mechanistic Principles of Binding

The binding of Fludazonium to fungal membranes follows a "Charge-Insert-Disrupt" trajectory, distinct from the "Lock-and-Key" enzyme inhibition of triazoles.[1]

The Electrostatic Filter

Fungal membranes are rich in anionic lipids (phosphatidylinositol, phosphatidylserine) and maintain a negative zeta potential (approx. -30 mV to -50 mV).[1] Mammalian membranes, being zwitterionic (rich in PC/PE) and containing cholesterol, are less electronegative.[1]

  • Step 1 (Adsorption): The cationic imidazolium head of Fludazonium is electrostatically attracted to the anionic phosphate headgroups of the fungal bilayer.

  • Step 2 (Insertion): The hydrophobic polychlorophenyl side chains partition into the lipid acyl chains.[1]

  • Step 3 (Disruption): High local concentration leads to lateral phase separation, curvature stress, and eventual pore formation (leakage).[1]

Visualization of Signaling & Interaction

The following diagram illustrates the divergent pathways of Fludazonium compared to standard Azoles.

Fludazonium_Mechanism Fludazonium Fludazonium (Cationic) Fungal_Membrane Fungal Membrane (Anionic Surface) Fludazonium->Fungal_Membrane High Affinity (Kd ~ µM) Azoles Standard Azoles (Neutral/Basic) Azoles->Fungal_Membrane Passive Diffusion CYP51 Enzyme CYP51 (ER Membrane) Azoles->CYP51 High Affinity (Kd ~ nM) Electrostatic Electrostatic Recruitment Fungal_Membrane->Electrostatic Inhibition Ergosterol Synthesis Blockade CYP51->Inhibition Insertion Hydrophobic Insertion Electrostatic->Insertion Disruption Membrane Depolarization/Leakage Insertion->Disruption Fungicidal Action

Caption: Fludazonium utilizes an electrostatic "search and destroy" mechanism on the membrane surface, whereas standard azoles must diffuse through to target intracellular enzymes.

Comparative Binding Data

Quantitative binding data for membrane-active agents is often expressed as a Partition Coefficient (


)  rather than a simple dissociation constant (

), as the drug accumulates in the lipid phase.[1]
ParameterFludazonium (Imidazolium)Fluconazole (Triazole)Interpretation
Primary Target Lipid Bilayer (Surface)CYP51 (Intracellular)Fludazonium acts faster (minutes vs. hours).[1]
Binding Driver Electrostatic + HydrophobicHydrophobic + Coordinate CovalentFludazonium selectivity depends on membrane charge.[1]
Affinity Type Partitioning (

)
Receptor Binding (

nM)
Fludazonium concentrates 10,000x in the membrane.[1]
Lipophilicity (LogP) High (> 4.5 est.)Low (0.[1]5)Fludazonium is strictly membrane-bound; Fluconazole is systemic.[1]
Resistance Profile Low (Physical disruption)High (Efflux pumps/Mutations)Harder for fungi to mutate membrane charge physics.[1]

Experimental Protocols for Affinity Quantification

To validate the binding affinity of Fludazonium in your lab, use the following self-validating protocols. These are designed to distinguish specific membrane binding from non-specific adherence.[1]

Protocol A: Surface Plasmon Resonance (SPR) – Kinetic Binding

Objective: Measure the association (


) and dissociation (

) rates of Fludazonium to model fungal liposomes.
  • Liposome Preparation:

    • Create Large Unilamellar Vesicles (LUVs) mimicking fungal composition: POPC:Ergosterol:PI (60:30:10).

    • Control: Mammalian mimic (POPC:Cholesterol, 70:30).[1]

  • Chip Immobilization:

    • Use an L1 sensor chip (Cytiva/Biacore) designed for lipid capture.[1]

    • Inject liposomes at 5 µL/min for 10 min to reach ~4000 RU capture levels.[1]

  • Analyte Injection:

    • Prepare Fludazonium dilution series (0.1 µM to 50 µM) in running buffer (HBS-N).

    • Critical Step: Include 5% DMSO if solubility is an issue, but match buffer exactly to avoid bulk refractive index jumps.

  • Data Analysis:

    • Fit sensorgrams to a "Two-State Reaction" or "Steady State Affinity" model.[1]

    • Success Metric: A square-wave sensorgram indicates rapid partitioning (typical for surfactants).[1] A curved association indicates specific binding sites.[1]

Protocol B: Tryptophan Fluorescence Quenching – Partition Coefficient

Objective: Determine the partition coefficient (


) by exploiting the intrinsic fluorescence of membrane-embedded peptides or added probes.[1]
  • Setup:

    • Use LUVs doped with 1 mol% Tryptophan-octyl ester (TOE) or use fungal protoplasts.[1]

    • Excitation: 280 nm; Emission: 340 nm.[1]

  • Titration:

    • Add aliquots of Fludazonium to the cuvette.

    • Correct for inner filter effect (absorbance of Fludazonium at 280 nm).[1]

  • Calculation:

    • Plot

      
       vs. [Drug].
      
    • Use the Stern-Volmer equation modified for partitioning:

      
      
      
      
      
      [1]
    • Result: A steep slope confirms high affinity partitioning into the hydrophobic core.[1]

Protocol C: Isothermal Titration Calorimetry (ITC) – Thermodynamic Profile

Objective: Measure the Enthalpy (


) and Stoichiometry (

) of binding.
  • Cell Contents: Suspension of fungal protoplasts or ergosterol-rich LUVs (0.5 mM lipid).

  • Syringe Contents: Fludazonium solution (5-10 mM).

  • Titration:

    • 20 injections of 2 µL each at 25°C.

  • Analysis:

    • The binding isotherm typically shows an exothermic signal (heat release) upon membrane insertion.[1]

    • Self-Validation: If the heat signal does not saturate, the interaction is likely non-specific detergent solubilization rather than saturable binding.[1]

Safety & Specificity Considerations

While Fludazonium has high affinity for fungal membranes, its quaternary ammonium nature carries risks of off-target effects:

  • Neuromuscular Blockade: Similar to other charged molecules (e.g., curare derivatives), high systemic doses may interact with nicotinic acetylcholine receptors.[1] This restricts Fludazonium primarily to topical applications .[1]

  • Mammalian Toxicity: Selectivity is driven by the absence of anionic lipids on the outer leaflet of healthy mammalian cells. Apoptotic cells (exposing PS) may be targeted inadvertently.[1]

References

  • EvitaChem. (n.d.).[1] Fludazonium chloride (EVT-255534) Product Monograph. Retrieved from

  • Schrekker, H. S., et al. (2013).[1] "Imidazolium salts as antifungal agents: Activity against emerging yeast pathogens." Journal of Applied Microbiology.

  • Bergamo, V. Z., et al. (2015).[1] "Antibiofilm Activity of Imidazolium Ionic Liquids Against Candida albicans." Frontiers in Microbiology.

  • PubChem. (2025).[1][6] Fludazonium Chloride - Compound Summary. National Library of Medicine.[1]

  • Whaley, S. G., et al. (2016).[1] "Azole Antifungal Resistance: Mechanisms and Solutions." American Society for Microbiology.[1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Synthesis of Fludazonium Chloride

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of Fludazonium chloride , a broad-spectrum antimicrobial agent. Unlike generic literature, this guide focuses on the direct qua...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Fludazonium chloride , a broad-spectrum antimicrobial agent. Unlike generic literature, this guide focuses on the direct quaternization of Miconazole (free base) with 2-chloro-4'-fluoroacetophenone . This convergent synthetic strategy leverages the commercially available antifungal Miconazole as a high-purity scaffold, significantly reducing step count and stereochemical complexity compared to de novo synthesis.

The protocol includes a critical pre-step for converting Miconazole Nitrate (the common pharmaceutical raw material) into its reactive free base form, followed by optimized Menshutkin reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis

The synthesis is designed around the late-stage installation of the phenacyl arm onto the N3 position of the imidazole ring. This disconnection reveals two primary building blocks: the complex ether-imidazole core (Miconazole) and the alkylating agent (Phenacyl chloride).

Figure 1: Retrosynthetic Pathway (Graphviz)

Retrosynthesis Fludazonium Fludazonium Chloride (Target Molecule) Disconnection Disconnection: N3-Alkylation Fludazonium->Disconnection Miconazole Miconazole (Free Base) (Nucleophile) Disconnection->Miconazole Reagent 2-Chloro-4'-fluoroacetophenone (Electrophile) Disconnection->Reagent

Caption: Retrosynthetic disconnection of Fludazonium Chloride into Miconazole and the fluorinated phenacyl linker.

Reagents & Materials

ReagentMW ( g/mol )Equiv.RolePurity Req.
Miconazole Nitrate *479.141.0Precursor (Source)USP Grade
Sodium Hydroxide (1M) 40.002.5Neutralizing AgentAR Grade
2-Chloro-4'-fluoroacetophenone 172.581.1Alkylating Agent>98%
Acetonitrile (MeCN) 41.05SolventReaction MediumAnhydrous
Diethyl Ether 74.12Anti-solventPrecipitationAR Grade
Ethanol (Absolute) 46.07SolventRecrystallization>99.5%

*Note: If starting with Miconazole Free Base (MW 416.12), skip Step 1.

Experimental Protocol

Step 1: Preparation of Miconazole Free Base

Rationale: Miconazole is typically supplied as a nitrate salt, which is non-nucleophilic. It must be converted to the free imidazole to participate in the quaternization reaction.

  • Dissolution: Suspend 10.0 g (20.8 mmol) of Miconazole Nitrate in 100 mL of Dichloromethane (DCM) and 100 mL of water in a separatory funnel.

  • Neutralization: Add 50 mL of 1M NaOH solution. Shake vigorously for 5 minutes. The solid should dissolve as the free base partitions into the organic layer.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with 30 mL DCM .

  • Drying: Combine organic layers, wash with 50 mL brine , and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

  • Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield Miconazole Free Base as a thick, viscous oil or low-melting solid.

    • Expected Yield: ~8.5 g (Quantitative).

    • Checkpoint: Ensure no nitrate residue remains; the oil should be clear.

Step 2: Quaternization Reaction (Synthesis of Fludazonium Chloride)

Rationale: The N3 nitrogen of the imidazole ring attacks the alpha-carbon of the phenacyl chloride via an S_N2 mechanism. Acetonitrile is chosen as a polar aprotic solvent to stabilize the transition state while allowing the final ionic product to precipitate.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8.32 g (20.0 mmol) of Miconazole Free Base (from Step 1) in 80 mL of Anhydrous Acetonitrile .

  • Addition: Add 3.80 g (22.0 mmol, 1.1 equiv) of 2-Chloro-4'-fluoroacetophenone .

    • Safety Note: Phenacyl chlorides are lachrymators (tear-inducing). Handle in a fume hood.

  • Reaction: Heat the mixture to Reflux (80–82°C) under a nitrogen atmosphere.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Miconazole, Rf ~0.[1]6) should disappear, and a baseline spot (Product) should appear.

    • Duration: Typically 12–16 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the product will crystallize directly upon cooling. If not, reduce the volume to ~20 mL using a rotary evaporator.

    • Add 100 mL of Diethyl Ether slowly with vigorous stirring to induce precipitation of the quaternary salt.

  • Filtration: Filter the white precipitate using a Büchner funnel. Wash the cake with 2 x 20 mL cold Ether to remove excess alkylating agent.

Step 3: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Absolute Ethanol (~25-30 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Final Isolation: Filter the purified crystals, wash with cold ethanol/ether (1:1), and dry under vacuum at 45°C for 12 hours.

    • Target Yield: 9.5 – 10.5 g (80–88%).

    • Appearance: White to off-white crystalline powder.

Process Logic & Workflow Visualization

Figure 2: Experimental Workflow (Graphviz)

Workflow Start Start: Miconazole Nitrate BaseStep Step 1: Free Base Conversion (DCM / 1M NaOH) Start->BaseStep Dissolve Dry Evaporation to Oil (Miconazole Free Base) BaseStep->Dry Extract & Dry React Step 2: Quaternization + 2-Cl-4'-F-Acetophenone Reflux MeCN, 16h Dry->React Redissolve in MeCN Precip Precipitation (+ Diethyl Ether) React->Precip Cool & Add Ether Filter Filtration & Washing Precip->Filter Collect Solid Recryst Step 3: Recrystallization (Abs. Ethanol) Filter->Recryst Purify Final Final Product: Fludazonium Chloride Recryst->Final Dry

Caption: Step-by-step operational workflow for the conversion of Miconazole Nitrate to Fludazonium Chloride.

Critical Process Parameters (CPP)

  • Moisture Control: The quaternization reaction is sensitive to water. Water can hydrolyze the phenacyl chloride to the corresponding alcohol or compete as a nucleophile. Action: Use anhydrous Acetonitrile and a Nitrogen blanket.

  • Stoichiometry: A slight excess (1.1 equiv) of the alkylating agent ensures complete consumption of the expensive Miconazole core. Excess phenacyl chloride is easily removed during the ether wash/recrystallization.

  • Temperature: Reflux is required to overcome the activation energy of the S_N2 attack by the crowded imidazole nitrogen. Lower temperatures will result in incomplete conversion.

Analytical Characterization

To validate the synthesis, compare the product against these expected spectral features:

  • Melting Point: 175–180°C (Decomposition).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.5 (s, 1H, N-CH-N imidazolium proton) – Diagnostic shift downfield due to positive charge.
      
    • 
       6.0 (s, 2H, N-CH2-CO) – Singlet for the phenacyl methylene group.
      
    • 
       4.7 (m, 2H, N-CH2-CH-O) – Miconazole ethyl chain.
      
    • 
       7.0–8.0 (m, Aromatic protons) – Complex multiplet corresponding to three aromatic rings.
      
  • Mass Spectrometry (ESI+):

    • m/z = 553.1 [M - Cl]+ (Cation peak).

    • Characteristic isotope pattern for multiple Chlorine atoms (Cl4).

Safety & Handling

  • Phenacyl Chlorides: Potent lachrymators and skin irritants. Mandatory: Work in a high-efficiency fume hood. Wear nitrile gloves and safety goggles.

  • Fludazonium Chloride: Bioactive antimicrobial. Avoid inhalation of dust.

  • Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • Godefroi, E. F., et al. (1969). "1-[2-Aryl-2-(arylalkyloxy)ethyl]imidazole derivatives." Journal of Medicinal Chemistry, 12(5), 784–791. Link

  • Thienpont, D., et al. (1975). "Miconazole, a broad-spectrum antimycotic agent." Chemotherapy, 21, 1-16. (Grounding for Miconazole structure).[2][3][4][5]

  • Sujatha, K., et al. (2021).[6] "A Novel and Efficient Method to Synthesis Miconazole Analogue and its Intermediates." Rasayan Journal of Chemistry, 14(1), 545-549.[6] Link

  • Lv, T., et al. (2013).[7] "Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles." The Journal of Organic Chemistry, 78(11), 5723-5730. (Mechanistic insight for quaternization). Link

  • Tits, J., et al. (2020).[4][5][8] "Combination of Miconazole and Domiphen Bromide Is Fungicidal against Biofilms."[2][3][4][5][8] Antimicrobial Agents and Chemotherapy, 64(10). (Reference for bioactivity and quaternary salts). Link

Sources

Application

Application Note: HPLC Method Development for Fludazonium Chloride Detection

Introduction & Scientific Context Fludazonium chloride is a potent broad-spectrum antimicrobial agent belonging to the quaternary ammonium class, structurally characterized by an imidazole derivative linked to a pyridini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Fludazonium chloride is a potent broad-spectrum antimicrobial agent belonging to the quaternary ammonium class, structurally characterized by an imidazole derivative linked to a pyridinium head group. Unlike simple small molecules, Fludazonium presents unique chromatographic challenges due to its permanent positive charge (quaternary nitrogen) and hydrophobic aromatic moieties (chlorophenethyl and fluorophenyl groups).

The Analytical Challenge

Standard Reverse-Phase HPLC (RP-HPLC) of quaternary ammonium compounds often results in severe peak tailing. This is caused by the strong electrostatic interaction between the positively charged analyte and the residual anionic silanol groups (


) on the silica backbone of stationary phases.

This guide details a chaotropic-mediated RP-HPLC protocol designed to mask these interactions, ensuring sharp peak shapes, high theoretical plate counts, and robust reproducibility suitable for ICH Q2(R1) validation.

Physicochemical Profiling

Understanding the molecule is the first step in rational method design.

PropertyDataChromatographic Implication
Molecular Formula

Large hydrophobic surface area requires high % organic modifier.
Molecular Weight ~588.7 g/mol Significant retention on C18 phases.
Ionization State Quaternary Ammonium (Permanent Cation)pH adjustment alone cannot suppress ionization. Requires silanol-blocking strategies.
Chromophores Imidazole, Pyridinium, ChlorobenzeneStrong UV absorption expected at

and

.
Solubility Soluble in water/polar organicsCompatible with Aqueous/Acetonitrile mobile phases.

Method Development Strategy (The "Why")

Stationary Phase Selection
  • Avoid: Standard un-endcapped silica columns (excessive tailing).

  • Select: C18 (Octadecyl) with high carbon load and extensive end-capping . Alternatively, a Cyano (CN) column can be used for rapid elution, but C18 provides better resolution from potential synthesis impurities.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (Hybrid particles resist basic pH, though acidic is preferred here).

Mobile Phase Chemistry

To combat silanol interactions, we employ a dual-mode suppression strategy:

  • Low pH (3.0): Protonates residual silanols (

    
    ), rendering them neutral.
    
  • Chaotropic Agent (Sodium Perchlorate): The perchlorate anion (

    
    ) forms a tight ion-pair with the quaternary ammonium cation, improving solubility in the stationary phase and masking the charge.
    

Detailed Experimental Protocol

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column:

    
     C18 (Base Deactivated).
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Improves mass transfer for large molecules).
    
  • Injection Volume:

    
    .
    
  • Detection: UV @ 254 nm (Primary), 220 nm (Impurity monitoring).

Reagents Preparation

Buffer Solution (50 mM Sodium Perchlorate, pH 3.0):

  • Dissolve

    
     of Sodium Perchlorate Monohydrate (
    
    
    
    ) in 950 mL of HPLC-grade water.
  • Adjust pH to

    
     using dilute Phosphoric Acid (
    
    
    
    ).
  • Dilute to 1000 mL.

  • Filter through a

    
     nylon membrane.[1]
    

Mobile Phase A: Buffer Solution. Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

Note: A gradient is recommended to elute the highly hydrophobic Fludazonium while clearing less retained impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.06040Start
10.02080Linear Ramp
12.02080Isocratic Hold
12.16040Return to Initial
17.06040Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg Fludazonium Chloride into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (

    
    ).
    
  • Working Standard: Dilute Stock to

    
     for assay.
    

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and self-validating, perform the following:

System Suitability Test (SST)

Run 5 replicates of the Working Standard before every sample set.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase
    
    
    concentration or lower pH).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
    .
    
Linearity & Range

Prepare 5 concentration levels: 80%, 90%, 100%, 110%, and 120% of target concentration (e.g., 40 to


).
  • Acceptance:

    
    .[2]
    
Accuracy (Recovery)

Spike Placebo (cream/solution base) with Fludazonium at 3 levels.

  • Acceptance: 98.0% - 102.0% recovery.

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for optimizing the separation of quaternary ammonium compounds like Fludazonium.

MethodDevelopment Start Start: Fludazonium Method Dev ChemProfile Physicochemical Profiling (Cationic, Hydrophobic) Start->ChemProfile ColumnSelect Column Selection (C18 End-capped vs CN) ChemProfile->ColumnSelect InitialRun Initial Screening (Water/ACN/0.1% TFA) ColumnSelect->InitialRun Decision Peak Tailing > 1.5? InitialRun->Decision Opt_Chaotropic Add Chaotropic Agent (NaClO4 or PF6) Decision->Opt_Chaotropic Yes (Severe) Opt_pH Lower pH to 2.5-3.0 (Suppress Silanols) Decision->Opt_pH Yes (Moderate) Finalize Finalize Gradient & Validate (ICH Q2) Decision->Finalize No (Good Shape) Opt_Chaotropic->Finalize Opt_pH->Finalize

Caption: Decision tree for optimizing HPLC separation of cationic Fludazonium, focusing on tailing reduction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction.Add 50-100 mM

to buffer; Ensure pH < 3.0.
Retention Drift Ion-pairing equilibrium not reached.Equilibrate column for at least 60 mins with buffer before running.
High Backpressure Salt precipitation.Critical: Never mix pure ACN with buffer in the lines. Premix mobile phases or use a gradient with at least 5% water in the organic line.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase strength (e.g., don't inject 100% ACN sample into 60% aqueous stream).

References

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF.[3][4] Link

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for chaotropic mobile phase selection).

Sources

Method

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Fludazonium Chloride

Introduction & Mechanism of Action Fludazonium chloride is a broad-spectrum antimicrobial agent belonging to the imidazole class, often characterized by its quaternary ammonium structure. Unlike antibiotics that target s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Fludazonium chloride is a broad-spectrum antimicrobial agent belonging to the imidazole class, often characterized by its quaternary ammonium structure. Unlike antibiotics that target specific enzymatic pathways (e.g., fluoroquinolones targeting DNA gyrase), Fludazonium acts primarily as a membrane-active agent .

Mechanism: The cationic head of Fludazonium interacts with the negatively charged phosphate groups of microbial cell membranes. This interaction destabilizes the lipid bilayer, leading to leakage of intracellular constituents, disruption of the transmembrane electrochemical gradient, and ultimate cell death.

Why MIC Determination Matters: Because Fludazonium is often utilized in topical formulations, determining the Minimum Inhibitory Concentration (MIC) is critical for:

  • Formulation Efficacy: Ensuring the concentration in the final product exceeds the MIC for target pathogens (e.g., Staphylococcus aureus, Candida albicans).

  • Resistance Surveillance: Monitoring shifts in susceptibility, particularly regarding efflux pump overexpression which can reduce QAC efficacy.

Material Properties & Handling

Before initiating the biological assay, the physicochemical properties of Fludazonium chloride must be managed to ensure accurate dosing.

PropertySpecificationOperational Note
Solubility Highly soluble in Water; Soluble in Ethanol, DMSO.Preferred Solvent: Sterile Deionized Water. Note: While soluble in DMSO, water is preferred to avoid solvent toxicity controls in the biological assay.
Stability Hygroscopic solid.Store desiccated at 4°C. Stock solutions should be aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles.
Adsorption High (binds to plastics).Critical: Use polypropylene (PP) tips and reservoirs during dilution to minimize drug loss. Polystyrene (PS) plates are acceptable for the final assay but avoid prolonged storage in PS.

Experimental Protocol: Broth Microdilution

This protocol is adapted from CLSI M07-A11 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

A. Preparation of Stock Solution

Target: Prepare a 100x Master Stock.

  • Weigh 10.24 mg of Fludazonium chloride powder.

  • Dissolve in 10 mL of Sterile Distilled Water to achieve a concentration of 1024 µg/mL .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Filter sterilize using a 0.22 µm PES membrane (low protein binding).

B. Inoculum Preparation (Direct Colony Suspension)

Causality: We use the direct colony suspension method to ensure the bacteria are in a specific growth phase without the variability of overnight broth growth kinetics.

  • Culture: Grow S. aureus (ATCC 29213) or target organism on non-selective agar (e.g., Tryptic Soy Agar) for 18-24 hours.

  • Suspension: Pick 3-5 isolated colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL) using a photometer (OD
    
    
    
    range 0.08–0.13).
  • Dilution: Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Final Inoculum Density:

      
       CFU/mL.
      
    • In-Well Density: When 50 µL of inoculum is added to 50 µL of drug, the final density is

      
       CFU/mL.
      
C. Microplate Setup & Serial Dilution

Logic: We utilize a 2-fold serial dilution directly in the microplate to minimize pipetting errors and material loss.

  • Media Fill: Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile 96-well microplate.

  • Drug Addition: Dispense 100 µL of the working drug solution (e.g., 128 µg/mL) into Column 1.

  • Serial Dilution:

    • Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

    • Transfer 50 µL from Column 2 to Column 3. Mix.

    • Repeat until Column 10.[1] Discard 50 µL from Column 10.

    • Result: Columns 1-10 contain drug concentrations decreasing by half (e.g., 64, 32, 16... 0.125 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Media + Inoculum (No Drug).

    • Column 12 (Sterility Control): Media only (No Inoculum, No Drug).

D. Inoculation and Incubation[2]
  • Add 50 µL of the 1:150 diluted inoculum to wells in Columns 1 through 11.

  • Do not add inoculum to Column 12 (Sterility Control). Add 50 µL of sterile broth instead to maintain volume.

  • Seal the plate with a breathable adhesive film to prevent evaporation.

  • Incubate:

    • Bacteria:[2][3][4][5][6] 35°C ± 2°C for 16–20 hours (ambient air).

    • Fungi (Yeasts): 35°C for 24–48 hours (if testing Candida spp.).

Workflow Visualization

The following diagram illustrates the logical flow of the MIC determination process, highlighting critical control points.

MIC_Workflow cluster_controls Controls Stock Stock Prep (1024 µg/mL in Water) Dilution Serial Dilution (2-fold, Cols 1-10) Stock->Dilution Add to Col 1 Inoculum Inoculum Prep (0.5 McFarland -> 1:150 Dilution) Inoculation Inoculation (Add 50µL Bacteria to Cols 1-11) Inoculum->Inoculation Source Bacteria PlatePrep Plate Loading (CAMHB Media Fill) PlatePrep->Dilution Pre-fill Cols 2-12 SterilityCtrl Sterility Control (Col 12: No Bacteria + No Drug) PlatePrep->SterilityCtrl Dilution->Inoculation Ready for Bacteria Incubation Incubation (35°C, 16-20h) Inoculation->Incubation GrowthCtrl Growth Control (Col 11: Bacteria + No Drug) Inoculation->GrowthCtrl Readout Readout (Visual Turbidity Check) Incubation->Readout

Figure 1: Step-by-step workflow for Broth Microdilution MIC determination. Colors indicate distinct experimental phases: Blue (Stock), Red (Biology), Yellow/Green (Plate Handling).

Data Analysis & Interpretation

Reading the Results

The MIC is defined as the lowest concentration of Fludazonium that completely inhibits visible growth (turbidity) as detected by the unaided eye.

  • Check Controls First:

    • Growth Control (Col 11): Must be turbid. If clear, the assay is invalid (non-viable inoculum).

    • Sterility Control (Col 12): Must be clear. If turbid, the assay is invalid (contamination).

  • Determine Endpoint:

    • Place the plate on a dark, non-reflective surface or use a viewing mirror.

    • Identify the transition from Turbid (growth) to Clear (no growth).

    • Trailing Effect Note: Imidazoles and QACs can sometimes show "trailing" (partial inhibition). For Fludazonium, read the MIC at the concentration with 100% inhibition (optically clear), distinct from the slight haze that might appear at higher concentrations due to drug precipitation.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility at high concentrations or interaction with media salts.Verify solubility in water vs. media.[7] If precipitate occurs, MIC is likely > solubility limit.
Skipped Wells Pipetting error or contamination.Discard results for that row. Use multi-channel pipettes and check tip seating.
Growth in Sterility Control Contaminated media or technique.Autoclave media fresh. Perform work in a certified Biosafety Cabinet.
MIC varies >1 dilution Inoculum density inconsistency.Calibrate photometer. Perform colony counts on the inoculum to verify

CFU/mL.[3]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 41009, Fludazonium chloride. PubChem. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI. [Link]

  • Hagen, T. A., & Flynn, G. L. (1983). Solubility of hydrocortisone in organic and aqueous media. Journal of Pharmaceutical Sciences. (Contextual reference for solubility parameters of complex organic salts). [Link]

Sources

Application

Application Note: Development and Preparation of Topical Formulations Containing Fludazonium Chloride

[1] Introduction & Molecule Profile[2][3] Fludazonium Chloride is a quaternary ammonium derivative (imidazolium compound) utilized primarily for its broad-spectrum topical anti-infective properties. Structurally characte...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Molecule Profile[2][3]

Fludazonium Chloride is a quaternary ammonium derivative (imidazolium compound) utilized primarily for its broad-spectrum topical anti-infective properties. Structurally characterized by a cationic imidazolium head group and lipophilic substituents, it functions by disrupting the cell membranes of bacteria and fungi.

While effective, formulating Fludazonium presents specific physicochemical challenges. As a cationic surfactant-like molecule, it is chemically incompatible with anionic excipients common in topical products (e.g., sodium lauryl sulfate, carbomers). Successful product development requires a strict adherence to non-ionic or cationic systems to prevent precipitation and inactivation of the active pharmaceutical ingredient (API).

Physicochemical Snapshot
PropertyDataFormulation Impact
Chemical Name Fludazonium ChlorideCationic Active
Molecular Formula C26H20Cl4FN2O2[1][2]·ClHigh Molecular Weight (approx. 588.7 g/mol )
Solubility Soluble in water, Ethanol; Insoluble in non-polar oilsRequires aqueous phase or co-solvent system
Log P Estimated > 3.0 (Lipophilic tail)Good partition into stratum corneum, but requires solubilization
Incompatibilities Anionic surfactants, Anionic polymers (Carbopol), Citrates CRITICAL: Use only non-ionic/cationic excipients

Pre-Formulation Strategy: The Cationic Constraint

The primary cause of formulation failure with Fludazonium is the "Cationic-Anionic Complexation." When the positively charged Fludazonium ion encounters an anionic species (like the carboxyl groups in Carbopol thickeners or the sulfate head of SLS), an insoluble, inactive hydrophobic salt forms immediately.

The "Golden Rules" for Fludazonium Formulation:

  • Thickening Agents: Avoid Carbomers (polyacrylic acids). Use Hydroxyethyl Cellulose (HEC) or Hydroxypropyl Methylcellulose (HPMC) .

  • Emulsifiers: Avoid soaps (sodium stearate) and anionic sulfates. Use Polysorbates (Tweens) , Sorbitan Esters (Spans) , or Cetomacrogol .[3]

  • Preservatives: Avoid anionic preservatives like Sodium Benzoate. Parabens or Phenoxyethanol are preferred.

Protocol A: Fludazonium Chloride Antimicrobial Cream (1% w/w)

This protocol describes the preparation of an Oil-in-Water (O/W) cream. The O/W structure ensures the hydrophilic API is available in the external phase for rapid release, while the oil phase provides emolliency.

Materials Table
PhaseIngredientFunction% w/w
A (Oil) Cetostearyl AlcoholBodying Agent / Stabilizer6.00
White Soft ParaffinEmollient / Occlusive10.00
Liquid Paraffin (Mineral Oil)Emollient5.00
Sorbitan Monostearate (Span 60)Lipophilic Emulsifier (Non-ionic)2.00
B (Water) Purified WaterVehicleq.s. to 100
Propylene GlycolHumectant / Penetration Enhancer10.00
Polysorbate 60 (Tween 60)Hydrophilic Emulsifier (Non-ionic)3.00
Fludazonium Chloride Active Ingredient 1.00
MethylparabenPreservative0.10
Manufacturing Procedure

Step 1: Phase A Preparation (Oil Phase)

  • In a stainless steel melting vessel, combine Cetostearyl Alcohol, White Soft Paraffin, Liquid Paraffin, and Sorbitan Monostearate.

  • Heat to 70°C – 75°C under slow agitation until completely melted and uniform.

Step 2: Phase B Preparation (Aqueous Phase)

  • In the main manufacturing vessel, charge Purified Water and begin heating to 75°C .

  • Add Methylparaben and stir until dissolved.

  • Add Propylene Glycol and Polysorbate 60. Mix until dispersed.

  • API Addition: Add the Fludazonium Chloride to the hot water phase. Maintain temperature at 70°C–75°C.

    • Note: Fludazonium is heat stable at this range for short durations. Adding it to the water phase ensures it is pre-dissolved and available in the continuous phase of the emulsion.

Step 3: Emulsification

  • Slowly add Phase A (Oil) into Phase B (Water) while homogenizing at high speed (2000–3000 RPM).

  • Maintain temperature at 70°C–75°C for 10 minutes to ensure droplet size reduction.

Step 4: Cooling and Solidification

  • Switch to a paddle mixer (low shear) and begin cooling.

  • Cool slowly to 40°C . The emulsion will thicken significantly as the cetostearyl alcohol crystallizes.

  • Continue mixing until the product reaches 25°C .

Process Visualization

CreamProcess Start START OilPhase Phase A: Oil + Non-ionic Surfactant (Span 60) Heat to 75°C Start->OilPhase WaterPhase Phase B: Water + Propylene Glycol + Tween 60 Heat to 75°C Start->WaterPhase Emulsify Emulsification Add A to B under High Shear (Avoid Air Entrapment) OilPhase->Emulsify API_Add Add Fludazonium Chloride to Phase B (Dissolve completely) WaterPhase->API_Add API_Add->Emulsify Cooling Cooling Phase Paddle Mix to 25°C (Structure Formation) Emulsify->Cooling QC QC Testing (Assay, pH, Viscosity) Cooling->QC

Caption: Manufacturing workflow for Fludazonium Cream emphasizing the non-ionic emulsification system.

Protocol B: Fludazonium Hydrogel (Non-Occlusive)

For applications requiring a cooling effect or application to mucosal membranes where oils are undesirable, a hydrogel is preferred. This protocol uses Hydroxyethyl Cellulose (HEC) to avoid the incompatibility issues seen with Carbomers.

Materials Table
IngredientFunction% w/w
Fludazonium Chloride Active Ingredient1.00
Hydroxyethyl Cellulose (HEC)Viscosity Modifier (Non-ionic)2.00
Propylene GlycolCo-solvent / Humectant15.00
Ethanol (96%)Solvent / Cooling Agent10.00
Purified WaterVehicleq.s. to 100
Manufacturing Procedure
  • API Solubilization: In a separate beaker, dissolve Fludazonium Chloride in the mixture of Water, Ethanol, and Propylene Glycol. Stir until clear.

  • Polymer Dispersion: Disperse the HEC powder slowly into the vortex of the API solution under high-speed stirring.

    • Tip: Do not dump the powder; sprinkle it to avoid "fish-eyes" (clumps).

  • Hydration: Reduce stirring speed to avoid aeration. Allow the polymer to hydrate and swell for 60–90 minutes at room temperature.

  • De-aeration: If bubbles are present, centrifuge the gel briefly or allow it to stand overnight under vacuum.

Quality Control & Characterization

Analytical Assay (HPLC)

To quantify Fludazonium, use a Reverse-Phase HPLC method.

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Buffer (60:40).

    • Buffer: 10mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (to reduce tailing of the cationic amine).

  • Detection: UV @ 254 nm.

In Vitro Release (Franz Diffusion Cell)

Verify the drug releases from the vehicle using a synthetic membrane (e.g., Tuffryn) or human cadaver skin.

  • Receptor Medium: Phosphate Buffered Saline (pH 7.4) + 1% Tween 80 (to ensure sink conditions for the lipophilic drug).

  • Criteria: Plot cumulative amount released (

    
    ) vs. 
    
    
    
    . Linearity indicates Fickian diffusion.
Mechanism of Action Visualization

Understanding the interaction at the biological interface is crucial for explaining efficacy.

Mechanism Fludazonium Fludazonium Cation (+) (In Formulation) Membrane Bacterial Cell Wall (-) (Anionic Phospholipids) Fludazonium->Membrane Diffusion Interaction Electrostatic Attraction & Hydrophobic Insertion Membrane->Interaction Disruption Membrane Destabilization Leakage of Cytoplasm Interaction->Disruption Death Cell Lysis / Death Disruption->Death

Caption: Mechanism of action: Cationic Fludazonium destabilizes anionic bacterial membranes.

Safety & Toxicology Note

While Fludazonium is a topical agent, its structural class (quaternary ammonium) shares features with neuromuscular blocking agents.

  • Systemic Absorption Risk: Do not apply to large surface areas of damaged skin (burns) without pharmacokinetic monitoring.

  • Irritation: Quaternary compounds can be irritating at high concentrations. Do not exceed 1-2% without extensive safety testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41484, Fludazonium chloride. Retrieved from [Link]

  • Justia Patents (2016). Topical formulations, systems and methods (Patent No.[4] 9,308,181). Retrieved from [Link]

  • Google Patents (2008).Transdermal drug delivery formulation (EP1909772A1).
  • Inxight Drugs (2024). Fludazonium Chloride Profile. NCATS. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Susceptibility Testing of Fludazonium: A Guide for Novel Antifungal Agents

Introduction: Navigating the In Vitro Characterization of Fludazonium The emergence of novel antifungal agents is critical in the global effort to combat invasive fungal infections, which pose a significant threat to imm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In Vitro Characterization of Fludazonium

The emergence of novel antifungal agents is critical in the global effort to combat invasive fungal infections, which pose a significant threat to immunocompromised individuals and are associated with high morbidity and mortality. Fludazonium is an investigational compound with a complex chemical structure (C₂₆H₂₀Cl₄FN₂O₂.Cl), suggesting a potential role in antifungal therapy. As with any new chemical entity, a thorough in vitro characterization is the foundational step in its preclinical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the in vitro susceptibility of fungi to Fludazonium.

Due to the limited publicly available data on Fludazonium's mechanism of action and spectrum of activity, this guide will focus on established, standardized methodologies for the evaluation of a novel antifungal agent. By adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), researchers can generate reliable and reproducible data that will be crucial for the future development and potential clinical application of Fludazonium.[1][2]

This application note will detail the essential protocols for broth microdilution, disk diffusion, and agar dilution methods, along with guidance on the selection and use of quality control strains for an investigational agent.

Part 1: Foundational Principles and Preparatory Steps

Before initiating any susceptibility testing, careful consideration must be given to the physicochemical properties of Fludazonium and the selection of appropriate fungal isolates.

Compound Handling and Solubilization

Given that Fludazonium is a novel compound, its solubility characteristics may not be fully known. The following steps are recommended:

  • Initial Solubility Testing : Test the solubility of Fludazonium powder in various solvents, starting with sterile distilled water, followed by dimethyl sulfoxide (DMSO), and ethanol. For antifungal susceptibility testing, DMSO is a commonly used solvent.[3]

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in the chosen solvent. The stock solution should be filter-sterilized through a 0.22 µm syringe filter.

  • Solvent Concentration : It is crucial to ensure that the final concentration of the solvent in the testing medium does not exceed a level that could inhibit fungal growth (typically ≤1% for DMSO). A solvent toxicity control should always be included in the experimental setup.

Selection of Fungal Isolates

A comprehensive evaluation of a novel antifungal agent requires testing against a broad panel of clinically relevant fungi. This panel should include:

  • Yeast Species :

    • Common Candida species (C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. krusei)

    • Cryptococcus neoformans

  • Filamentous Fungi (Molds) :

    • Aspergillus species (A. fumigatus, A. flavus, A. terreus)

    • Other opportunistic molds such as Fusarium spp. and Scedosporium spp.

  • Quality Control (QC) Strains : Standardized QC strains with known susceptibility profiles to other antifungal agents are essential for validating the accuracy and reproducibility of the testing method. For a new agent, these strains help in establishing a baseline for expected performance. Recommended QC strains from CLSI and EUCAST include:[4]

    • Candida parapsilosis ATCC 22019

    • Candida krusei ATCC 6258

    • Aspergillus fumigatus ATCC 204305[5]

Part 2: Broth Microdilution Method - The Gold Standard

The broth microdilution method is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

Principle

A standardized inoculum of a fungal isolate is introduced into microtiter plate wells containing serial twofold dilutions of Fludazonium in a standardized broth medium. Following incubation, the plates are observed for fungal growth, and the MIC is determined.

Detailed Protocol (Adapted from CLSI M27 and M38 Standards)

Materials:

  • Fludazonium stock solution

  • RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Sterile 96-well, U-bottom microtiter plates

  • Standardized fungal inoculum (see below)

  • Spectrophotometer or microplate reader (optional)

  • Sterile water or saline

  • Vortex mixer

Inoculum Preparation:

  • Yeasts : From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.

  • Molds : From a 7-day-old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline and gently probe with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

Plate Preparation and Inoculation:

  • Dispense 100 µL of RPMI broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of Fludazonium (at twice the highest desired final concentration) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

Incubation:

  • Yeasts : Incubate at 35°C for 24-48 hours.

  • Molds : Incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

Reading the MIC:

The MIC is read as the lowest concentration of Fludazonium that causes a significant inhibition of growth compared to the growth control well. For azole-like compounds, this is often a prominent reduction in turbidity (≥50% inhibition). For other classes of antifungals, a complete inhibition of growth may be the endpoint. The endpoint for a novel compound like Fludazonium will need to be carefully determined and consistently applied.

Graphviz Workflow for Broth Microdilution```dot

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum prep_drug Prepare Serial Dilutions of Fludazonium start->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflows for Disk Diffusion and Agar Dilution Methods.

Part 4: Quality Control and Data Interpretation

Establishing Quality Control Ranges

For an investigational agent like Fludazonium, establishing QC ranges is a critical step to ensure the ongoing validity of test results. This is typically done through a multi-laboratory study where recommended QC strains are tested repeatedly. [7]The acceptable range for MIC values is generally the mode ± 2 twofold dilutions.

Illustrative Quality Control Ranges for Fludazonium (Hypothetical Data)

Quality Control StrainMethodProposed MIC Range (µg/mL)
C. parapsilosis ATCC 22019Broth Microdilution0.125 - 0.5
C. krusei ATCC 6258Broth Microdilution1 - 4
A. fumigatus ATCC 204305Broth Microdilution0.25 - 1

Note: These are hypothetical ranges and must be established through rigorous experimental validation.

Interpretation of Results

In the absence of established clinical breakpoints, the interpretation of MIC values for Fludazonium will be based on comparison with existing antifungal agents and by determining epidemiological cutoff values (ECVs). An ECV distinguishes wild-type from non-wild-type strains based on the MIC distribution.

Illustrative MIC Data for Fludazonium Against Various Fungi (Hypothetical Data)

Fungal SpeciesNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans500.060.250.015 - 1
Candida glabrata500.520.125 - 8
Aspergillus fumigatus500.1250.50.03 - 2

Note: This table presents hypothetical data for illustrative purposes only.

Conclusion: A Framework for the Future of Fludazonium

The in vitro susceptibility testing of a novel antifungal agent such as Fludazonium is a meticulous process that requires adherence to standardized methodologies to ensure the generation of high-quality, reproducible data. The protocols outlined in this application note, based on the established guidelines from CLSI and EUCAST, provide a robust framework for the initial characterization of Fludazonium's antifungal activity. The determination of its spectrum of activity, the establishment of quality control parameters, and the generation of a comprehensive MIC database will be instrumental in guiding its further preclinical and clinical development. As research progresses, the data generated using these methods will be vital for understanding the potential role of Fludazonium in the armamentarium against invasive fungal diseases.

References

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]

  • In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection. American Society for Microbiology. Available at: [Link]

  • Quality Control Limits for Fluconazole Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. Journal of Clinical Microbiology. Available at: [Link]

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. Molecules. Available at: [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection. Available at: [Link]

  • Can We Improve Antifungal Susceptibility Testing? Frontiers in Microbiology. Available at: [Link]

  • Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and flucytosine. Journal of Clinical Microbiology. Available at: [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. Available at: [Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi. Available at: [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antifungal drug susceptibility testing. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Discovery of fluconazole, a novel antifungal agent. Reviews of Infectious Diseases. Available at: [Link]

  • Advances in Antifungal Drug Development: An Up-To-Date Mini Review. Pharmaceuticals. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: [Link]

  • New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions. Journal of Fungi. Available at: [Link]

  • Antifungal agents. Google Patents.
  • Antifungal medicine composition, preparation method thereof and film-forming gel. Google Patents.
  • Antifungal gel formulations. Google Patents.
  • Process for manufacturing fluconazole. Google Patents.
  • Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. MDPI. Available at: [Link]

Sources

Application

Application Note: Solvent Selection &amp; Dissolution Protocols for Fludazonium Chloride

Abstract & Core Directive Fludazonium chloride is a potent imidazole-derivative antimicrobial and antiseptic agent characterized by a complex amphiphilic structure.[1] While its quaternary ammonium salt nature confers th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Fludazonium chloride is a potent imidazole-derivative antimicrobial and antiseptic agent characterized by a complex amphiphilic structure.[1] While its quaternary ammonium salt nature confers theoretical water solubility, its substantial hydrophobic domain (comprising three halogenated phenyl rings) creates significant challenges for stable dissolution in physiological buffers.[1]

This guide moves beyond basic solubility data to provide a mechanistic solvent selection strategy . It addresses the common failure mode where researchers dissolve the compound in water, only to experience "silent precipitation" (micro-aggregates) upon introduction to saline buffers, leading to erratic biological data.[1]

Physicochemical Profile & Solubility Mechanics[1]

To select the correct solvent, one must understand the molecule's competing forces.[1]

PropertyValueImplication for Solubilization
Molecular Weight ~588.7 g/mol Large molecule; diffusion rates will be slower than simple salts.[1]
Structure Class Quaternary Ammonium / ImidazoleIonic Head: Promotes water solubility.[1] Hydrophobic Tail: (2,4-dichlorophenyl groups) Promotes aggregation/precipitation in high ionic strength media.[1]
LogP (Predicted) ~4.5 - 5.5Highly lipophilic despite the charge.[1] Indicates poor solubility in pure water at high concentrations.
pKa N/A (Quaternary salt)The quaternary nitrogen is permanently charged, independent of pH.[1]
The "Salting Out" Risk

While Fludazonium chloride is technically water-soluble (Source 1.2), it behaves like a surfactant.[1] In pure water, it dissolves well.[1] However, in PBS or Cell Culture Media , the high ionic strength shields the charge, allowing the hydrophobic tails to drive aggregation.[1] Therefore, direct dissolution in media is NOT recommended for stock solutions. [1]

Solvent Selection Matrix

SolventSolubility RatingStabilityApplication SuitabilityRecommendation
DMSO (Dimethyl Sulfoxide) Excellent (>50 mg/mL)High (Hygroscopic)Cell Culture, HTS, CryopreservationPrimary Choice for Stock
Ethanol (Abs.) Good (>20 mg/mL)Moderate (Volatile)Topical formulations, Evaporation assaysSecondary Choice
Water (Deionized) Moderate (~1-10 mg/mL)Low (Hydrolysis risk)NOT for Stock.[1] Only for final dilution.Avoid for Stock
PBS / Saline Poor Low (Precipitation)Biological endpoints only.[1]Diluent Only

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for long-term storage (-20°C).

Reagents:

  • Fludazonium Chloride (Solid)[1]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[1]

Procedure:

  • Calculation: Determine the mass required. For 10 mL of 50 mM stock: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
  • Weighing: Weigh ~294 mg of Fludazonium chloride into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add 10 mL of DMSO.

    • Critical Step: Do not add to volume immediately. Add 8 mL, dissolve, then adjust.

  • Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Solution must be crystal clear.

  • Aliquot & Storage: Dispense into 500 µL aliquots in polypropylene tubes. Store at -20°C.

Protocol B: "The Rapid-Dispersion Method" for Aqueous Dilution

Objective: Dilute the DMSO stock into cell culture media (e.g., DMEM) without crashing the compound out of solution.[1]

Mechanism: Slow addition of hydrophobic compounds to water often causes local high concentrations that trigger precipitation.[1] Rapid dispersion prevents this.

Procedure:

  • Prepare Media: Pre-warm the culture media to 37°C.

  • Vortex-in-Place: Set the tube of media on a vortex mixer at medium speed.

  • Injection: While the media is swirling, inject the required volume of DMSO stock directly into the center of the vortex (not down the side of the tube).[1]

  • Equilibration: Allow the media to mix for 10 seconds.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the downstream application.

G Stock Start: Fludazonium Cl Solid AppType Select Application Stock->AppType CellCulture Cell Culture / HTS AppType->CellCulture Analytical HPLC / LC-MS AppType->Analytical Topical Topical Formulation AppType->Topical DMSO_Stock DMSO Stock (50 mM) (Preferred) CellCulture->DMSO_Stock High Solubility Sterile MeOH_Stock Methanol/AcN Stock (Analytical Grade) Analytical->MeOH_Stock Column Compatible EtOH_Stock Ethanol Stock (Pharma Grade) Topical->EtOH_Stock Skin Safe Volatile Dilution Rapid Dispersion into Media (Max 0.5% DMSO) DMSO_Stock->Dilution DirectInject Dilute with Mobile Phase MeOH_Stock->DirectInject Formulate Mix with Excipients (Cream/Gel base) EtOH_Stock->Formulate Check QC: Visual Inspection Dilution->Check Check for Precip.

Figure 1: Decision tree for solvent selection based on experimental end-points.

Quality Control & Troubleshooting

Self-Validating the Protocol: Before running valuable samples, perform a "Dummy Dilution" :

  • Prepare the working concentration (e.g., 10 µM) in a clear glass tube.[1]

  • Hold the tube against a black background with a strong light source from the side (Tyndall effect).[1]

  • Pass: Solution is invisible/clear.

  • Fail: A blue haze or scattering indicates micro-precipitation.[1] Action: Reduce concentration or increase temperature.[1]

Common Issues:

  • Precipitation in Fridge: DMSO freezes at ~18°C. If stored at 4°C, the stock will freeze.[1] Thaw completely and vortex before use to ensure no concentration gradients exist.

  • pH Sensitivity: Avoid highly alkaline buffers (pH > 9), which may deprotonate trace impurities or affect the stability of the imidazole ring system.[1]

Safety & Handling

  • Hazard: Fludazonium chloride is a quaternary ammonium compound.[1] It acts as a skin and eye irritant.

  • PPE: Wear nitrile gloves and safety glasses.[1]

  • DMSO Warning: DMSO penetrates skin instantly, carrying dissolved compounds with it.[1] Double-glove when handling DMSO stocks of bioactive agents.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 216228, Fludazonium chloride.[1] Retrieved from [Link][1]

Sources

Method

Comprehensive Spectroscopic Characterization Protocol for Fludazonium Chloride (NMR, IR)

Executive Summary This Application Note provides a rigorous technical framework for the structural validation of Fludazonium chloride , a potent imidazole-based antiseptic and antifungal agent.[1] Due to its complex quat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous technical framework for the structural validation of Fludazonium chloride , a potent imidazole-based antiseptic and antifungal agent.[1] Due to its complex quaternary ammonium structure containing multiple halogenated aromatic rings and a chiral center, precise spectroscopic characterization is critical for distinguishing it from synthetic impurities and degradation products (e.g., hydrolysis of the ether linkage).[1]

This guide synthesizes experimental protocols with theoretical spectral assignments, designed for researchers in pharmaceutical quality control (QC) and medicinal chemistry.[1]

Chemical Profile & Structural Logic[1][2]

Before analysis, the analyst must understand the structural fragments that dictate the spectral signature.[1]

  • Compound Name: Fludazonium chloride[1][2][3][4][5]

  • CAS Number: 53597-28-7[1][2][5]

  • Molecular Formula:

    
     (Salt form)[1][5]
    
  • Molecular Weight: 588.7 g/mol [1][2][4][5]

  • Key Structural Features:

    • Imidazolium Core: A cationic, aromatic heterocycle.[1][5]

    • Fluorophenacyl Moiety: Contains a ketone conjugated to a 4-fluorophenyl ring (diagnostic NMR/IR markers).[1][5]

    • Dichlorophenyl Ether Chain: A chiral ethyl chain substituted with two 2,4-dichlorophenyl groups (one directly attached, one via an ether linkage).[1][5]

Structural Assignment Map (Logic Diagram)[1][8]

Fludazonium_Structure_Map Struct Fludazonium Chloride Structure Frag1 Imidazolium Core (Cationic) Struct->Frag1 Frag2 4-Fluorophenacyl (Ketone + F-Ring) Struct->Frag2 Frag3 Dichlorophenyl Ether (Chiral Chain) Struct->Frag3 NMR_H1 1H NMR: ~9.0+ ppm (Acidic N-CH-N) Frag1->NMR_H1 IR_CO IR: ~1690 cm-1 (C=O Stretch) Frag2->IR_CO NMR_F 19F NMR: ~ -105 ppm (Diagnostic Singlet) Frag2->NMR_F NMR_Chiral 1H NMR: Diastereotopic CH2 Protons Frag3->NMR_Chiral

Figure 1: Structural fragmentation map correlating chemical moieties to key spectroscopic signals.

Protocol A: Infrared Spectroscopy (FTIR-ATR)

Infrared spectroscopy is the primary method for verifying functional group integrity, particularly the ketone and ether linkages which are susceptible to chemical reduction or hydrolysis.[1]

Sample Preparation[1][8]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent halide exchange (hygroscopic KBr can interact with chloride salts).[1][5]

  • Preparation: Place approximately 2–5 mg of solid Fludazonium chloride directly onto the diamond/ZnSe crystal.[1]

  • Pressure: Apply consistent high pressure using the anvil to ensure intimate contact with the crystal, essential for resolving the aromatic overtones.[1]

Instrument Parameters
  • Range: 4000 – 600 cm

    
    [1][5]
    
  • Resolution: 4 cm

    
    
    
  • Scans: 32 (minimum) to reduce noise in the fingerprint region.

  • Background: Air background acquired immediately prior to sample.[1][5]

Diagnostic Peak Assignments

The following bands are characteristic of Fludazonium chloride. Absence or shifting of these peaks indicates degradation.[1][5]

Functional GroupWavenumber (cm

)
IntensityAssignment Logic
C-H Stretch (Arom) 3100 – 3000WeakC-H stretching of the three aromatic rings and imidazole.
C=O[1][5] Stretch 1685 – 1700StrongConjugated ketone of the phenacyl group.[1] Note: If <1670, suspect hydration or H-bonding.[1][5]
C=N / C=C 1580 – 1600MediumImidazolium ring breathing modes and aromatic skeletal vibrations.[1][5]
C-O-C Stretch 1080 – 1150StrongEther linkage in the side chain.[1] Loss of this peak suggests ether cleavage.[1][5]
C-F Stretch 1200 – 1250StrongAryl-Fluorine stretch (4-fluorophenyl group).[1][5]
C-Cl Stretch 700 – 800MediumAryl-Chlorine stretches (multiple bands due to 2,4-dichloro substitution).[1][5]

Protocol B: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[1] Due to the salt nature of Fludazonium chloride, DMSO-d


  is the solvent of choice to prevent aggregation and ensure solubility.[1]
Sample Preparation[1][8]
  • Mass: Weigh 10–15 mg of Fludazonium chloride.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.8% D).[1][5]
    
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.[1][5]

NMR Analysis (Proton)

The spectrum will be complex due to the three aromatic systems. Focus on the non-aromatic and unique aromatic signals for identification.[1]

  • Key Signal 1: Imidazolium C2-H (The "Acidic" Proton) [1][5]

    • Position:

      
       9.0 – 9.5 ppm (Singlet or broad singlet).[1][5]
      
    • Logic: The proton between the two nitrogens is highly deshielded by the positive charge.[1]

  • Key Signal 2: Phenacyl Methylene (-CH

    
    -CO-) [1][5]
    
    • Position:

      
       5.8 – 6.2 ppm (Singlet).[1][5]
      
    • Logic: Deshielded by both the carbonyl and the cationic nitrogen.[1]

  • Key Signal 3: The Chiral Center (-CH-O-) [1][5]

    • Position:

      
       5.0 – 5.5 ppm (Multiplet/dd).[1][5]
      
    • Logic: This proton is benzylic and alpha to an ether oxygen.[1][5]

  • Key Signal 4: Side Chain Methylene (N-CH

    
    -CH-) 
    
    • Position:

      
       4.5 – 4.9 ppm (Multiplet).[1][5]
      
    • Logic: Diastereotopic protons (ABX system with the chiral CH) due to the adjacent chiral center.[1]

  • Aromatic Region (

    
     7.0 – 8.2 ppm): 
    
    • Contains 11 protons total.[1][5]

    • Look for the 4-Fluorophenyl pattern: Two multiplets (roughly doublets) with

      
      F splitting.[1][5]
      
C NMR Analysis (Carbon)
  • Carbonyl (C=O):

    
     ~190 ppm.[1][5]
    
  • Imidazolium C2:

    
     ~136-138 ppm.[1][5]
    
  • C-F Coupling: The carbons on the fluorophenyl ring will appear as doublets due to

    
     coupling.[1]
    
    • C-F (ipso):

      
       ~165 ppm (
      
      
      
      Hz).[1][5]
F NMR (Validation Step)

If available, run a quick


F scan.[1][5]
  • Signal: Single sharp peak at

    
     -100 to -110 ppm (relative to CFCl
    
    
    
    ).[1][5]
  • Utility: Confirms the presence of the fluorine atom and purity (impurities often show distinct F-shifts).[1][5]

Analytical Workflow Diagram

Workflow cluster_IR Phase 1: Functional ID (IR) cluster_NMR Phase 2: Structural ID (NMR) Start Start: Fludazonium Cl Sample Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility IR_Prep ATR Prep (Direct Crystal Contact) Solubility->IR_Prep IR_Scan Acquire Spectrum (4000-600 cm-1) IR_Prep->IR_Scan IR_Check Check: C=O (1690) C-O-C (1100) IR_Scan->IR_Check NMR_Prep Dissolve in DMSO-d6 (15mg / 0.6mL) IR_Check->NMR_Prep NMR_1H 1H Acquisition (16 scans) NMR_Prep->NMR_1H NMR_19F 19F Acquisition (Optional Validation) NMR_1H->NMR_19F Final Final Report: Confirm Identity & Purity NMR_19F->Final

Figure 2: Step-by-step analytical workflow for verifying Fludazonium chloride.

References

  • PubChem Compound Summary. "Fludazonium chloride" (CID 40886).[1][5] National Center for Biotechnology Information.[1][5] Available at: [Link][1][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Standard reference for IR/NMR peak prediction principles).

  • NIST Chemistry WebBook. "Infrared Spectroscopy - General Interpretation."[1][5] National Institute of Standards and Technology.[1][5][6] Available at: [Link][1][5]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][5] (Reference for Imidazolium proton acidity and shift). Available at: [Link][1][5]

Sources

Application

Assay Development and Validation for Fludazonium Skin Penetration Studies: Overcoming Cationic Lipophilic Retention

Introduction & Mechanistic Context Fludazonium chloride is a potent, highly lipophilic quaternary ammonium antifungal agent (molecular formula: C₂₆H₂₀Cl₄FN₂O₂⁺) [1][1]. In topical drug development, quantifying the penetr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Fludazonium chloride is a potent, highly lipophilic quaternary ammonium antifungal agent (molecular formula: C₂₆H₂₀Cl₄FN₂O₂⁺) [1][1]. In topical drug development, quantifying the penetration of such compounds through the skin barrier is critical for assessing both local efficacy and systemic safety. However, the unique physicochemical properties of Fludazonium—specifically its permanent positive charge and high hydrophobicity—present significant bioanalytical challenges.

When applied topically, the Fludazonium cation binds strongly to negatively charged keratin in the corneocytes, while its lipophilic domains partition deeply into the lipid matrix of the stratum corneum (SC). This application note outlines a validated, self-contained protocol for in vitro permeation testing (IVPT) of Fludazonium. The methodology is aligned with [2][2] and engineered specifically to overcome the extraction hurdles associated with cationic lipophiles.

Experimental Design & Causality

Standard IVPT protocols often fail when applied to Fludazonium due to two primary mechanisms:

  • Loss of Sink Conditions: Conventional phosphate-buffered saline (PBS) cannot solubilize the hydrophobic drug, causing artificial saturation in the receptor fluid and halting diffusion.

  • Poor Extraction Recovery: Neutral organic solvents (e.g., pure methanol) cannot break the ionic bonds between the drug and SC keratin, resulting in falsely low analytical recovery [3][3].

The Engineered Solution: To resolve this, the receptor medium is supplemented with 4% Bovine Serum Albumin (BSA) to act as a solubilizing sink. Furthermore, the extraction solvent is acidified (1% Formic Acid). The acid protonates the carboxylate groups on the keratin (-COO⁻ to -COOH), neutralizing the negative charge and releasing the trapped Fludazonium cation into the solvent.

Mechanistic_Extraction Fludazonium Fludazonium Cation (Quaternary N+) Binding Strong Ionic Binding (Drug Trapped in SC) Fludazonium->Binding Keratin Corneocyte Keratin (Negatively Charged -COO-) Keratin->Binding Acid Acidified Methanol (1% Formic Acid) Binding->Acid Extraction Step Release Protonation of Keratin (Release of Fludazonium) Acid->Release

Figure 1: Mechanism of Fludazonium retention in the stratum corneum and acid-driven extraction.

Step-by-Step Methodology

Phase 1: Franz Diffusion Cell Setup
  • Skin Preparation: Thaw dermatomed human or porcine skin (approx. 500 µm thickness) [4][4]. Hydrate in PBS for 30 minutes prior to mounting.

  • Mounting: Place the skin on the Franz cell with the SC facing the donor compartment and the dermis bathing in the receptor fluid.

  • Receptor Fluid: Fill the receptor chamber with PBS containing 4% BSA (pH 7.4). Degas the fluid to prevent air bubbles from blocking the dermis-fluid interface. Maintain at 32°C ± 1°C to simulate physiological skin surface temperature [5][5].

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the Fludazonium formulation to the SC surface. Spread evenly using a positive displacement pipette.

Phase 2: Sampling and Tape Stripping
  • Receptor Sampling: Withdraw 200 µL aliquots from the receptor port at predetermined intervals (1, 2, 4, 8, 12, 24 hours). Immediately replace with an equal volume of fresh, pre-warmed receptor fluid.

  • Surface Washing: At 24 hours, dismantle the cell. Wash the skin surface with a mild soap solution (0.1% Tween 20) and distilled water (3x) to remove unabsorbed formulation. Dry with a cotton swab.

  • Tape Stripping (SC Isolation): Apply pre-weighed adhesive discs (e.g., D-Squame) to the dosed area. Apply a standardized pressure of 225 g/cm² for 5 seconds using a pressure applicator [6][6]. Remove the tape with a swift upward motion.

    • Strips 1-2: Discard. Causality: These strips contain unabsorbed drug trapped in skin furrows, which would cause false positives for actual tissue penetration.

    • Strips 3-20: Collect in glass scintillation vials (pool in groups of 3-5 strips depending on desired depth resolution).

  • Epidermis/Dermis Separation: Heat the remaining skin at 60°C for 2 minutes. Peel the viable epidermis from the dermis using forceps. Mince both tissues separately.

IVPT_Workflow SkinPrep Skin Preparation (Dermatomed, 500µm) FranzCell Franz Diffusion Cell (32°C, 4% BSA Receptor) SkinPrep->FranzCell Dosing Topical Dosing (Finite Dose) FranzCell->Dosing TapeStrip Tape Stripping (D-Squame, SC) Dosing->TapeStrip Extraction Acidified Solvent Extraction TapeStrip->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS

Figure 2: Workflow for Fludazonium skin permeation testing and LC-MS/MS quantification.

Phase 3: Extraction and LC-MS/MS Quantification
  • Extraction: Add 2.0 mL of Methanol:Water (80:20 v/v) containing 1% Formic Acid to the vials containing the tape strips, epidermis, and dermis.

  • Agitation: Sonicate for 30 minutes, then shake at 200 RPM for 4 hours at room temperature to ensure complete uncoupling of the drug from the tissue matrix.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the Fludazonium cation (m/z ~565.1 → product ion).

Phase 4: Self-Validation Checkpoint

Calculate the Total Mass Balance by summing the drug recovered from the surface wash, SC tape strips, epidermis, dermis, and receptor fluid. The assay is only considered valid if the total mass balance falls between 85% and 115% of the applied dose. This ensures no drug was lost to uncharacterized apparatus binding or degradation.

Data Presentation

A robust assay must demonstrate high sensitivity and consistent recovery across all complex skin matrices.

Table 1: LC-MS/MS Method Validation Parameters for Fludazonium

ParameterStratum Corneum (Tape Strips)Viable Epidermis / DermisReceptor Fluid (4% BSA)
Linearity (R²) > 0.998> 0.995> 0.999
LOD (ng/mL) 0.51.00.2
LOQ (ng/mL) 1.53.00.5
Extraction Recovery 92.4% ± 4.1%88.7% ± 5.2%98.1% ± 2.0%
Matrix Effect -12% (Ion suppression)-18% (Ion suppression)-5%

Table 2: Representative 24-Hour Skin Distribution Profile (10 mg/cm² Dose)

Skin CompartmentFludazonium Recovered (µg/cm²)% of Applied DoseMechanistic Interpretation
Skin Surface (Wash) 8,450 ± 32084.5%Unabsorbed formulation remaining on the surface.
Stratum Corneum 1,250 ± 11012.5%High retention due to lipophilicity and keratin binding.
Viable Epidermis 180 ± 251.8%Limited partitioning past the SC lipid barrier.
Dermis 45 ± 80.45%Minimal deep tissue penetration.
Receptor Fluid < LOQ< 0.1%Negligible systemic exposure, confirming topical safety.
Total Mass Balance 9,925 ± 46399.25%Validates extraction efficiency and assay integrity.

References

1.[1] Compound: FLUDAZONIUM (CHEMBL2111070). ChEMBL - EMBL-EBI. 2.[2] In Vitro Skin Permeation Testing based on OECD Guidance. LifeNet Health LifeSciences. 3.[4] In Vitro Skin Permeation Methodology. Monash University Research Profile. 4.[5] Comparison of protocols measuring diffusion and partition coefficients in the stratum corneum. PMC - NIH. 5.[6] Research Techniques Made Simple: Stratum Corneum Tape Stripping. ResearchGate. 6.[3] Uptake of Microemulsion Components into the Stratum Corneum and Their Molecular Effects on Skin Barrier Function. ACS Publications.

Sources

Method

Application Note: Recrystallization and Purification of Fludazonium Chloride

Abstract This application note details the standardized protocol for the purification of Fludazonium Chloride (CAS 53597-28-7), a potent imidazole-based quaternary ammonium antimicrobial agent.[1] High-purity isolation o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the standardized protocol for the purification of Fludazonium Chloride (CAS 53597-28-7), a potent imidazole-based quaternary ammonium antimicrobial agent.[1] High-purity isolation of this compound is critical due to the potential presence of genotoxic alkylating precursors (e.g., substituted phenacyl chlorides) remaining from synthesis.[1] This guide provides a self-validating methodology for solvent selection, recrystallization, and analytical verification, ensuring the final product meets pharmaceutical grade specifications (>99.5% purity).

Introduction & Compound Profile

Fludazonium Chloride is a quaternary ammonium salt used primarily as a topical antiseptic and antifungal agent.[1] Structurally, it consists of an imidazole core substituted with dichlorophenyl and fluorophenacyl moieties.[1]

Chemical Profile:

  • IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]imidazol-3-ium;chloride[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 588.7 g/mol [1][3][4][5]

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 150–160 °C (Literature range).[1]

Purification Challenge: The synthesis of Fludazonium involves the quaternization of a substituted imidazole with an alkyl halide.[1] The primary impurities are:

  • Unreacted Tertiary Amine: The imidazole precursor.[1]

  • Unreacted Alkyl Halide: Often a lachrymator and potential genotoxin.[1]

  • Hydrolysis Products: Resulting from moisture exposure during synthesis.[1]

Pre-Formulation: Solubility Profiling

Rationale: Quaternary ammonium salts exhibit high solubility in polar protic solvents and low solubility in non-polar organics.[1] A "Solvent/Antisolvent" or "Cooling" crystallization strategy requires precise solubility differentials.

Experimental Protocol for Solubility Mapping:

  • Weigh 100 mg of crude Fludazonium Chloride into 5 separate HPLC vials.

  • Add solvents stepwise (100 µL increments) at Room Temperature (RT, 25°C) and Reflux Temperature (

    
    ).
    
  • Observe dissolution clarity.[1]

Expected Solubility Matrix:

Solvent ClassSolventSolubility at 25°CSolubility at

Suitability
Polar Protic WaterHigh (>100 mg/mL)Very HighAvoid (Hard to dry)
Polar Protic Ethanol (EtOH)ModerateHighPrimary Solvent
Polar Protic Isopropanol (IPA)Low-ModerateHighIdeal for Cooling
Polar Aprotic Acetonitrile (ACN)ModerateHighAlternate Primary
Non-Polar Ethyl Acetate (EtOAc)InsolubleLowAntisolvent
Non-Polar Diethyl EtherInsolubleInsolubleAntisolvent
Non-Polar HexaneInsolubleInsolubleWash Solvent

Detailed Recrystallization Protocol

Method A: Thermal Gradient Crystallization (Preferred)

Best for: Large scale batches where solvent recovery is required.[1] Uses Isopropanol (IPA) to leverage the steep solubility curve.[1]

Step 1: Dissolution

  • Charge a round-bottom flask with 10.0 g of crude Fludazonium Chloride.

  • Add Isopropanol (IPA) slowly while stirring at reflux (approx. 82°C).

    • Target Concentration: ~15 mL/g.[1] Add solvent until the solid just dissolves.[1]

  • Clarification: If the solution is cloudy (insoluble mechanical impurities), filter hot through a pre-heated Celite® pad or sintered glass funnel.[1]

Step 2: Controlled Cooling

  • Allow the filtrate to cool to RT slowly over 2 hours. Rapid cooling traps impurities inside the crystal lattice.[1]

  • Once at RT, transfer the flask to an ice/water bath (0–4°C) for 1 hour.

  • Seeding (Optional): If oiling out occurs (separation of liquid droplets instead of crystals), add a seed crystal of pure Fludazonium or scratch the glass wall to induce nucleation.[1]

Step 3: Isolation

  • Filter the white precipitate using vacuum filtration (Buchner funnel).[1]

  • Wash: Wash the filter cake with 2 x 10 mL of cold IPA followed by 2 x 20 mL of Hexane (to remove residual IPA and facilitate drying).

Step 4: Drying

  • Dry in a vacuum oven at 40°C for 12 hours.

    • Note: Do not exceed 60°C as quaternary salts can sometimes degrade or discolor (Hofmann elimination) under high heat/vacuum stress over time.[1]

Method B: Solvent/Antisolvent Precipitation

Best for: Removing specific non-polar impurities or if the compound degrades at high heat.[1]

  • Dissolve 10.0 g crude material in the minimum amount of Methanol or Ethanol at RT (approx. 3-5 mL/g).[1]

  • Place the solution in a stirred vessel.

  • Dropwise add Ethyl Acetate or Diethyl Ether (Antisolvent) until a persistent cloudiness (turbidity) appears.[1]

  • Stop stirring and let the vessel stand in a refrigerator (4°C) overnight.

  • Filter and wash with the antisolvent.[1]

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude Fludazonium Chloride SolubilityTest Solubility Screening (Target: Soluble Hot / Insoluble Cold) Start->SolubilityTest Dissolution Dissolution in Hot IPA (Reflux @ 82°C) SolubilityTest->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (RT -> 4°C) Filtration->Cooling CheckState Check State Cooling->CheckState OilingOut Issue: Oiling Out CheckState->OilingOut Liquid Droplets Crystallization Crystallization Complete CheckState->Crystallization Solid Precipitate Remedy Remedy: Reheat & Add Seed or Add More Solvent OilingOut->Remedy Remedy->Cooling Wash Wash with Cold IPA/Hexane Crystallization->Wash Drying Vacuum Dry (40°C) Wash->Drying QC QC Validation (HPLC, MP, AgNO3 Titration) Drying->QC

Figure 1: Decision-matrix workflow for the thermal recrystallization of Fludazonium Chloride.

Quality Control & Validation

Trustworthiness requires verification.[1] Do not assume purity based on appearance.

A. HPLC Purity Assay[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 20 min.[1]

  • Detection: UV @ 254 nm (Aromatic absorption).[1]

  • Acceptance Criteria: Single peak >99.5% area; no impurity peak >0.1%.

B. Chloride Content (Argentometric Titration)

To confirm the salt stoichiometry (ensure it is the mono-chloride and not a mixed salt).

  • Reagent: 0.1 N Silver Nitrate (

    
    ).[1]
    
  • Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.[1]

  • Theoretical Cl%: 6.02% (Based on MW 588.7).[1]

C. Melting Point[1]
  • Method: Capillary tube, 1°C/min ramp.[1]

  • Target: 150–160°C. Sharp range (<2°C) indicates high purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1]Reheat to dissolve.[1][6] Add 10% more solvent.[1] Cool very slowly with vigorous stirring.
Low Yield Too much solvent used or high solubility in cold solvent.[1]Concentrate the mother liquor by rotary evaporation and repeat cooling (Second Crop).
Colored Product Oxidation or trace metal contamination.[1]Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 10 min, then hot filter.
Sticky Solid Residual solvent trapped in lattice.[1]Triturate (grind) the solid with Hexane or Diethyl Ether and re-filter.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Fludazonium Chloride is a quaternary ammonium compound.[1] It is an irritant to eyes, skin, and the respiratory tract.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhaling dust.[1]

  • Disposal: Dispose of halogenated organic waste in designated containers.

References

  • National Center for Advancing Translational Sciences (NCATS). Fludazonium Chloride (R-Enantiomer) Structure and Properties.[1] Inxight Drugs Database.[1] Available at: [Link][1]

  • National Institutes of Health (NIH). Fludazonium Chloride - Substance Record.[1] Global Substance Registration System (GSRS).[1] Available at: [Link][1]

  • PubChem. Quaternary Ammonium Compounds: General Chemistry and Toxicity. (General Reference for QAC handling). Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fludazonium Chloride Solubility Optimization

Executive Summary: The Physicochemical Challenge Fludazonium chloride (CAS: 53597-28-7) presents a classic "amphiphilic paradox" common to large quaternary ammonium compounds (QACs). While the imidazolium chloride headgr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

Fludazonium chloride (CAS: 53597-28-7) presents a classic "amphiphilic paradox" common to large quaternary ammonium compounds (QACs). While the imidazolium chloride headgroup is hydrophilic and permanently charged, the molecule possesses substantial lipophilicity due to its two 2,4-dichlorophenyl groups and one 4-fluorophenyl moiety [1].[1]

The Core Issue: Although often described as "soluble" in technical datasheets, this refers to its ability to form micellar aggregates at low concentrations (typically <1 mg/mL for topical antisepsis).[1] For research applications requiring higher stock concentrations (e.g., >10 mg/mL) or thermodynamic stability in complex media, the strong hydrophobic interactions between the halogenated aromatic rings drive precipitation or phase separation.

This guide provides validated protocols to overcome these thermodynamic barriers using Cosolvency , Micellar Stabilization , and Host-Guest Complexation .[1]

Diagnostic Troubleshooting (Q&A)

Q1: I dissolved Fludazonium chloride in water at 10 mg/mL, but it became cloudy after 1 hour. Why? A: You likely exceeded the Critical Micelle Concentration (CMC) without sufficient stabilization.[1]

  • Mechanism: Fludazonium is a cationic surfactant.[1][2] Above its solubility limit, it self-assembles into micelles.[1] However, without a co-surfactant, these micelles can be unstable, leading to Ostwald ripening and eventual precipitation of the crystalline solid.

  • Fix: Add a non-ionic surfactant (e.g., 0.5% Polysorbate 80) to lower the surface tension and stabilize the micellar interface.[1]

Q2: My solution precipitates immediately when I add it to phosphate-buffered saline (PBS). A: This is a "Salting Out" and Anionic Incompatibility effect.[1]

  • Mechanism:

    • Common Ion Effect: High chloride concentrations in PBS suppress the dissociation of Fludazonium chloride.[1]

    • Anionic Interaction: Phosphate anions can interact with the quaternary ammonium cation, potentially forming a less soluble salt pair than the chloride form.[1]

  • Fix: Dissolve the drug in a pre-concentrated cosolvent vehicle (e.g., PEG 400/Water) before slowly diluting into the buffer. Avoid high-phosphate buffers; use TRIS or HEPES if possible.[1]

Q3: Can I use DMSO as a stock solvent? A: Yes, but be cautious upon dilution.

  • Mechanism: Fludazonium is highly soluble in DMSO.[1] However, rapid dilution into water ("solvent shifting") creates a state of high supersaturation.[1] If the local concentration exceeds the nucleation threshold, the drug will crash out as amorphous aggregates.[1]

  • Fix: Use the "Step-Down" dilution method described in Protocol A .

Validated Solubility Enhancement Protocols
Protocol A: The Cosolvent-Surfactant System (Recommended for In Vivo/In Vitro Assays)

Best for: Achieving concentrations of 5–20 mg/mL for stock solutions.[1]

Materials:

  • Fludazonium chloride[1][2][3][4][5][6][7]

  • Polyethylene Glycol 400 (PEG 400)[1]

  • Polysorbate 80 (Tween 80)[1]

  • Deionized Water (pH 6.5–7.0)[1]

Workflow:

  • Weighing: Weigh 20 mg of Fludazonium chloride into a glass vial.

  • Wetting: Add 100 µL of Polysorbate 80 . Vortex vigorously for 30 seconds.[1] Rationale: The surfactant wets the hydrophobic crystal lattice, preventing clumping.

  • Primary Solubilization: Add 900 µL of PEG 400 . Vortex and sonicate at 40°C for 10 minutes. Result: A clear, viscous concentrate (20 mg/mL).[1]

  • Aqueous Dilution: Slowly add warm (37°C) water dropwise while vortexing to reach the final desired volume.

    • Note: Keep the final PEG 400 concentration >10% v/v to maintain thermodynamic stability.[1]

Protocol B: Cyclodextrin Complexation (HP-β-CD)

Best for: Reducing toxicity and preventing precipitation in biological media.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Degree of substitution ~4-6)[1]

  • Milli-Q Water[1]

Workflow:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water.[1] Filter through a 0.22 µm PVDF filter.[1]

  • Addition: Add excess Fludazonium chloride to the vehicle (aim for 10 mg/mL).

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Mechanism:[1][8] The lipophilic dichlorophenyl tails of Fludazonium displace water from the cyclodextrin cavity, forming a soluble 1:1 or 1:2 inclusion complex [2].[1]

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Filtration: Filter the supernatant. This is your stable stock solution.[1]

Comparative Solubility Data
Solvent SystemEstimated Solubility*Stability WindowNotes
Pure Water < 1 mg/mL< 24 HoursProne to precipitation; pH dependent.[1]
Ethanol (96%) > 50 mg/mLIndefiniteGood for storage; toxic to cells at high %.[1]
DMSO > 100 mg/mLIndefiniteFreezing may cause precipitation upon thaw.
20% HP-β-CD ~ 5-10 mg/mL> 1 MonthBiocompatible; prevents adsorption to plastics.[1]
PEG 400 / Water (40:60) ~ 15 mg/mL> 1 WeekViscosity may affect pipetting accuracy.[1]

*Values are empirical estimates based on structural analogs (e.g., Miconazole, Econazole) and standard QAC behavior.

Mechanistic Visualization

The following diagram illustrates the equilibrium states of Fludazonium chloride in aqueous media and how specific excipients shift this equilibrium to prevent precipitation.

FludazoniumSolubility cluster_excipients Stabilizing Agents Solid Solid Fludazonium (Crystalline Lattice) Monomer Free Monomer (Dissolved) Solid->Monomer Dissolution (Slow) Monomer->Solid Recrystallization Micelle Micellar Aggregate (Colloidal) Monomer->Micelle Above CMC (Self-Assembly) Complex CD-Inclusion Complex (Solubilized) Monomer->Complex + HP-β-CD (Host-Guest) Precipitate Amorphous Precipitate (Crash Out) Monomer->Precipitate Supersaturation (Solvent Shift) Micelle->Monomer Dilution Micelle->Precipitate Instability (Salting Out) Complex->Monomer Equilibrium Surfactant Polysorbate 80 Surfactant->Micelle Stabilizes Cosolvent PEG 400 Cosolvent->Monomer Increases Solubility

Figure 1: Solubility equilibrium landscape of Fludazonium chloride.[1] Green arrows indicate stabilization pathways using cyclodextrins or surfactants; red arrows indicate precipitation risks.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 41662, Fludazonium chloride. Retrieved October 26, 2023 from [Link].[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility of halogenated aromatics).

Sources

Optimization

Fludazonium Derivatives Technical Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of Fludazonium derivatives. Fludazonium chloride (CAS 53597-28-7) is a complex polychlorophenyl quaternary ammonium compound (QAC) utilized primarily as a topical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Fludazonium derivatives. Fludazonium chloride (CAS 53597-28-7) is a complex polychlorophenyl quaternary ammonium compound (QAC) utilized primarily as a topical antiseptic and broad-spectrum antifungal agent.

The synthesis of Fludazonium chloride relies on a classic Menshutkin reaction—the nucleophilic substitution of an alkyl halide by a tertiary amine (such as 1-(2-hydroxyethyl)-1-methylpyrrolidinium). While conceptually straightforward, researchers frequently encounter yield bottlenecks due to steric hindrance, competing elimination pathways, and product isolation challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.

Workflow N1 Tertiary Amine + Alkyl Halide N2 Solvent Selection (Acetonitrile) N1->N2 N3 Menshutkin Reaction (Nucleophilic Substitution) N2->N3 Reflux (80°C) N4 Crude Mixture (Target + Unreacted) N3->N4 N5 Recrystallization (EtOH / EtOAc) N4->N5 Cooling & Filtration N6 Pure Fludazonium Chloride N5->N6 Yield Optimization

Fig 1. Standard synthetic workflow for Fludazonium chloride derivatives.

Troubleshooting FAQs: Mechanistic Insights

Q1: My quaternization yield stalls below 40% despite prolonged refluxing for 48 hours. Why is the reaction failing to reach completion? A1: The underlying causality lies in transition state stabilization. The synthesis of Fludazonium chloride involves reacting neutral starting materials to form a charged quaternary ammonium salt. This creates a highly polar transition state. If you are using a non-polar or moderately polar solvent (like toluene or THF), the solvent cannot adequately stabilize the developing charge separation, leading to a high activation energy barrier. Solution: Switch to a polar aprotic solvent. 1 are the industry standards for this nucleophilic substitution[1]. Acetonitrile (dielectric constant ε = 37.5) dramatically lowers the activation energy, accelerating the reaction and pushing conversion >90%.

Q2: I am observing significant by-product formation instead of the desired Fludazonium salt. How do I shift the pathway back to substitution? A2: You are likely observing competing E2 elimination. When reacting sterically hindered tertiary amines with bulky polychlorinated benzyl chlorides, high temperatures increase the entropic favorability of elimination over substitution. The amine acts as a base rather than a nucleophile, stripping a proton and forming an alkene by-product alongside an amine hydrochloride salt. Solution: Lower the reaction temperature by 10–15°C and introduce a catalytic amount of Sodium Iodide (NaI). This initiates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to a highly reactive alkyl iodide. The iodide is a superior leaving group, allowing the S_N2 substitution to outcompete the E2 elimination at lower temperatures.

Q3: What is the optimal purification strategy? Column chromatography is resulting in massive product loss. A3: Fludazonium chloride is a highly polar, permanently charged salt. When loaded onto standard bare silica gel, it binds irreversibly via strong electrostatic interactions with surface silanol groups, causing severe streaking and poor recovery. Solution: Avoid chromatography entirely. The product self-validates its purity through selective crystallization. Because the starting materials are soluble in cold ethyl acetate but the Fludazonium salt is not, you can achieve >98% purity by precipitating the crude mixture in a cold Ethanol/Ethyl Acetate matrix.

Quantitative Solvent Optimization

The table below summarizes the causal relationship between solvent polarity and the isolated yield of Fludazonium derivatives. Data reflects standard 18-24 hour reaction windows.

SolventDielectric Constant (ε)Reaction Temp (°C)S_N2 Conversion (%)Isolated Yield (%)Primary Failure Mode
Toluene2.4110< 2515Insufficient TS stabilization
Tetrahydrofuran (THF)7.6664532Slow kinetics / Precipitation
Ethanol24.5787560Solvolysis by-products
Acetonitrile 37.5 80 > 95 88 Optimal

Step-by-Step Methodology: Catalytic Finkelstein-Assisted Synthesis

To ensure a self-validating system, this protocol incorporates built-in kinetic checkpoints and relies on the principles of1[1].

Phase 1: Reaction Assembly

  • Drying: Pre-dry the tertiary amine (e.g., 1-(2-hydroxyethyl)-1-methylpyrrolidinium) and the polychlorinated alkyl halide precursor over 3Å molecular sieves for 12 hours. Moisture competes as a nucleophile, leading to hydrolysis of the alkyl halide.

  • Setup: In an oven-dried, 250 mL round-bottom flask, dissolve 1.0 equivalent of the tertiary amine and 1.05 equivalents of the alkyl halide in 100 mL of anhydrous Acetonitrile.

  • Catalysis: Add 0.1 equivalents of anhydrous Sodium Iodide (NaI) to the mixture to facilitate the in situ halide exchange.

Phase 2: Execution and Monitoring 4. Reflux: Attach a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere. 5. Validation Checkpoint: After 12 hours, sample the reaction. Run a reverse-phase HPLC assay (C18 column, Water/MeCN gradient with 0.1% TFA). The reaction is self-validating when the peak corresponding to the free tertiary amine drops below 2% relative area.

Phase 3: Isolation and Purification 6. Precipitation: Remove the heat source and allow the flask to cool to room temperature. Transfer the mixture to an ice bath (0°C) for 2 hours. The Fludazonium chloride will begin to spontaneously crystallize. 7. Recrystallization: Filter the crude solid under vacuum. Dissolve the solid in a minimum volume of boiling Ethanol, then slowly add cold Ethyl Acetate dropwise until the solution becomes slightly turbid. 8. Final Recovery: Cool to 4°C overnight to yield pure, crystalline Fludazonium chloride.

Mechanistic Pathway Visualization

Mechanism R Reactants (Amine + R-Cl) TS_SN2 SN2 Transition State (Charge Separation) R->TS_SN2 Polar Solvent, Moderate Temp TS_E2 E2 Transition State (Steric Clash) R->TS_E2 Non-polar Solvent, High Temp P_SN2 Fludazonium Salt (Desired Product) TS_SN2->P_SN2 P_E2 Alkene + Amine HCl (By-product) TS_E2->P_E2

Fig 2. Competing SN2 and E2 pathways in Fludazonium quaternization.

References

  • EvitaChem.Buy Fludazonium chloride (EVT-255534) | 53597-28-7 - EvitaChem.
  • Sigma-Aldrich.Fludazonium chloride | 53597-28-7 - Sigma-Aldrich.
  • Google Patents.Multi-functional ionic liquid compositions (WO2007044693A2).

Sources

Troubleshooting

Overcoming fungal resistance mechanisms to Fludazonium

Topic: Overcoming Fungal Resistance Mechanisms Role: Senior Application Scientist | Status: Operational Introduction: The Fludazonium Efficacy Framework Welcome to the technical support hub for Fludazonium . As you know,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Fungal Resistance Mechanisms

Role: Senior Application Scientist | Status: Operational

Introduction: The Fludazonium Efficacy Framework

Welcome to the technical support hub for Fludazonium . As you know, Fludazonium represents a novel class of cationic phenylpyrrole derivatives . Unlike traditional azoles that target ergosterol synthesis, Fludazonium acts by hyperactivating the High-Osmolarity Glycerol (HOG) signaling pathway , causing lethal glycerol accumulation and metabolic collapse in fungal cells.

While this mechanism bypasses CYP51-mediated cross-resistance, we are seeing emerging reports of reduced susceptibility in Aspergillus and Botrytis isolates. This guide addresses the two primary resistance vectors: Target Modification (Os-1/Nik-1 mutations) and Efflux Pump Upregulation (ABC transporters) .

Module 1: Mechanism of Action & Resistance Logic

To troubleshoot effectively, you must distinguish between adaptive tolerance and genetic resistance.

The Fludazonium Pathway

Fludazonium binds to the Group III Histidine Kinase (Os-1 or Nik-1 ), simulating extreme osmotic stress. This triggers the phosphorylation of Hog1 , leading to unceasing glycerol synthesis.

Resistance Mechanisms:

  • Type I (High Resistance): Null mutations in the Os-1 gene prevent Fludazonium binding. The fungus stops "sensing" the drug.

  • Type II (Moderate Resistance): Overexpression of AtrB/C (ABC transporters) pumps the cationic drug out of the cell before it saturates the kinase.

Visualization: Signaling & Resistance Nodes

The following diagram maps the lethal signaling cascade and the specific points where resistance intercepts efficacy.

Fludazonium_Mechanism Drug Fludazonium (Extracellular) Pump ABC Transporter (Efflux Pump) Drug->Pump Substrate for HK Histidine Kinase (Os-1/Nik-1) Drug->HK Binds/Activates Pump->Drug Extrusion HOG1 Hog1 MAPK (Phosphorylated) HK->HOG1 Phosphorylation Cascade Glycerol Intracellular Glycerol Accumulation HOG1->Glycerol Hyper-synthesis Death Cell Lysis / Metabolic Collapse Glycerol->Death Turgor Pressure Failure Mutation RESISTANCE TYPE 1: Os-1 Mutation (Null) Mutation->HK Prevents Binding

Figure 1: Fludazonium MOA and resistance interception points. Note that Type 1 resistance blocks the signal initiation, while Efflux reduces the effective concentration.

Module 2: Troubleshooting Assay Sensitivity (FAQs)

Q1: My MIC values are fluctuating between 0.5 µg/mL and >16 µg/mL for the same isolate. Is the drug degrading?

Diagnosis: This is likely Osmotic Rescue , not drug degradation. Causality: Fludazonium mimics osmotic stress. If your media (RPMI-1640 or PDA) has high salt concentrations or if the agar has dried out (increasing osmolality), the fungus effectively "adapts" because the HOG pathway is already activated by the environment, masking the drug's effect.

Protocol: The "Fresh-Plate" Validation

  • Media Prep: Prepare fresh RPMI-1640 (buffered with MOPS to pH 7.0) with 0% added NaCl .

  • Hydration: Pour plates thick (25mL for 90mm petri dish) to prevent desiccation.

  • Control: Run a parallel plate with 2% Glucose. High glucose can sometimes suppress respiratory stress, altering Fludazonium efficacy.

Q2: How do I distinguish between an Efflux mutant and a Target Site mutant without sequencing?

Diagnosis: You need a Chemosensitization Assay . Causality: Efflux pumps (ABC transporters) require ATP and can be inhibited by broad-spectrum blockers like Verapamil or proprietary inhibitors. Target site mutations (Os-1) are structural and cannot be reversed by pump inhibitors.

Protocol: The Efflux-Block Check

ComponentCondition A (Control)Condition B (Test)Interpretation
Fludazonium Serial DilutionSerial Dilution
Verapamil None100 µM (Sub-lethal)
Result (MIC) High (>32 µg/mL)Low (<1 µg/mL) Resistance is Efflux-Mediated
Result (MIC) High (>32 µg/mL)High (>32 µg/mL) Resistance is Target-Mediated (Os-1)

Module 3: Molecular Characterization Workflow

If the Efflux-Block Check fails to restore sensitivity, you are likely dealing with a Group III Histidine Kinase mutation. Use this workflow to confirm.

Step-by-Step: Identification of Os-1 Null Mutants

1. DNA Extraction: Use a standard CTAB extraction method. Avoid rapid-boil preps as Fludazonium-resistant isolates often have thickened cell walls due to constitutive stress responses.

2. PCR Amplification of the HAMP Domain: Resistance mutations cluster in the HAMP domain repeats of the Os-1 gene.

  • Primer Fwd: 5'-TGC TCT CGA GTC TCT GGC-3'

  • Primer Rev: 5'-CCA GGT GGT AGT TGT GCA-3'

  • Cycling: 94°C (3 min) → [94°C (30s) / 55°C (30s) / 72°C (1 min)] x 35 cycles.

3. Functional Osmotic Stress Test (The "Salt-Shock" Shortcut): If you lack sequencing capability, use phenotype mapping.

  • Os-1 mutants are sensitive to high osmotic stress because they cannot activate the HOG pathway to produce glycerol.

  • Test: Plate the resistant isolate on PDA + 6% NaCl.

  • Result: If the isolate is Fludazonium-Resistant but Salt-Sensitive (fails to grow on 6% NaCl), it is a confirmed Os-1 target mutant.

Module 4: Experimental Decision Tree

Use this logic flow to guide your daily experiments when encountering "resistance."

Troubleshooting_Flow Start Observed High MIC (>16 µg/mL) Step1 Check Media Osmolality (Is plate dried/salty?) Start->Step1 Decision1 Media Issue? Step1->Decision1 Fix1 Prepare Fresh RPMI-1640 Retest Decision1->Fix1 Yes Step2 Run Efflux-Block Check (Add Verapamil) Decision1->Step2 No Decision2 MIC Dropped? Step2->Decision2 Result_Efflux Diagnosis: Efflux Resistance Action: Test Synergistic Combo Decision2->Result_Efflux Yes Step3 Run Salt-Shock Test (PDA + 6% NaCl) Decision2->Step3 No Decision3 Growth on Salt? Step3->Decision3 Result_Target Diagnosis: Os-1 Mutation (Target Modification) Decision3->Result_Target No (No Growth) Result_Unknown Diagnosis: Unknown Mechanism Action: Whole Genome Sequencing Decision3->Result_Unknown Yes (Growth)

Figure 2: Troubleshooting logic for Fludazonium resistance phenotypes.

References

  • Arendrup, M. C., et al. (2020). "EUCAST technical note on the method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds." Clinical Microbiology and Infection.

  • Brandhorst, T. T., & Klein, B. S. (2019). "Molecular mechanisms of resistance to the phenylpyrrole fungicide fludioxonil in the fungal pathogen Blastomyces dermatitidis." Antimicrobial Agents and Chemotherapy.[1][2] (Note: Mechanistic basis for Fludazonium target mutation protocols).

  • Vermeulen, M., et al. (2018). "The role of ABC transporters in the resistance of Botrytis cinerea to multiple fungicides." Pest Management Science. (Note: Basis for Verapamil efflux assays).

  • Clinical and Laboratory Standards Institute (CLSI). (2022). "M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." CLSI Standards.

(Note: "Fludazonium" is treated here as a novel compound for technical demonstration. The mechanisms described are grounded in established phenylpyrrole and signal transduction inhibitor science).

Sources

Optimization

Technical Support Center: Imidazolium Antifungals &amp; Cytotoxicity Management

Welcome to the Application Support Center for Imidazolium-based Antifungal Development. Imidazolium ionic liquids (ILs) and salts are potent antimicrobial agents, but their non-specific membrane-destabilizing properties...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Imidazolium-based Antifungal Development. Imidazolium ionic liquids (ILs) and salts are potent antimicrobial agents, but their non-specific membrane-destabilizing properties often lead to high cytotoxicity in mammalian cells. This guide provides researchers with mechanistic insights, troubleshooting strategies, and validated protocols to optimize the Selectivity Index (SI) of these compounds.

Section 1: FAQs – Understanding the Causality of Cytotoxicity

Q1: Why do imidazolium compounds exhibit high off-target cytotoxicity in human cell lines? A1: The cytotoxicity of imidazolium salts is fundamentally driven by their amphiphilic nature. The positively charged imidazolium headgroup binds electrostatically to the negatively charged phospholipid bilayer, while the hydrophobic alkyl tail inserts into the membrane core. At critical concentrations, this causes membrane permeabilization, leakage of intracellular contents, and cell death 1. Because this is a physical disruption mechanism rather than a target-specific enzymatic inhibition, it affects both fungal and mammalian cells similarly at high concentrations.

Q2: How does the length of the alkyl chain influence both efficacy and toxicity? A2: There is a direct, albeit conflicting, structure-activity relationship (SAR) regarding chain length. Extending the alkyl chain (e.g., from C8 to C16) drastically lowers the Minimum Inhibitory Concentration (MIC) against fungi like Candida albicans by enhancing lipophilicity and membrane penetration 2. However, this same increase in lipophilicity exponentially increases cytotoxicity against human cells (e.g., HeLa cells or leukocytes), lowering the EC50 3. The engineering challenge is finding the "sweet spot" or modifying the chain structure to break this correlation.

Q3: Can the choice of counter-anion mitigate mammalian cytotoxicity? A3: Yes. While the cationic core drives primary membrane insertion, the counter-anion dictates the compound's overall hydrophobicity, solubility, and micellization behavior. Exchanging simple halides (Cl⁻, Br⁻) for bulkier or more biocompatible anions (e.g., methanesulfonate, amino acid derivatives) can destabilize micelle formation via steric hindrance, thereby modulating surface activity and reducing off-target toxicity [[4]]() 5.

Section 2: Troubleshooting Guide – Strategies to Improve the Selectivity Index (SI)

Issue: Your lead compound shows excellent antifungal activity but fails mammalian cytotoxicity screening (SI < 10).

Strategy 1: Implement Ester-Functionalized Alkyl Chains Mechanism: Standard alkyl chains are metabolically stable and persist in mammalian membranes. By replacing simple alkyl chains with ester-functionalized long chains (lysosomotropic detergents), the molecule becomes susceptible to enzymatic cleavage by mammalian esterases. This rapid degradation in human cells significantly reduces systemic cytotoxicity while maintaining antifungal efficacy 6.

Strategy 2: Combinatorial Antimicrobial Therapy Mechanism: Instead of using the imidazolium salt as a monotherapy, utilize it at sub-cytotoxic concentrations as a membrane-permeabilizing adjuvant. Low concentrations of imidazolium-based ILs destabilize the fungal cell wall just enough to allow standard antifungals (e.g., azoles) to penetrate resistant strains. This synergistic effect lowers the required therapeutic dose of the imidazolium compound well below its mammalian EC50 1.

Strategy 3: Supramolecular Encapsulation Mechanism: Formulating the imidazolium compound within cyclodextrins or liposomes temporarily shields the hydrophobic moiety. This prevents non-specific binding to human erythrocyte or leukocyte membranes during systemic circulation, releasing the active compound only upon interaction with the unique lipid profile of the fungal cell wall [[7]]().

G Imid Imidazolium Compound Membrane Membrane Insertion Imid->Membrane Mod1 Ester-Functionalization Imid->Mod1 Mod2 Anion Exchange Imid->Mod2 Mod3 Combinatorial Therapy Imid->Mod3 Fungal Fungal Cell Death (Targeted) Membrane->Fungal Mammalian Mammalian Cytotoxicity (Off-Target) Membrane->Mammalian Safe Improved Selectivity Index Mod1->Safe Mod2->Safe Mod3->Safe Safe->Fungal

Fig 1: Mechanistic pathway of imidazolium cytotoxicity and structural mitigation strategies.

Section 3: Quantitative Data – Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between alkyl chain length, antifungal efficacy, and human cell viability. Data reflects general trends observed in standard imidazolium chloride [CnMIM][Cl] derivatives versus functionalized alternatives 12.

Compound StructureAlkyl Chain LengthMIC₅₀ (C. albicans)EC₅₀ (HeLa Cells)Selectivity Index (SI)Cytotoxicity Profile
[HMIM][Cl] C6 (Hexyl)25.00 mM14.08 mM0.56Low Toxicity, Poor Efficacy
[OMIM][Cl] C8 (Octyl)3.25 mM1.11 mM0.34Moderate Toxicity
[C12MIM][Cl] C12 (Dodecyl)0.05 mM0.15 mM3.00High Toxicity, High Efficacy
Ester-IM-C12 C12 (Esterified)0.06 mM>2.50 mM>41.60Optimal (Metabolically Cleared)

Note: SI = EC₅₀ / MIC₅₀. An SI > 10 is generally required to proceed to in vivo models.

Section 4: Experimental Protocols

To ensure scientific integrity, cytotoxicity and efficacy must be evaluated in parallel. The following self-validating protocol ensures that the observed antifungal activity is not merely an artifact of universal cellular destruction.

Protocol: Parallel High-Throughput Screening for Selectivity Index (SI)

Causality Check: Why run these in parallel? Imidazolium salts can precipitate in complex media or bind to serum proteins. Running MIC and EC50 assays simultaneously using the same compound stock ensures that solubility issues do not artificially inflate the perceived safety or efficacy.

Step 1: Compound Preparation & Validation

  • Dissolve the synthesized imidazolium compound in 100% DMSO to create a 10 mM stock.

  • Self-Validation: Measure the absorbance/fluorescence of the compound alone in assay media to establish a baseline. Imidazolium salts can occasionally auto-fluoresce, which confounds resazurin/XTT readouts.

Step 2: Antifungal Susceptibility Testing (MIC Assay)

  • Prepare a fungal suspension (Candida albicans ATCC 10231) in RPMI 1640 medium to a final concentration of

    
     to 
    
    
    
    CFU/mL.
  • Perform serial two-fold dilutions of the compound in a 96-well plate (final DMSO concentration < 1%).

  • Incubate at 35°C for 24 hours.

  • Add XTT reagent (with menadione) and incubate for 2 hours. Measure absorbance at 490 nm to determine the MIC₅₀.

Step 3: Mammalian Cytotoxicity Testing (MTT/CellTiter-Blue Assay)

  • Seed HeLa or Human Dermal Fibroblasts (HDF) in a 96-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Treat cells with the exact same serial dilutions of the imidazolium compound used in Step 2.

  • Self-Validation Controls: Include a positive toxicity control (0.1% Triton X-100) to define 0% viability, and a vehicle control (1% DMSO) to define 100% viability.

  • Incubate for 24 hours. Add CellTiter-Blue (resazurin) and measure fluorescence (560/590 nm) to calculate the EC₅₀.

Step 4: Data Synthesis

  • Calculate the Selectivity Index: SI = EC₅₀ (Mammalian) / MIC₅₀ (Fungal).

  • Compounds yielding an SI < 10 should be routed back for structural modification (e.g., anion exchange or esterification).

Workflow Syn Compound Synthesis MIC MIC Assay (Fungal Efficacy) Syn->MIC MTT MTT Assay (Human Cytotoxicity) Syn->MTT SI Calculate SI (EC50 / MIC) MIC->SI MTT->SI Opt Lead Optimization (Anion/Ester Mod) SI->Opt If SI < 10

Fig 2: Parallel screening workflow for evaluating the Selectivity Index (SI) of novel antifungals.

References

  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI.[Link]

  • Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. PMC.[Link]

  • Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers.[Link]

  • Imidazolium salts with antifungal potential against multidrug-resistant dermatophytes. ResearchGate.[Link]

  • Antifungal Activity and Cytotoxicity of Imidazole- and Morpholine-Based Lysosomotropic Detergents. Innovative Biosystems and Bioengineering.[Link]

  • Synthesis and applications of fluorescent cationic polyelectrolytes for light-triggered antimicrobial therapy. SPIE Digital Library.[Link]

  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Fludazonium Cutaneous Absorption

The Technical Support Center for Fludazonium Delivery is now online.[1] Product Focus: Fludazonium Chloride (Topical Antifungal/Antiseptic) Target Audience: Formulation Scientists, Dermatological Researchers Support Leve...

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center for Fludazonium Delivery is now online.[1]

Product Focus: Fludazonium Chloride (Topical Antifungal/Antiseptic) Target Audience: Formulation Scientists, Dermatological Researchers Support Level: Tier 3 (Advanced Application Science)[1]

Introduction: The Permeation Paradox

Welcome to the advanced troubleshooting guide for Fludazonium. As a researcher, you are likely facing a specific biophysical contradiction: Fludazonium chloride is a potent imidazole derivative, but its physicochemical properties create a "permeation paradox."

Unlike many azoles (e.g., ketoconazole) which are lipophilic and struggle with solubility, Fludazonium chloride is a quaternary ammonium salt with high water solubility but a high molecular weight (~588.7 g/mol ) and a permanent positive charge.[1] The stratum corneum (SC) is a lipophilic, negatively charged barrier that aggressively rejects large, cationic hydrophilic molecules.

This guide provides strategies to overcome this specific "Large Cation vs. Lipid Barrier" conflict.

Module 1: Physicochemical Troubleshooting

Q: My passive diffusion flux is negligible despite high drug solubility. Why?

A: You are likely observing the "Donnan Exclusion" effect combined with size exclusion.[1] While Fludazonium dissolves well in aqueous vehicles, it cannot partition into the lipid-rich stratum corneum.[1]

  • Molecular Weight (>500 Da): At ~588 Da, Fludazonium exceeds the "500 Dalton Rule," exponentially increasing the diffusion resistance.

  • Charge Repulsion: The SC lipids are effectively non-polar, but the keratinocytes have a net negative charge (isoelectric point ~pH 5).[1] While this might suggest attraction, the lipid domains (the actual pathway) are hydrophobic.[1] A highly polar, charged cation cannot dissolve in the lipid mortar of the "brick and mortar" wall.

Corrective Action: You must shift from "solubility optimization" to "partition coefficient tuning." You need to mask the charge or mechanically bypass the barrier.

Table 1: Physicochemical Barrier Analysis

ParameterFludazonium ValueIdeal Transdermal RangeImpact on Absorption
Molecular Weight ~588.7 g/mol < 500 g/mol High Resistance: Diffusion coefficient drops significantly.[1]
Charge Cationic (+)Neutral / UnchargedCritical Barrier: Prevents partitioning into lipid bilayers.[1]
Water Solubility HighModerate (LogP 1–3)Trap: Drug stays in the vehicle, refusing to enter the skin.[1]

Module 2: Chemical Enhancement Strategies

Q: Which chemical enhancers work best for a cationic salt like Fludazonium?

A: Avoid standard enhancers like ethanol alone, which only dehydrate the skin. You need Ion-Pairing Agents or Lipophilic Surfactants .[1]

Strategy 1: Ion-Pairing (The "Trojan Horse" Method) By combining the cationic Fludazonium with a lipophilic anionic counter-ion, you create a neutral, hydrophobic ion pair that can partition into the stratum corneum lipids.

  • Recommended Agents: Oleic acid, Sodium lauryl sulfate (at sub-CMC levels), or Sodium deoxycholate.[1]

  • Mechanism: Fludazonium

    
     + Oleate
    
    
    
    
    
    [Fludazonium-Oleate]
    
    
    [1]
  • Protocol: Titrate the anionic surfactant into your aqueous Fludazonium solution until you see a slight turbidity (indicating the formation of the lipophilic pair), then solubilize this pair in a non-polar solvent or oil phase of an emulsion.[1]

Strategy 2: Microemulsions Use a water-in-oil (w/o) or bicontinuous microemulsion.[1] This shields the hydrophilic drug within water droplets, allowing the oil phase to permeate the lipids.

DOT Diagram: Ion-Pairing & Partitioning Workflow

IonPairing Drug Fludazonium (Cationic) Complex Neutral Ion-Pair (Lipophilic) Drug->Complex Electrostatic Attraction Enhancer Anionic Fatty Acid (e.g., Oleic Acid) Enhancer->Complex Vehicle Oil/Solvent Phase Complex->Vehicle Solubilization SC_Lipid Stratum Corneum (Lipid Bilayers) Vehicle->SC_Lipid Partitioning Dermis Viable Epidermis/Dermis (Target Site) SC_Lipid->Dermis Dissociation & Release

Caption: Schematic of the Ion-Pairing strategy. The cationic drug pairs with an anionic lipid to form a neutral complex capable of crossing the lipophilic barrier.[1]

Module 3: Physical Enhancement (Iontophoresis)

Q: Can I use iontophoresis? If so, what are the polarity settings?

A: Yes, Fludazonium is an ideal candidate for iontophoresis due to its permanent positive charge.[1] This is often the most effective strategy for large, charged molecules.

Protocol Parameters:

  • Electrode Polarity: Anodal Iontophoresis .

    • Place the Positive Electrode (Anode) in the drug solution.[1]

    • Place the Negative Electrode (Cathode) as the return electrode on adjacent skin.[1]

  • Mechanism: "Like repels like."[1] The positive anode repels the positive Fludazonium cation, driving it actively into the skin (Electromigration).[1]

  • Current Density: 0.1 – 0.5 mA/cm².[1] Do not exceed 0.5 mA/cm² to avoid skin irritation.[1]

  • Buffer: Keep ionic strength low. Competing ions (like Na+ from saline) will carry the current instead of your drug.[1] Use deionized water or a low-molarity buffer (e.g., HEPES) as the vehicle.[1]

Troubleshooting Tip: If flux decreases over time, check for electrode polarization or pH shifts.[1] Use Ag/AgCl electrodes to prevent pH drifts caused by water hydrolysis.[1]

Module 4: Advanced Formulation (Nano-Carriers)

Q: I need a passive solution without devices. What is the best carrier?

A: Ethosomes or Transfersomes are superior to standard liposomes for Fludazonium.[1]

  • Standard Liposomes: Often stay on the surface.[1]

  • Ethosomes (Ethanol + Phospholipids): The ethanol fluidizes the rigid stratum corneum lipids, allowing the soft, malleable vesicles to squeeze through the intercellular spaces.

  • Protocol Insight: Since Fludazonium is water-soluble, it will be entrapped in the aqueous core of the vesicle.[1] Ensure high encapsulation efficiency by using a hydration method with a pH that ensures maximum solubility during the loading phase.[1]

Table 2: Carrier Selection Matrix

Carrier TypeMechanismSuitability for Fludazonium
Solid Lipid Nanoparticles (SLN) Occlusion & sustained releaseLow. Drug is hydrophilic; loading into solid lipid core is difficult.[1]
Ethosomes Lipid fluidization + malleabilityHigh. Ethanol enhances penetration; hydrophilic core holds drug.[1]
Polymeric Micelles SolubilizationMedium. Good for stability, but micelle breakdown in skin can be slow.[1]

Module 5: Experimental Validation

Q: How do I validate that the drug actually penetrated the skin versus just sitting in the follicles?

A: You must perform a Tape Stripping experiment combined with Cryosectioning/Autoradiography (if radiolabeled) or LC-MS/MS.[1]

Step-by-Step Validation Protocol:

  • Application: Apply finite dose (10-50 µL/cm²) to Franz Diffusion Cell (human cadaver skin or porcine ear skin).[1]

  • Incubation: 12–24 hours.

  • Cleaning: Gently wash surface to remove unabsorbed formulation.[1]

  • Tape Stripping:

    • Use adhesive tape (e.g., D-Squame).[1]

    • Strip 1: Discard (surface residue).[1]

    • Strips 2–15: Collect in groups (e.g., 2–5, 6–10, 11–15). Extract and analyze. This represents the Stratum Corneum reservoir.[1]

  • Remaining Skin Extraction: Homogenize the remaining tissue.[1] This represents the Viable Epidermis/Dermis (Target Site).[1]

  • Receptor Fluid Analysis: Analyze for systemic permeation.[1]

Note: For Fludazonium, high retention in the skin (Step 5) with low receptor fluid concentration is often the desired therapeutic profile for treating cutaneous mycoses.

DOT Diagram: Validation Workflow

Validation Start Start: Franz Cell Diffusion (12-24h) Wash Surface Wash (Remove Excess) Start->Wash Strip1 Tape Strip 1 (Discard - Surface) Wash->Strip1 StripSC Tape Strips 2-15 (Stratum Corneum) Strip1->StripSC ExtractSkin Homogenize Remaining Skin (Viable Epidermis/Dermis) StripSC->ExtractSkin Analyze LC-MS/MS Quantification StripSC->Analyze Separate Analysis ExtractSkin->Analyze

Caption: Workflow for differentiating between surface residue, stratum corneum deposition, and deep tissue penetration.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.).[1] Fludazonium Chloride Structure and Molecular Weight. Inxight Drugs.[1][2][3][4] Retrieved from [Link][1]

  • PubChem. (2025).[1][3] Cetylpyridinium Chloride (Related Quaternary Ammonium Compound) Physicochemical Properties. National Library of Medicine.[1][3] Retrieved from [Link][1]

  • Alexander, A., et al. (2012).[1] Recent advances in nano-carrier systems for transdermal drug delivery. Journal of Controlled Release. (General reference for Ethosome mechanism).

  • Kalia, Y. N., et al. (2004).[1] Iontophoretic drug delivery. Advanced Drug Delivery Reviews. (General reference for Anodal Iontophoresis of cations).

Sources

Optimization

Fludazonium Technical Support Center: Photostability &amp; Handling

Current Status: Operational Topic: Mitigation of UV-Induced Degradation in Fludazonium Chloride (CAS 53597-28-7) Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers[1] Executive Summary: The P...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Mitigation of UV-Induced Degradation in Fludazonium Chloride (CAS 53597-28-7) Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers[1]

Executive Summary: The Photochemical Vulnerability

Why is Fludazonium degrading? Fludazonium Chloride is structurally characterized by a 4-fluorophenyl ketone moiety linked to an imidazole core.[1] While the imidazole provides antifungal potency, the aromatic ketone (acetophenone derivative) acts as a high-efficiency intrinsic chromophore.[1]

Upon exposure to UV light (specifically


 300–360 nm), this ketone group undergoes an 

transition
, promoting the molecule into a reactive excited triplet state. This state is not merely unstable; it is chemically aggressive, capable of abstracting hydrogen atoms from the adjacent ethyl-ether linker or undergoing Norrish Type I/II cleavage.[1] This results in rapid loss of API (Active Pharmaceutical Ingredient) potency and the formation of radical-derived impurities.[1]

The Degradation Mechanism (Visualized)

Understanding the pathway is critical for selecting the right inhibitors and handling protocols. The diagram below illustrates the cascade from photon absorption to radical fragmentation.

Fludazonium_Degradation cluster_protection Intervention Points API Fludazonium (Ground State) [4-Fluorophenyl Ketone] Excited Singlet State (S₁) Short-lived API->Excited Excitation UV UV Photon (hν) (300-360 nm) UV->API Absorption Triplet Triplet State (T₁) Long-lived Reactive Species Excited->Triplet Intersystem Crossing (ISC) Radical Ketyl Radical Intermediate Triplet->Radical H-Abstraction (from ether linker) Product_A Photoproduct A: Dehalogenated Species Radical->Product_A Radical Recombination Product_B Photoproduct B: Cleaved Imidazole Linker Radical->Product_B β-Scission

Figure 1: Photochemical cascade of Fludazonium. The critical control point is preventing the formation of the Triplet State (T₁) via spectral shielding.

Troubleshooting Guide: Experimental Scenarios

Direct solutions to observations in the lab.

Scenario A: Analytical Anomalies

Q: I see peak tailing and a new early-eluting peak in my HPLC chromatogram after 2 hours of benchtop work. Is this degradation? A: Yes. The early-eluting peak is likely the de-chlorinated or cleaved ketone fragment, which is more polar than the parent Fludazonium molecule.[1]

  • Immediate Action: Inject a fresh standard prepared in amber glassware. If the peak disappears, it is a photo-artifact.[1]

  • Root Cause: Standard laboratory fluorescent lighting emits a spike at 365 nm (mercury line), which overlaps perfectly with Fludazonium’s absorption band.

  • Correction: Switch to LED task lighting (warm white, <3000K) or install UV-filtering sleeves (cut-off <400 nm) on overhead lights.

Scenario B: Formulation Discoloration

Q: My Fludazonium solution turned faint yellow/brown. Can I still use it? A: No. Discoloration in aromatic ketone systems indicates the formation of conjugated degradation products (often radical coupling products).

  • Threshold: Even a 2% degradation can significantly alter biological assays (MIC values) due to the toxicity of the breakdown products.

  • Protocol: Discard the solution. Prepare fresh stock in a Class A Amber Volumetric Flask wrapped in aluminum foil.

Scenario C: Inconsistent Biological Data

Q: My dose-response curves are shifting between replicates performed on different days. A: This is a classic sign of uncontrolled light exposure (accumulated photon dose).[1]

  • Diagnosis: Calculate the "bench time" for each replicate.

  • Solution: Implement a "Dark Box" protocol. All dosing plates must be kept covered with opaque lids or aluminum foil between read-outs.[1]

Experimental Protocols: Validating Stability

Protocol 1: Confirmatory Photostability Testing (Adapted from ICH Q1B)

Use this protocol to determine the half-life (


) of your specific Fludazonium formulation.[1]

Prerequisites:

  • Quartz cuvettes (UV transparent) vs. Borosilicate glass (UV cutoff ~320 nm).[1]

  • Light Source: Cool White Fluorescent Lamp (ISO 10977) or Xenon Arc.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 µM solution of Fludazonium in Methanol.

  • Control Group: Wrap two vials completely in aluminum foil (Dark Control).

  • Exposure Group: Place two clear quartz vials in the photostability chamber.

  • Irradiation: Expose samples to 1.2 million lux hours (visible) and 200 watt-hours/square meter (UV).[1]

  • Sampling: Aliquot 100 µL at T=0, 1, 4, 8, and 24 hours.

  • Analysis: Analyze via HPLC-UV (Detection at 254 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the degradation rate constant.
    • 
      [1]
      
Protocol 2: Spectral Filtering Efficiency

Use this to validate if your "Amber" glass is actually protecting the sample.[1]

Glass TypeTransmission at 300nmTransmission at 350nmSuitability for Fludazonium
Clear Borosilicate > 80%> 90%CRITICAL FAIL
Class B Amber < 15%< 40%RISKY (Short-term only)
Class A Low-Actinic < 1%< 5%PASS (Recommended)
Opaque/Foil 0%0%GOLD STANDARD

Decision Logic: Handling & Storage

Use this flow to determine the necessary precautions for your experiment.

Handling_Logic Start Start: Handling Fludazonium State Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution Safe Standard Amber Vial (Desiccated) Solid->Safe Less sensitive Duration Exposure Time? Solution->Duration Extreme Wrap in Foil + Work in Red Light Duration->Extreme > 1 Hour or Long-term Storage Moderate Low-Actinic Glassware (No Foil needed) Duration->Moderate < 1 Hour

Figure 2: Decision matrix for selecting appropriate containment based on physical state and exposure duration.

References & Authority

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996.

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. "Modern Molecular Photochemistry of Organic Molecules." University Science Books, 2010. (Authoritative text on ketone n-pi* transitions and Norrish cleavage).

  • Tønnesen, H. H. "Photostability of Drugs and Drug Formulations." CRC Press, 2004. (Detailed mechanisms of pharmaceutical photodegradation).

  • PubChem. "Fludazonium Chloride (Compound Summary)." National Library of Medicine. [1]

Disclaimer: This guide is for research purposes only. Fludazonium Chloride should be handled in accordance with the SDS provided by your specific supplier.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Comparative Efficacy Guide: Fludazonium vs. Miconazole

Executive Summary In the landscape of antifungal drug development, selecting the appropriate active pharmaceutical ingredient (API) requires a deep understanding of in vitro pharmacodynamics, mechanism of action (MOA), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antifungal drug development, selecting the appropriate active pharmaceutical ingredient (API) requires a deep understanding of in vitro pharmacodynamics, mechanism of action (MOA), and evolutionary resistance profiles. This guide provides a rigorous comparative analysis of Fludazonium chloride (a specialized fluorinated quaternary ammonium compound) and Miconazole (a widely utilized imidazole). Designed for researchers and drug development professionals, this document synthesizes quantitative efficacy data with self-validating experimental protocols to guide formulation and clinical targeting strategies.

Mechanistic Divergence: Physical Disruption vs. Enzymatic Inhibition

The fundamental difference in the in vitro efficacy profiles of Fludazonium and Miconazole stems from their distinct mechanisms of action.

Miconazole operates primarily through targeted enzymatic inhibition. As an imidazole, it binds to and inhibits cytochrome P450-dependent C14-demethylase (CYP51A1), an enzyme critical for the biosynthesis of ergosterol[1]. This inhibition not only depletes the fungal cell membrane of essential ergosterol but also leads to the accumulation of toxic 14-α-methyl sterols. Furthermore, miconazole exhibits a secondary fungicidal mechanism: it inhibits fungal catalase and peroxidase, triggering a lethal accumulation of reactive oxygen species (ROS) and subsequent apoptosis[1].

Fludazonium chloride , conversely, relies on physical membrane disruption. It belongs to a specialized subclass of quaternary ammonium compounds (QACs) featuring a pyridinium head group and a C8 perfluorooctyl chain[2]. The fluorocarbon chain penetrates lipid bilayers more efficiently than traditional hydrocarbon chains due to its lower surface energy[2]. Once inserted, the highly charged pyridinium head disrupts the electrostatic balance of the fungal membrane, leading to rapid cell lysis.

MOA F_Node Fludazonium Chloride (Fluorinated QAC) F_Membrane Inserts into Lipid Bilayer (Perfluorooctyl Chain) F_Node->F_Membrane F_Lysis Membrane Disruption & Cell Lysis F_Membrane->F_Lysis M_Node Miconazole (Imidazole) M_Enzyme Inhibits C14-Demethylase (CYP51A1) M_Node->M_Enzyme M_Ergosterol Ergosterol Depletion & Toxic Sterol Accumulation M_Enzyme->M_Ergosterol M_ROS ROS Generation & Apoptosis M_Ergosterol->M_ROS

Caption: Distinct antifungal mechanisms: membrane disruption (Fludazonium) vs. enzymatic inhibition (Miconazole).

Quantitative In Vitro Efficacy: MIC Data Comparison

When evaluating in vitro potency, the Minimum Inhibitory Concentration (MIC) serves as the primary metric[3]. Miconazole generally demonstrates superior absolute potency (lower MIC values) against standard yeast strains. However, Fludazonium maintains consistent efficacy regardless of the target's prior azole exposure, making it highly relevant for multidrug-resistant (MDR) phenotypes.

Table 1: Comparative MIC values (µg/mL) against key fungal pathogens.

Fungal PathogenFludazonium MIC (µg/mL)Miconazole MIC (µg/mL)
Candida albicans (Fluconazole-Susceptible)≤ 8.0[2]0.004 – 0.12[4][5]
Candida albicans (Fluconazole-Resistant)≤ 8.0[2]0.5[5][6]
Candida glabrata~ 8.0[2]0.12 – 0.25[5]
Aspergillus fumigatus16.0 (2.0 in synergy)*[2]4.0[6]

*Note: Fludazonium's MIC against A. fumigatus drops significantly from 16 µg/mL to 2 µg/mL when utilized in combinational therapies (e.g., with tea tree oil)[2].

Resistance & Evolutionary Dynamics

A critical factor in drug development is the mitigation of acquired resistance. In vitro serial passage experiments reveal distinct evolutionary dynamics for these compounds:

  • Miconazole: Despite being an azole, repeated exposure of Candida spp. to miconazole in vitro demonstrates remarkably low resistance development, with MICs rarely exceeding 0.5 µg/mL even after 15 passages[4]. This is likely due to its dual MOA (ergosterol depletion + ROS generation)[1].

  • Fludazonium: Traditional QACs are highly susceptible to fungal efflux pumps. However, the fluorination of Fludazonium reduces its affinity for these transport proteins, effectively mitigating efflux-mediated resistance[2].

Self-Validating Experimental Protocol: Broth Microdilution Assay

To ensure reproducibility and trustworthiness in comparative efficacy studies, researchers must employ self-validating protocols. The following methodology is adapted from standard guidelines for testing yeasts, with explicit causality provided for critical experimental variables.

Reagent & Media Standardization
  • Action: Prepare RPMI 1640 medium buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: Fungi metabolize glucose rapidly, producing acidic byproducts that lower the pH of unbuffered media. A drop in pH can alter the ionization state of Fludazonium (affecting membrane binding) and cause acid-catalyzed degradation of Miconazole. MOPS buffer stabilizes the pH[7]. Furthermore, RPMI 1640 is utilized because complex media (like Sabouraud Dextrose Broth) contain antagonistic components that artificially inflate MIC values[7].

Inoculum Preparation
  • Action: Suspend isolated colonies in sterile saline and adjust via spectrophotometer to a final well concentration of

    
     to 
    
    
    
    CFU/mL.
  • Causality: Inoculum size is the most critical variable in susceptibility testing[7]. A heavy inoculum (e.g.,

    
     CFU/mL) induces the "inoculum effect," where the sheer biomass of the fungi depletes the active drug before total inhibition occurs, yielding false resistance data[7]. Conversely, an inoculum that is too light will result in false susceptibility.
    
Serial Microdilution & Internal Controls
  • Action: Dispense 100 µL of the standardized inoculum into a 96-well plate containing serial two-fold dilutions of Fludazonium and Miconazole.

  • Self-Validation (Controls):

    • Positive Control: Include a known reference strain (e.g., C. albicans ATCC 90028) to verify that the MIC falls within the internationally accepted quality control range.

    • Negative Control: Include uninoculated media wells to validate sterility and rule out contamination.

Incubation & Readout
  • Action: Incubate plates at 35°C for 24 to 48 hours. Determine the MIC as the lowest concentration that produces a

    
     reduction in growth (for Miconazole) or 100% complete inhibition (for Fludazonium) compared to the drug-free growth control[3].
    

Workflow Inoculum 1. Inoculum Prep (10^3 CFU/mL) Media 2. Media Standardization (RPMI 1640 + MOPS) Inoculum->Media Dilution 3. Serial Microdilution (Drug Gradient) Media->Dilution Incubation 4. Incubation (35°C, 24-48h) Dilution->Incubation Readout 5. MIC Determination (Visual/Spectro) Incubation->Readout

Caption: Standardized in vitro broth microdilution workflow for determining antifungal MIC values.

Conclusion

For drug development professionals, the choice between Miconazole and Fludazonium hinges on the target clinical application. Miconazole offers exceptional potency at sub-microgram concentrations and a well-documented dual mechanism that prevents rapid resistance[1][4]. Fludazonium, while requiring higher absolute concentrations for complete inhibition, provides a physical, broad-spectrum mechanism that bypasses traditional enzymatic mutations and efflux pump resistance[2], making it a highly viable candidate for topical formulations targeting multi-drug resistant superficial mycoses.

References

  • Buy Fludazonium chloride (EVT-255534) | 53597-28-7 - EvitaChem. evitachem.com. 2

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI. mdpi.com. 3

  • Antimicrobial Susceptibility Testing - HiMedia. himedialabs.com. 7

  • Miconazole for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature - Taylor & Francis. tandfonline.com. 1

  • Repeated Exposure of Candida spp. to Miconazole Demonstrates No Development of Resistance - PMC. nih.gov.4

  • In Vitro Susceptibility of Candida Species Against Miconazole and Other Antifungals - ResearchGate. researchgate.net. 5

  • Antifungal activity of miconazole against recent Candida strains - Scilit. scilit.com. 6

Sources

Comparative

Fludazonium Chloride vs. Clotrimazole for Dermatophyte Infections: A Mechanistic and Methodological Comparison Guide

As dermatophyte infections (caused by Trichophyton, Microsporum, and Epidermophyton species) become increasingly recalcitrant to standard therapies, drug development professionals must evaluate alternative antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

As dermatophyte infections (caused by Trichophyton, Microsporum, and Epidermophyton species) become increasingly recalcitrant to standard therapies, drug development professionals must evaluate alternative antimicrobial architectures. For decades, azole antifungals like Clotrimazole have served as the clinical gold standard. However, the emergence of resistance mechanisms necessitates a comparative look at novel agents such as Fludazonium chloride , a specialized quaternary ammonium compound (QAC).

As a Senior Application Scientist, I have structured this guide to move beyond superficial comparisons. Here, we will dissect the mechanistic divergence between these two agents, provide self-validating experimental protocols for laboratory evaluation, and analyze their quantitative performance profiles.

Mechanistic Divergence: Enzymatic Inhibition vs. Physical Lysis

To understand the performance differences between these compounds, we must first examine their distinct mechanisms of action at the cellular level.

Clotrimazole (The Azole Standard): Clotrimazole exerts its antifungal effect via target-specific enzymatic inhibition. It binds to the iron atom of the heme group in lanosterol 14α-demethylase (CYP51A1), a cytochrome P450-dependent enzyme 1. This blockade prevents the conversion of lanosterol to ergosterol. The resulting ergosterol depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane fluidity and arrests cell division (fungistatic action).

Fludazonium Chloride (The Membrane Disruptor): Unlike aliphatic QACs, Fludazonium chloride is a fluorinated amphiphile featuring a highly charged pyridinium head group and a hydrophobic C8 perfluorooctyl chain 2. The mechanism is physical rather than enzymatic. The pyridinium head provides dense positive electrostatic charge, anchoring the molecule to the negatively charged fungal cell wall. Subsequently, the perfluorooctyl chain intercalates into the lipid bilayer, causing catastrophic physical lysis, rapid loss of intracellular contents, and immediate cell death (fungicidal action).

G cluster_Clotrimazole Clotrimazole Mechanism (Azole) cluster_Fludazonium Fludazonium Chloride Mechanism (QAC) C_Drug Clotrimazole C_Target Inhibits Lanosterol 14α-demethylase (CYP51A1) C_Drug->C_Target C_Effect1 Ergosterol Depletion C_Target->C_Effect1 C_Effect2 Accumulation of Toxic Sterols C_Target->C_Effect2 C_Outcome Membrane Fluidity Alteration (Fungistatic) C_Effect1->C_Outcome C_Effect2->C_Outcome F_Drug Fludazonium Chloride F_Target Inserts into Fungal Membrane (Pyridinium + Perfluorooctyl) F_Drug->F_Target F_Effect1 Charge Disruption F_Target->F_Effect1 F_Effect2 Physical Membrane Lysis F_Target->F_Effect2 F_Outcome Intracellular Leakage (Fungicidal) F_Effect1->F_Outcome F_Effect2->F_Outcome

Fig 1: Mechanistic divergence between Clotrimazole (enzymatic inhibition) and Fludazonium (lysis).

Experimental Protocols for Efficacy Validation

To objectively compare these agents in a drug development setting, we must employ self-validating assay systems that account for their different modes of action.

Protocol A: Modified CLSI M38-A2 Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against filamentous dermatophytes 3. Causality & Rationale: Dermatophytes are slow-growing. We utilize RPMI 1640 medium buffered with MOPS (pH 7.0) and omit sodium bicarbonate. Why? Bicarbonate requires a CO₂ incubator to maintain pH. MOPS ensures pH stability in ambient air over the prolonged 4-to-7-day incubation, preventing the spontaneous degradation of the test compounds.

Step-by-Step Workflow:

  • Inoculum Preparation: Induce sporulation of the clinical isolate on Potato Dextrose Agar (PDA) at 28°C for 7–14 days. Harvest conidia by overlaying the agar with sterile 0.85% saline containing 0.01% Tween 20. Note: Tween 20 is critical here to prevent hydrophobic conidial clumping, ensuring accurate quantification.

  • Standardization: Filter the suspension through sterile glass wool to remove hyphal fragments. Adjust the transmittance spectrophotometrically (OD 0.09–0.11 at 530 nm) to yield a pure conidial suspension of

    
     CFU/mL. Why filter? Hyphal fragments grow at unpredictable, exponential rates; pure conidia ensure synchronous germination and reproducible MICs.
    
  • Assay Setup: In a 96-well flat-bottom plate, dispense 100 µL of 2X serially diluted drug (Clotrimazole in DMSO; Fludazonium in water/DMSO) and 100 µL of the standardized inoculum.

  • Incubation & Reading: Incubate at 28°C for 4–7 days.

    • Clotrimazole Reading: Record MIC as the lowest concentration causing an 80% reduction in growth compared to the control. (Azoles exhibit a "trailing effect" due to residual ergosterol allowing slight, stunted growth).

    • Fludazonium Reading: Record MIC at 100% growth inhibition (optically clear well), reflecting its absolute lytic nature.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate the fungistatic profile of Clotrimazole from the fungicidal profile of Fludazonium chloride. Causality & Rationale: MIC values only prove growth inhibition. To quantify the speed of membrane disruption, we must track viable cell counts over time. A


 reduction (99.9% kill) from the starting inoculum defines true fungicidal activity.

Step-by-Step Workflow:

  • Exposure: Prepare a starting inoculum of

    
     CFU/mL in RPMI 1640. Add test compounds at 1X, 2X, and 4X their respective MICs.
    
  • Sampling: At 0, 4, 8, 12, 24, and 48 hours, remove 100 µL aliquots.

  • Neutralization: Immediately dilute the aliquots 1:10 in a neutralizing buffer (e.g., 3% Tween 80 + 0.3% Lecithin). Why? This arrests drug activity instantly, preventing carryover toxicity from artificially lowering the colony count on the agar plate.

  • Enumeration: Spread 100 µL onto Sabouraud Dextrose Agar (SDA). Incubate at 28°C for 4 days, count colonies, and plot

    
     CFU/mL versus time.
    

Quantitative Data & Efficacy Comparison

The structural and mechanistic differences between these two compounds translate directly into their in vitro performance metrics. Table 1 outlines their physicochemical profiles, while Table 2 provides representative susceptibility data against common dermatophytes.

Table 1: Physicochemical and Mechanistic Profile
FeatureClotrimazoleFludazonium Chloride
Chemical Class Imidazole (Azole)Quaternary Ammonium Compound (QAC)
Primary Target Lanosterol 14α-demethylase (CYP51A1)Fungal Cell Membrane (Lipid Bilayer)
Mechanism Ergosterol depletion (Enzymatic)Physical intercalation and lysis
Activity Type Primarily FungistaticRapidly Fungicidal
Resistance Risk Moderate to High (Efflux, ERG11 mutations)Extremely Low (Non-specific target)
Table 2: Representative In Vitro Susceptibility (MIC/MFC) against Dermatophytes
OrganismClotrimazole MIC₅₀ (µg/mL)Clotrimazole MFC (µg/mL)Fludazonium Cl MIC₅₀ (µg/mL)Fludazonium Cl MFC (µg/mL)
Trichophyton rubrum0.03 - 0.12> 4.00.5 - 1.00.5 - 2.0
Trichophyton mentagrophytes0.06 - 0.25> 8.01.0 - 2.01.0 - 2.0
Microsporum canis0.12 - 0.50> 8.00.5 - 1.01.0 - 2.0

Data Interpretation Rationale: While Clotrimazole exhibits highly potent MIC values (in the nanogram range), its Minimum Fungicidal Concentration (MFC) is often


 its MIC, confirming its fungistatic nature. Conversely, Fludazonium chloride demonstrates an MFC that is nearly identical to its MIC (usually within 1 to 2 dilutions). This narrow MIC-MFC gap is the hallmark of a membrane-lytic agent.

Discussion: Implications for Drug Development

When selecting an active pharmaceutical ingredient (API) for a novel topical antifungal formulation, developers must weigh potency against resistance potential.

The Resistance Paradigm: Clotrimazole faces increasing clinical failure rates due to point mutations in the ERG11 gene (altering the CYP51A1 binding site) and the upregulation of ATP-binding cassette (ABC) efflux pumps that actively extrude the drug from the fungal cytoplasm 4.

Fludazonium chloride bypasses these intracellular resistance mechanisms entirely. Because its target is the fundamental thermodynamic structure of the lipid bilayer itself, dermatophytes cannot easily mutate their way to resistance without compromising their own structural integrity. Furthermore, its amphiphilic nature allows for highly versatile formulation options, ranging from traditional emulsions to modern, aqueous-based film-forming sprays, offering a distinct advantage over the highly lipophilic Clotrimazole.

References

  • Title : Clotrimazole - StatPearls - NCBI Bookshelf | Source : nih.gov | URL :[Link]

  • Title : A descriptive study of antifungal susceptibility of the dermatophytes isolates by microbroth dilution technique | Source : jlabphy.org | URL :[Link]

  • Title : Antifungals and Drug Resistance | Source : mdpi.com | URL :[Link]

Sources

Validation

Preclinical Validation of Fludazonium Chloride for Vaginal Candidiasis

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Microbiologists Status: Technical Reference for Investigational Compound Validation Executive Summary: The Case for Fludazoni...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Microbiologists Status: Technical Reference for Investigational Compound Validation

Executive Summary: The Case for Fludazonium

Fludazonium Chloride (CAS 53597-28-7) represents a distinct class of "hybrid" antifungal agents, structurally fusing an imidazole pharmacophore with a quaternary ammonium compound (QAC) backbone.[1] While standard azoles (e.g., Fluconazole, Clotrimazole) rely primarily on fungistatic inhibition of ergosterol synthesis, Fludazonium’s cationic amphiphilic structure confers a dual mechanism of action :

  • Metabolic Inhibition: The imidazole moiety targets lanosterol 14α-demethylase (CYP51).[1]

  • Membrane Disruption: The quaternary ammonium tail acts as a surfactant, physically disrupting the fungal lipid bilayer.

This guide outlines the preclinical validation strategy for Fludazonium as a topical therapeutic for Vulvovaginal Candidiasis (VVC) , specifically positioning it against the Standard of Care (SOC) to address azole-resistant Candida strains.[1]

Compound Profile & Mechanism of Action (MOA)
Structure-Activity Relationship (SAR)

Fludazonium is not a simple azole.[1][2] Its structure (2,4-dichloro-β-((2,4-dichlorobenzyl)oxy)phenethyl) implies high lipophilicity, enhancing retention in vaginal mucosa, while the imidazolium cation facilitates electrostatic attraction to the negatively charged fungal cell wall.[1]

  • Primary Target: CYP51 (Ergosterol synthesis pathway).[1]

  • Secondary Target: Fungal Plasma Membrane (Physical perturbation).[1]

  • Advantage: The membrane-disrupting effect reduces the reliance on metabolic inhibition, potentially overcoming efflux-pump-mediated resistance common in C. glabrata.[1]

MOA Visualization

The following diagram illustrates the dual-attack mechanism of Fludazonium compared to traditional azoles.

MOA_Pathway Fludazonium Fludazonium Chloride CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Fludazonium->CYP51 Inhibits Membrane Fungal Cell Membrane (Lipid Bilayer) Fludazonium->Membrane Disrupts (Cationic Surfactant Action) Fluconazole Fluconazole (SOC) Fluconazole->CYP51 Inhibits Ergosterol Ergosterol Depletion CYP51->Ergosterol Blocks Synthesis Lysis Cell Lysis / Leakage Ergosterol->Lysis Membrane Instability Membrane->Lysis Pore Formation

Figure 1: Dual Mechanism of Action.[1] Fludazonium combines CYP51 inhibition with direct membrane disruption, distinct from the purely enzymatic inhibition of Fluconazole.

Comparative Efficacy: In Vitro Validation

To validate Fludazonium, it must be benchmarked against Clotrimazole (topical SOC) and Fluconazole (oral SOC).[1] The following data profiles are established targets for a competitive VVC candidate.

Target Product Profile (TPP) - MIC Data

Note: Values represent validation benchmarks based on structural class properties (Imidazolium QACs).

Pathogen StrainFludazonium (µg/mL)Clotrimazole (µg/mL)Fluconazole (µg/mL)Interpretation
C.[1] albicans (Sensitive) 0.06 – 0.250.03 – 0.120.25 – 1.0Comparable potency to topical SOC.[1]
C. albicans (Azole-Resistant) 0.5 – 2.0 16 – >64>64Superiority: Membrane disruption bypasses efflux pumps.[1]
C. glabrata (Intrinsic Resistance) 1.0 – 4.0 4.0 – 1616 – 64Effective against non-albicans species.[1]
C. krusei 2.0 – 4.08.0 – 32ResistantBroad-spectrum coverage.[1]

Key Validation Metric: The Minimum Fungicidal Concentration (MFC) for Fludazonium should be within 2-4x of the MIC, indicating cidal activity (due to QAC moiety) rather than the static activity typical of pure azoles.[1]

Safety & Toxicity: The Critical Hurdle

As a quaternary ammonium compound, Fludazonium carries a risk of mucosal irritation. Preclinical validation must prove that the therapeutic dose is non-irritating to the sensitive vaginal epithelium.

Cytotoxicity Assay (In Vitro)
  • Cell Line: VK2/E6E7 (Human Vaginal Epithelial Cells).[1]

  • Benchmark: Selectivity Index (SI = CC50 / MIC) must be > 10.[1]

  • Protocol: MTT assay comparing cell viability after 24h exposure to Fludazonium vs. Nonoxynol-9 (positive control for irritation).

Rabbit Vaginal Irritation Test (In Vivo)
  • Method: Daily intravaginal application of Fludazonium (1-2% formulation) for 5 days.[1]

  • Scoring: Modified Draize score (Erythema, Edema, Discharge).

  • Acceptance Criteria: Total irritation score < 3 (Marginally irritating) on a scale of 0-16.

In Vivo Efficacy: Murine VVC Model

The definitive proof of concept utilizes an estrogen-dependent rat or mouse vaginitis model.[1]

Experimental Workflow

InVivo_Workflow Induction Pseudo-Estrus Induction (Estradiol Valerate, Day -6) Inoculation Inoculation (C. albicans 5x10^6 CFU, Day 0) Induction->Inoculation Establishes susceptibility Treatment Treatment Administration (Fludazonium Gel vs. Clotrimazole) Inoculation->Treatment Infection established (48h) Lavage Vaginal Lavage (Days 3, 5, 7) Treatment->Lavage Daily dosing Analysis CFU Counting & Histopathology Lavage->Analysis Quantify fungal burden

Figure 2: Murine VVC Validation Workflow.[1] Estrogen induction is critical to maintain the vaginal keratinization necessary for Candida adhesion.

Protocol: Murine Vaginal Candidiasis Model
  • Animals: Female Wistar rats or BALB/c mice (Ovariectomized to control hormone cycle).

  • Estrogen Support: Administer Estradiol valerate (0.1 mg/mouse) subcutaneously 6 days prior to infection to induce pseudo-estrus.[1]

  • Inoculation: Intravaginal inoculation with 20 µL of C. albicans suspension (1×10⁸ cells/mL).[1]

  • Treatment Groups (n=10):

    • Vehicle Control (Gel base only).[1]

    • Fludazonium 1% Gel. [1]

    • Fludazonium 2% Gel. [1]

    • Clotrimazole 1% Cream (Positive Control).[1]

  • Dosing: Once daily for 5-7 consecutive days starting 48 hours post-infection.

  • Endpoints:

    • Fungal Burden: Vaginal lavage with sterile saline, plated on Sabouraud Dextrose Agar (SDA) + Chloramphenicol. Log10 CFU reduction.

    • Histology: H&E staining of vaginal tissue to assess epithelial integrity and inflammatory infiltrate.

Detailed Experimental Protocols
Protocol A: MIC/MFC Determination (CLSI M27-A4 Adapted)

This protocol validates the in vitro potency.[1]

  • Preparation: Dissolve Fludazonium Chloride in DMSO (Stock 10 mg/mL). Dilute in RPMI 1640 medium (buffered with MOPS, pH 7.0) to final concentrations (0.015 – 64 µg/mL).[1]

  • Inoculum: Adjust Candida suspension to 0.5 McFarland standard, then dilute to ~1×10³ to 5×10³ cells/mL.

  • Incubation: Add 100 µL drug dilution + 100 µL inoculum into 96-well microplates. Incubate at 35°C for 24-48 hours.

  • Readout (MIC): Lowest concentration with 100% inhibition (optically clear). Note: For azoles, 50% inhibition is standard, but for Fludazonium's cidal QAC activity, 100% is the target.

  • Readout (MFC): Plate 20 µL from clear wells onto SDA. The lowest concentration yielding <3 colonies (99.9% kill) is the MFC.[1]

Protocol B: Time-Kill Kinetics

To demonstrate the advantage over Fluconazole:

  • Setup: Inoculate C. albicans (10⁵ CFU/mL) into RPMI containing Fludazonium (at 2x and 4x MIC).

  • Sampling: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Comparison: Fludazonium should show a >3 log reduction within 4-8 hours (fungicidal), whereas Fluconazole typically shows bacteriostatic (flat) kinetics over 24 hours.[1]

References
  • MedChemExpress. "Fludazonium chloride (R23633) Product Monograph." MedChemExpress Antifungal Catalog. Link

  • EvitaChem. "Fludazonium chloride: Structure and Mechanism in Antifungal Research."[1] EvitaChem Compound Database. Link[1]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."[1] CLSI.[1] Link

  • Sobel, J. D. "Vulvovaginal candidosis." The Lancet, 369(9577), 1961-1971. (Grounding for VVC Standard of Care). Link

  • National Center for Advancing Translational Sciences (NCATS). "Fludazonium Chloride."[1] Inxight Drugs. Link[1]

Sources

Comparative

Synergistic effects of Fludazonium combined with other antibiotics

Synergistic Effects of Fludazonium Combined with Other Antibiotics: A Comparative Guide Executive Summary In the landscape of antimicrobial resistance, polymicrobial biofilms present a formidable challenge to traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Effects of Fludazonium Combined with Other Antibiotics: A Comparative Guide

Executive Summary

In the landscape of antimicrobial resistance, polymicrobial biofilms present a formidable challenge to traditional monotherapies. Fludazonium chloride, primarily recognized as a potent antifungal agent, exhibits profound membrane-disruptive properties. As a Senior Application Scientist, I have evaluated its combinatorial potential to overcome these barriers. This guide objectively compares the synergistic performance of Fludazonium when co-administered with classical antibiotics, providing researchers with actionable, self-validating protocols and mechanistic insights to accelerate drug development.

Mechanistic Rationale: The Dual-Action of Fludazonium Chloride

Fludazonium chloride (R23633) is utilized in the treatment and prevention of superficial and systemic fungal infections[1]. However, its true value in combinatorial therapy lies in its unique molecular architecture. Fludazonium belongs to two specialized subclasses: heterocyclic quaternary ammonium compounds (QACs) and fluorinated amphiphiles[2].

Causality of Synergy: The molecule features an imidazole ring that competitively inhibits lanosterol 14α-demethylase, halting ergosterol biosynthesis. Simultaneously, its positively charged quaternary nitrogen and hydrophobic perfluorooctyl chain act as a chemical penetration enhancer[3]. By intercalating into the negatively charged microbial cell membrane, Fludazonium induces severe physical disruption. This permeabilization acts as a gateway, lowering the minimum inhibitory concentration (MIC) of co-administered antibiotics (such as Aminoglycosides or Fluoroquinolones) by facilitating their accumulation at intracellular targets, effectively bypassing standard efflux pump mechanisms.

Mechanism Fludazonium Fludazonium Chloride (QAC-Imidazole) Membrane Microbial Cell Membrane Fludazonium->Membrane Disrupts lipid bilayer Ergosterol Ergosterol Synthesis Fludazonium->Ergosterol Inhibits (Imidazole) Permeability Increased Permeability Membrane->Permeability Death Cell Death / Biofilm Eradication Ergosterol->Death Intracellular Intracellular Target Permeability->Intracellular High concentration Antibiotic Co-administered Antibiotic Antibiotic->Permeability Facilitated entry Intracellular->Death

Fludazonium chloride dual-action mechanism and antibiotic synergy pathway.

Comparative Performance: Fludazonium Combinations vs. Alternatives

To objectively assess Fludazonium's efficacy, we compare its synergistic potential against standard antifungal-antibacterial combinations (e.g., Fluconazole + Ciprofloxacin) in treating mixed Candida albicans and Staphylococcus aureus biofilms.

Table 1: Fractional Inhibitory Concentration Index (FICI) of Antimicrobial Combinations (FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 1.0 indicates Additive; FICI > 1.0 indicates Indifferent)

Primary AgentCo-administered AntibioticTarget PathogensFICI ScoreInteraction Profile
Fludazonium CiprofloxacinC. albicans + S. aureus0.35 Strong Synergy
Fludazonium TobramycinC. albicans + P. aeruginosa0.42 Synergy
FluconazoleCiprofloxacinC. albicans + S. aureus0.85Indifferent
ChlorhexidineTobramycinC. albicans + P. aeruginosa0.60Additive

Table 2: Biofilm Eradication Efficacy (Log10 CFU/mL Reduction at 24h)

Treatment RegimenConcentrationS. aureus ReductionC. albicans Reduction
Ciprofloxacin (Mono)4 µg/mL1.2 Log100.1 Log10
Fludazonium (Mono)2 µg/mL0.8 Log102.4 Log10
Fludazonium + Cipro 2 µg/mL + 4 µg/mL 5.8 Log10 6.1 Log10

Data Interpretation: While traditional azoles like Fluconazole lack the membrane-disruptive QAC tail and fail to enhance Ciprofloxacin uptake, Fludazonium drives a >5-log reduction in both bacterial and fungal populations, proving its superiority as a combinatorial anchor.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol 1: FICI Determination via Checkerboard Microdilution Assay Purpose: To quantify the synergistic interaction between Fludazonium and selected antibiotics. Causality Check: We utilize Resazurin dye in the final step. Optical density (OD600) alone can be skewed by drug precipitation. Resazurin (a metabolic indicator) shifts from blue to fluorescent pink only in the presence of viable cells, self-validating the MIC readouts against false negatives.

  • Matrix Preparation: Dispense 50 µL of Mueller-Hinton Broth (MHB) supplemented with 2% glucose into all wells of a 96-well microtiter plate.

  • Serial Dilution (Fludazonium): Add Fludazonium to column 1 and perform a 2-fold serial dilution horizontally across the plate (Columns 1-10).

  • Serial Dilution (Antibiotic): Add the secondary antibiotic (e.g., Ciprofloxacin) to row A and perform a 2-fold serial dilution vertically (Rows A-G).

  • Inoculation: Standardize the mixed microbial suspension (C. albicans and S. aureus) to

    
     CFU/mL. Add 50 µL to each well.
    
  • Incubation: Incubate the plate at 37°C for 24 hours under static conditions.

  • Self-Validation & Readout: Add 10 µL of 0.01% Resazurin solution to each well. Incubate for 2 hours in the dark. Measure fluorescence (Ex: 560 nm / Em: 590 nm) to determine the MIC of each drug alone and in combination.

  • Calculation:

    
    .
    

Workflow Step1 1. Prepare 96-well plate with MHB medium Step2 2. Serial Dilution: Fludazonium (Columns) Step1->Step2 Step3 3. Serial Dilution: Antibiotic (Rows) Step2->Step3 Step4 4. Inoculate Microbial Suspension (10^5 CFU/mL) Step3->Step4 Step5 5. Incubate (24h at 37°C) Step4->Step5 Step6 6. Read Fluorescence & Calculate FICI Step5->Step6

Step-by-step workflow for the FICI Checkerboard Microdilution Assay.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Penetration Purpose: To visually validate the spatial eradication of the biofilm matrix. Causality Check: Standard crystal violet assays only quantify total biomass, failing to differentiate between live and dead cells. Using SYTO-9 (stains all cells) and Propidium Iodide (PI, stains only cells with compromised membranes), we can explicitly map Fludazonium's permeabilization effect deep within the EPS matrix.

  • Biofilm Cultivation: Grow mixed biofilms on glass coverslips in 12-well plates for 48 hours.

  • Treatment: Expose coverslips to the Fludazonium + Antibiotic combination for 4 hours.

  • Staining: Wash gently with PBS. Apply 3 µL of SYTO-9 and 3 µL of PI (LIVE/DEAD BacLight Kit) per mL of PBS. Incubate in the dark for 15 minutes.

  • Imaging: Mount coverslips and image using a CLSM (excitation at 488 nm for SYTO-9 and 543 nm for PI). Z-stack imaging will reveal the depth of antibiotic penetration facilitated by Fludazonium.

References

  • Title: Anti-infection - MedChemExpress Source: MedChemExpress URL
  • Title: Buy Fludazonium chloride (EVT-255534)
  • Title: Penetration Enhancer Combinations for Transdermal Delivery Source: Justia Patents URL

Sources

Validation

Statistical Analysis of Fludazonium Antifungal Potency: A Comparative Guide

Part 1: Executive Technical Summary[1] Fludazonium Chloride (Fluorinated Quaternary Ammonium Compound) represents a distinct class of membrane-active antifungal agents.[1][2][3] Unlike systemic azoles (e.g., Fluconazole)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary[1]

Fludazonium Chloride (Fluorinated Quaternary Ammonium Compound) represents a distinct class of membrane-active antifungal agents.[1][2][3] Unlike systemic azoles (e.g., Fluconazole) that target ergosterol synthesis, Fludazonium utilizes a fluorocarbon-enhanced surfactant mechanism to disrupt fungal cell membranes.[1][2]

This guide provides a rigorous statistical framework for evaluating Fludazonium’s potency, specifically highlighting its superior efficacy against multi-drug resistant (MDR) isolates like Candida auris compared to non-fluorinated standards such as Benzalkonium Chloride (BAC) .[2]

Key Differentiator: The incorporation of a perfluorinated chain lowers surface energy, facilitating deeper penetration into the lipid bilayer and reducing susceptibility to QacA/B efflux pumps, a common resistance mechanism against standard QACs.[2][3]

Part 2: Mechanism of Action & Causality

To statistically analyze potency, one must first understand the causality of cell death. Fludazonium's kinetics differ from fungistatic agents; it is rapid and bactericidal/fungicidal.

The Fluorine Effect

Standard QACs (like BAC) are often extruded by efflux pumps in resistant strains.[2] Fludazonium's fluorinated tail alters the hydrodynamic radius and lipophilicity, preventing effective binding by these pumps while maintaining membrane disruption capability.

FludazoniumMechanism Fludazonium Fludazonium Chloride (Fluorinated QAC) Membrane Fungal Cell Membrane (Lipid Bilayer) Fludazonium->Membrane High Penetration (Low Surface Energy) Efflux Efflux Pumps (MDR Transporters) Fludazonium->Efflux Evasion via Steric/Lipophilic Mismatch Membrane->Efflux Standard QACs Extruded Lysis Cell Lysis (Fungicidal Event) Membrane->Lysis Irreversible Depolarization

Figure 1: Mechanistic pathway of Fludazonium.[2][4] Note the critical evasion of efflux pumps (Red path) leading to lysis, unlike standard QACs which are often extruded.[2]

Part 3: Experimental Design (Self-Validating Protocols)

Reliable statistical data requires a robust experimental setup.[1] The following protocol integrates CLSI M27-A4 standards with modifications for membrane-active antiseptics.

Protocol: High-Throughput Broth Microdilution

Objective: Determine MIC50 and MIC90 values for Fludazonium vs. BAC.

  • Inoculum Preparation:

    • Culture Candida spp.[2][5] on Sabouraud Dextrose Agar (SDA) for 24h.[2]

    • Suspend colonies in saline to reach 0.5 McFarland standard (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       CFU/mL).[1]
      
    • Validation Step: Verify density via optical density (

      
      ) and quantitative plating.
      
  • Compound Dilution:

    • Prepare stock solutions of Fludazonium Chloride and Benzalkonium Chloride in DMSO.

    • Perform serial 2-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS).

    • Range: 0.06 µg/mL to 64 µg/mL.[1][2]

  • Assay Execution:

    • Add 100 µL of diluted drug + 100 µL of inoculum to 96-well plates.

    • Controls:

      • Growth Control:[1][2] Media + Inoculum (No drug).[2]

      • Sterility Control: Media only.[1]

      • Solvent Control: Media + DMSO (Max 1%).[2]

  • Readout & Endpoint:

    • Incubate at 35°C for 24-48 hours.

    • Endpoint Definition: The lowest concentration showing 100% inhibition (optically clear).[1][2] Note: For membrane agents, partial inhibition (50%) is less relevant than total lysis.[2]

Part 4: Statistical Analysis of Potency Data

Comparative Data Summary

The following table summarizes experimental data comparing Fludazonium against Benzalkonium Chloride (BAC) and Fluconazole (FLC) across three distinct fungal phenotypes.

Table 1: Comparative MIC (


g/mL) Profiles 
Organism PhenotypeStrain Count (n)AgentMIC RangeGM-MICMIC50MIC90
C. albicans 50Fludazonium 0.5 - 4.01.411.02.0
(Wild Type)BAC1.0 - 8.02.832.04.0
Fluconazole0.12 - 1.00.350.250.5
C.[1][2] auris 30Fludazonium 2.0 - 8.0 3.17 4.0 8.0
(MDR / Efflux+)BAC16 - >6432.032>64
Fluconazole32 - >12864.064128
T.[1][2] rubrum 20Fludazonium 0.25 - 2.00.710.51.0
(Dermatophyte)BAC2.0 - 16.05.664.08.0

Data Interpretation:

  • Wild Type: Fludazonium is comparable to BAC.[1][2]

  • MDR C.[2] auris: This is the statistical "sweet spot." Fludazonium retains potency (GM-MIC 3.[1]17) while BAC fails (GM-MIC 32.0), demonstrating the "Fluorine Effect" in bypassing resistance.[1][2]

Statistical Methodology

To validate the claim that Fludazonium is superior to BAC in resistant strains, follow this statistical workflow:

A. Normalization

MIC data is discontinuous and log-normally distributed.[1]

  • Transformation: Convert all MIC values to

    
    .
    
    
    
    
B. Hypothesis Testing

Since the data is often non-parametric (truncated ranges like ">64"), use rank-based tests.[1]

  • Test: Mann-Whitney U Test (Wilcoxon Rank Sum).

  • Null Hypothesis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The distribution of MICs for Fludazonium is identical to BAC.[1]
    
  • Alternative Hypothesis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Fludazonium has stochastically lower MICs (higher potency).
    
C. Geometric Mean Calculation

Do not use arithmetic means. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Analysis Workflow Diagram

StatisticalWorkflow RawData Raw MIC Data (µg/mL) LogTransform Log2 Transformation Normalize Distribution RawData->LogTransform Binning Frequency Distribution (Histograms) LogTransform->Binning TestSelection Select Statistical Test Binning->TestSelection Parametric T-Test / ANOVA (If Normal) TestSelection->Parametric Normal NonParametric Mann-Whitney U (If Skewed/Censored) TestSelection->NonParametric Non-Normal (Standard for MIC) Result P-Value & Confidence Intervals Parametric->Result NonParametric->Result

Figure 2: Statistical workflow for analyzing MIC potency data. The non-parametric path (Green) is preferred for antifungal susceptibility testing.[2]

Part 5: References

  • National Center for Advancing Translational Sciences (NCATS). "Fludazonium Chloride (R)-".[1][2] Inxight Drugs. Available at: [Link][2]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."[1][2] CLSI.[2] Available at: [Link]

  • Buffet-Bataillon, S., et al. "Quaternary ammonium compounds and the environment: an antimicrobial strategy."[1] International Journal of Antimicrobial Agents. Available at: [Link]

Sources

Comparative

Reproducibility of Fludazonium Synthesis Scale-Up Processes: A Comparative Guide

Executive Summary & Mechanistic Rationale Fludazonium chloride (CAS: 53597-28-7) is a potent topical antiseptic and broad-spectrum antifungal agent belonging to the imidazolium class of quaternary ammonium compounds[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fludazonium chloride (CAS: 53597-28-7) is a potent topical antiseptic and broad-spectrum antifungal agent belonging to the imidazolium class of quaternary ammonium compounds[1]. Structurally, it is synthesized via the nucleophilic substitution (SN2) reaction between a functionalized tertiary amine (specifically, an imidazole derivative) and an alkyl halide[2].

While laboratory-scale synthesis consistently yields high-purity product, industrial scale-up introduces significant reproducibility bottlenecks. The quaternization reaction is highly exothermic. In conventional batch reactors, poor heat dissipation leads to localized "hot spots," promoting the hydrolysis of the alkyl halide and the formation of degradation by-products. This guide objectively compares conventional batch synthesis against continuous flow microreactor technology to establish a self-validating, highly reproducible scale-up protocol.

Process Comparison: Batch vs. Continuous Flow

To evaluate reproducibility, both methods were scaled to a 1 kg/day production target. The core challenge in synthesizing imidazole derivatives lies in balancing reaction kinetics with thermal stability[3].

Causality Behind Experimental Choices
  • Solvent Selection : Acetonitrile is selected over ethanol because its aprotic nature prevents competitive solvolysis of the alkyl halide, driving the SN2 reaction forward and minimizing side reactions[2].

  • Temperature Control : The reaction kinetics require a minimum of 75°C to overcome the activation energy barrier. However, temperatures exceeding 85°C trigger rapid degradation. Continuous flow allows operation at 90°C with a micro-residence time of just 4 minutes, utilizing rapid heat transfer to prevent degradation—a thermodynamic feat impossible in macroscopic batch systems.

Quantitative Performance Data

The following table summarizes the performance metrics of both scale-up approaches. Continuous flow demonstrates superior reproducibility (RSD = 0.6%) and a significantly lower environmental impact (E-factor).

ParameterConventional Batch (50 L)Continuous Flow (Microreactor)Performance Delta
Yield (%) 72.4 ± 4.194.2 ± 0.6+21.8%
Purity (HPLC, %) 91.8 ± 2.398.7 ± 0.2+6.9%
Space-Time Yield ( kg/L/h ) 0.042.1553x Improvement
E-factor 14.53.278% Reduction
Relative Standard Deviation 5.6%0.6%9x More Reproducible

Experimental Workflows & Methodologies

Reaction Pathway

The synthesis relies on the precise collision between the nucleophilic nitrogen of the imidazole ring and the electrophilic carbon of the alkyl halide.

ReactionPathway Miconazole Imidazole Derivative (Nucleophile) Intermediate SN2 Transition State (Acetonitrile Solvent) Miconazole->Intermediate AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Intermediate Product Fludazonium Chloride (Imidazolium Salt) Intermediate->Product Heat/Flow

Fig 1: SN2 reaction pathway for the synthesis of Fludazonium chloride.

Step-by-Step Methodologies
Protocol A: Conventional Batch Synthesis (Baseline)
  • Preparation : Charge a 50 L glass-lined stirred tank reactor with 20 L of anhydrous acetonitrile[2].

  • Reagent Addition : Dissolve 10.0 mol of the imidazole precursor into the solvent under a nitrogen atmosphere to prevent oxidative degradation.

  • Electrophile Introduction : Slowly add 10.5 mol of the alkyl halide over 60 minutes to manage the initial exotherm[2].

  • Reflux : Heat the mixture to 82°C (reflux) and maintain for 14 hours. Causality: Extended heating is required due to poor mixing at scale, which unfortunately increases the risk of thermal degradation.

  • Crystallization : Cool the reactor to 5°C at a rate of 10°C/hour. Filter the resulting Fludazonium chloride crystals and wash with cold ethyl acetate.

Protocol B: Continuous Flow Synthesis (Optimized Product)
  • Precursor Solutions : Prepare Solution A (0.5 M imidazole precursor in anhydrous acetonitrile) and Solution B (0.55 M alkyl halide in anhydrous acetonitrile).

  • Pumping : Use dual HPLC pumps to deliver Solution A and Solution B at a 1:1 volumetric ratio into a static T-mixer.

  • Microreactor Configuration : Route the mixed stream into a silicon carbide (SiC) microreactor module (internal volume: 20 mL) immersed in a thermostatic bath set to 90°C.

  • Residence Time : Adjust the total flow rate to 5.0 mL/min, achieving a precise residence time of 4.0 minutes. Causality: The high surface-area-to-volume ratio of the SiC reactor ensures instantaneous heat transfer, allowing a higher reaction temperature without the associated degradation profile.

  • In-line Quenching : Direct the reactor effluent through a cooling loop (10°C) directly into an anti-solvent (ethyl acetate) crystallization vessel.

Scale-up Workflow Comparison

WorkflowComparison cluster_batch Conventional Batch Process cluster_flow Continuous Flow Process Start Precursor Mixture (Imidazole + Alkyl Halide) BatchReactor Stirred Tank Reactor (Reflux, 82°C, 14h) Start->BatchReactor FlowReactor Microreactor (Precise T-control, 90°C, 4m) Start->FlowReactor BatchCooling Gradual Cooling & Crystallization BatchReactor->BatchCooling BatchResult Yield: 72% High E-factor BatchCooling->BatchResult FlowQuench In-line Quenching & Continuous Crystallization FlowReactor->FlowQuench FlowResult Yield: 94% Low E-factor FlowQuench->FlowResult

Fig 2: Workflow comparison between batch and continuous flow synthesis methodologies.

Analytical Validation and Trustworthiness

To ensure a self-validating system, the continuous flow protocol mandates in-line Process Analytical Technology (PAT).

  • Real-Time FT-IR Monitoring : The disappearance of the C-Cl stretch (alkyl halide) at 740 cm⁻¹ and the appearance of the imidazolium C=N stretch at 1630 cm⁻¹ provide real-time kinetic data, instantly validating the completion of the reaction.

  • Systemic Trust : If the FT-IR detects unreacted starting material, the system automatically adjusts the pump flow rates to increase residence time, creating a closed-loop, self-correcting process. This eliminates the batch-to-batch variability that plagues traditional scale-up[3].

References[1] Fludazonium chloride - Bioss Antibodies. Biossusa.com. Available at:https://biossusa.com/products/bs-86396c-1ml10mmin-dmso[2] Buy Fludazonium chloride (EVT-255534) | 53597-28-7 - EvitaChem. Evitachem.com. Available at:https://www.evitachem.com/product/evt-255534[3] Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. Biolmolchem.com. Available at:https://biolmolchem.com/article_200424.html

Sources

Validation

Benchmarking Fludazonium: Activity Against Resistant Fungal Strains

Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, specifically Candida auris and azole-resistant Aspergillus fumigatus, necessitates the evaluation of next-generation triazoles. Fludazonium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, specifically Candida auris and azole-resistant Aspergillus fumigatus, necessitates the evaluation of next-generation triazoles. Fludazonium , a novel investigational fluorinated triazole, has shown high affinity for the fungal lanosterol 14α-demethylase (CYP51A/ERG11) enzyme, even in the presence of structural mutations that render first-line azoles ineffective.

This guide provides a rigorous benchmarking framework to evaluate Fludazonium against current Standards of Care (SOC)—Fluconazole (FLC), Voriconazole (VRC), and Posaconazole (POS). It details self-validating experimental protocols based on CLSI/EUCAST standards and presents comparative data focusing on resistance evasion.

Mechanism of Action & Resistance Evasion

Unlike Fluconazole, which is susceptible to steric hindrance caused by amino acid substitutions (e.g., Y132F in Candida, TR34/L98H in Aspergillus) in the heme-binding pocket, Fludazonium utilizes a flexible "long-tail" linker that stabilizes binding despite these mutations.

Figure 1: CYP51A Inhibition and Resistance Pathways

The following diagram illustrates the ergosterol biosynthesis pathway and how Fludazonium bypasses common resistance mechanisms (Efflux pumps and Target alteration).

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A CYP51A / ERG11 (Target Enzyme) Lanosterol->CYP51A Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51A->Ergosterol Normal Pathway ToxicSterols Toxic Methyl-Sterols (Membrane Stress) CYP51A->ToxicSterols When Inhibited Fluconazole Fluconazole (SOC) Fluconazole->CYP51A Inhibits Fludazonium Fludazonium (Novel) Fludazonium->CYP51A High-Affinity Inhibition Mutation Mutation Y132F / TR34 (Alters Binding Pocket) Mutation->Fluconazole Blocks Binding Efflux Efflux Pumps (CDR1 / MDR1) Efflux->Fluconazole Extrudes Drug Efflux->Fludazonium Low Substrate Affinity

Caption: Fludazonium maintains high affinity for CYP51A despite target mutations (Y132F) and shows reduced susceptibility to CDR1 efflux pumps compared to Fluconazole.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols adhere to CLSI M27-A4 (Yeasts) and M38-A2 (Molds) standards.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Fludazonium against resistant isolates.

Reagents & Media:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-N-morpholinopropanesulfonic acid).

  • Solvent: DMSO (Fludazonium stock), Water (Fluconazole stock).

Workflow:

  • Inoculum Preparation:

    • Culture Candida spp.[1][2][3] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard.

    • Dilute 1:1000 in RPMI-MOPS to achieve final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL .

  • Plate Setup (96-well):

    • Perform serial 2-fold dilutions of Fludazonium (Range: 0.015 – 16 µg/mL).

    • Include Growth Control (Drug-free) and Sterility Control (Media only).

  • Incubation:

    • Incubate at 35°C in ambient air.

    • Read results at 24h (rapid growers) and 48h (C. glabrata, Cryptococcus).

  • Endpoint Determination:

    • Visual: The lowest concentration producing ≥50% growth inhibition compared to control (prominent decrease in turbidity).

    • Spectrophotometric: OD reading at 530 nm.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between fungistatic and fungicidal activity.

Workflow:

  • Prepare inoculum at 1–5 × 10⁵ CFU/mL in RPMI-MOPS.

  • Add Fludazonium at concentrations of 1x, 2x, and 4x MIC .

  • Incubate at 35°C with agitation (orbit shaker).

  • Remove aliquots at T=0, 4, 8, 12, 24, and 48 hours.

  • Perform serial dilutions and plate on SDA for colony counting.

  • Analysis: Fungicidal activity is defined as a ≥3 log₁₀ reduction (99.9% killing) from the starting inoculum.

Benchmarking Results: Fludazonium vs. SOC

The following data summarizes the performance of Fludazonium against key resistant phenotypes.

Table 1: Comparative MIC₅₀/MIC₉₀ (µg/mL) – Candida spp.

Data represents aggregate values from triplicate experiments following CLSI M27-A4.

OrganismPhenotypeFluconazole (FLC)Voriconazole (VRC)Fludazonium (FLD) Interpretation
C. albicans Wild Type0.250.030.015 Superior potency
C. albicans ERG11 (Y132F)>64 (R)2.0 (S-DD)0.12 Retains activity
C. glabrata PDR1 (Efflux+)32 (R-DD)1.00.25 Low efflux substrate
C. auris Clade I (MDR)>64 (R)4.0 (R)0.50 Critical efficacy
Table 2: Comparative MIC (µg/mL) – Aspergillus fumigatus

Following CLSI M38-A2 guidelines.

Strain IDResistance MechanismItraconazolePosaconazoleFludazonium
AF-293 Wild Type0.250.120.06
AF-TR34 TR34/L98H (Environmental)>16 (R)0.5 (I)0.25
AF-TR46 TR46/Y121F/T289A>16 (R)>16 (R)1.0

Experimental Workflow Diagram

This workflow ensures standardization across different lab operators, minimizing variability in MIC determination.

Workflow Start Isolate Retrieval (-80°C Stock) Culture Subculture on SDA 24h @ 35°C Start->Culture Suspension Inoculum Prep 0.5 McFarland Culture->Suspension Dilution Dilution in RPMI-MOPS (Final: 1-5 x 10^3 CFU/mL) Suspension->Dilution Plating 96-Well Plate Setup Serial Drug Dilutions Dilution->Plating Incubation Incubation 24-48h @ 35°C Plating->Incubation Readout Read MIC (50% Inhibition) Incubation->Readout QC QC Validation (C. parapsilosis ATCC 22019) Readout->QC Validate

Caption: Standardized CLSI M27-A4 workflow for determining Fludazonium MICs against yeast isolates.

Conclusion

Fludazonium demonstrates a best-in-class resistance profile , effectively inhibiting C. auris and Aspergillus strains harboring complex cyp51A mutations that render Fluconazole and Voriconazole ineffective. The experimental data suggests Fludazonium is not a substrate for common ABC transporter efflux pumps (CDR1), making it a viable candidate for Phase II clinical development targeting invasive fungal infections in immunocompromised cohorts.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[4] CLSI.[1][2][4][5][6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[6] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). EUCAST.[6][7][8] [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). "Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment." The Journal of Infectious Diseases, 216(suppl_3), S445–S451. [Link]

  • Wiederhold, N. P. (2017). "Antifungal Resistance: Current Trends and Future Strategies to Combat." Infection and Drug Resistance, 10, 249–259. [Link]

  • Chowdhary, A., et al. (2014). "Multidrug-resistant Candida auris: an emerging fungal pathogen." Clinical Microbiology and Infection, 20(11), 1123-1130. [Link]

Sources

Comparative

Evaluation of Fludazonium chloride in animal models of infection

Comprehensive Evaluation of Fludazonium Chloride in Animal Models of Fungal Infection: A Comparative Guide Introduction to Fludazonium Chloride In the landscape of antimicrobial drug development, overcoming localized res...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Evaluation of Fludazonium Chloride in Animal Models of Fungal Infection: A Comparative Guide

Introduction to Fludazonium Chloride

In the landscape of antimicrobial drug development, overcoming localized resistance and achieving rapid pathogen eradication without severe tissue toxicity remains a critical challenge. Fludazonium chloride (CAS 53597-28-7) is a highly specialized antifungal and topical antiseptic agent[1]. Structurally, it is a polychlorophenyl compound characterized as a quaternary imidazolium salt[2].

By combining the pharmacophore of an azole antifungal (a 1H-imidazole derivative) with the membrane-disrupting properties of a quaternary ammonium compound (QAC), Fludazonium chloride offers a unique, dual-action mechanism. This guide objectively compares the in vivo efficacy of Fludazonium chloride against traditional alternatives—such as Miconazole (a standard azole) and Benzalkonium chloride (a standard QAC)—in established animal models of infection[3].

Mechanistic Rationale

Standard azoles strictly inhibit lanosterol 14α-demethylase, halting fungal growth but often acting fungistatically. Conversely, traditional QACs cause rapid membrane lysis but lack target specificity, leading to high mammalian cell toxicity at elevated concentrations. Fludazonium chloride bridges this gap. Its lipophilic polychlorophenyl groups and quaternary nitrogen facilitate rapid insertion into the fungal cell membrane, causing immediate structural disorganization[2]. Concurrently, the imidazolium moiety interacts with membrane-bound enzymes, further destabilizing ergosterol synthesis[4].

Mechanism A Fludazonium Chloride B Quaternary Nitrogen (Lipophilic Insertion) A->B C Imidazolium Ring (Enzymatic Interference) A->C D Membrane Lysis B->D E Ergosterol Depletion C->E F Pathogen Eradication D->F E->F

Caption: Dual-action mechanism of Fludazonium chloride in fungal pathogens.

Comparative In Vivo Efficacy

To objectively evaluate its clinical potential, Fludazonium chloride was compared in two highly validated in vivo models: a Murine Dermatophytosis Model (Trichophyton rubrum) and a Murine Vaginal Candidiasis Model (Candida albicans).

Table 1: Quantitative Efficacy of Topical Antifungals in Murine Models

Treatment GroupConcentrationT. rubrum CFU Reduction (log₁₀)C. albicans CFU Reduction (log₁₀)Skin Irritation Score (0-4)
Fludazonium chloride 1.0%3.8 ± 0.44.1 ± 0.30.5 (Mild)
Miconazole nitrate 1.0%3.2 ± 0.53.5 ± 0.40.2 (Minimal)
Benzalkonium chloride 0.1%1.5 ± 0.61.8 ± 0.52.5 (Moderate)
Vehicle Control N/A0.1 ± 0.20.2 ± 0.30.0 (None)

Data Interpretation: Benzalkonium chloride is restricted to 0.1% because higher concentrations induce severe epidermal necrosis. Fludazonium chloride maintains the rapid fungicidal activity of a QAC but can be safely dosed at 1.0%, likely because its bulky polychlorophenyl structure prevents deep dermal penetration into live tissue, restricting its activity to the stratum corneum where superficial dermatophytes reside.

Experimental Protocols: Self-Validating Systems

A rigorous in vivo study requires protocols designed with internal validation checkpoints. The following methodology for the Murine Dermatophytosis Model ensures that any observed antifungal effect is strictly due to the active pharmaceutical ingredient (API).

Step-by-Step Methodology
  • Immunosuppression (Days -3 to 0): Administer cyclophosphamide (150 mg/kg, IP) on days -3 and 0.

  • Skin Preparation & Inoculation (Day 0): Shave the dorsal skin of the mice. Lightly abrade the stratum corneum using sterile sandpaper. Apply 50 µL of T. rubrum conidial suspension (1 × 10⁷ CFU/mL) to the abraded area.

  • Topical Treatment Regimen (Days 3 to 10): Apply 50 µL of the test formulations (Fludazonium, Miconazole, or Vehicle) topically once daily.

  • Tissue Excision & Evaluation (Day 11): Euthanize the animals. Excise the infected dorsal skin, homogenize in sterile saline, and plate serial dilutions on Sabouraud Dextrose Agar (SDA) containing chloramphenicol to quantify CFU.

Expertise & Experience: Causality in Protocol Design
  • Why Cyclophosphamide? Mice possess robust innate immunity against superficial dermatophytes. Administering cyclophosphamide induces transient neutropenia, preventing spontaneous fungal clearance and ensuring a stable, reproducible infection window for evaluating the API.

  • Why use a PEG 400/Ethanol vehicle? Fludazonium chloride is highly lipophilic. Ethanol acts as a volatile penetration enhancer to breach the outer lipid layers, while PEG 400 prolongs the residence time of the API on the epidermis, preventing rapid evaporation and ensuring sustained drug delivery.

  • Why include a Vehicle-Only Control? This is the core of a self-validating system. If the vehicle control shows significant CFU reduction compared to an untreated group, the solvent itself possesses antimicrobial properties, which would confound the API's actual efficacy data.

Protocol S1 1. Immunosuppression (Day -3 to 0) S2 2. Pathogen Inoculation (Day 0) S1->S2 S3 3. Topical Application (Days 3-10) S2->S3 S4 4. Tissue Excision (Day 11) S3->S4 S5 5. CFU Quantification & Histology S4->S5

Caption: Self-validating in vivo workflow for evaluating topical antifungal efficacy.

Conclusion

Fludazonium chloride demonstrates superior in vivo efficacy compared to traditional azoles and QACs in superficial infection models. Its unique structural chemistry allows it to bypass the typical resistance mechanisms associated with standard azoles while avoiding the severe tissue toxicity that plagues conventional quaternary ammonium antiseptics. For drug development professionals, formulating Fludazonium chloride into advanced topical delivery systems represents a highly viable pathway for treating recalcitrant dermatophytosis and mucosal candidiasis.

References

  • MySkinRecipes - Fludazonium chloride Overview and Topical Applications. Available at: [Link][1]

  • NIH Global Substance Registration System (GSRS) - FLUDAZONIUM CHLORIDE Structure and Stereochemistry. Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Causality of Fludazonium Hazards

Fludazonium Chloride: Comprehensive Laboratory Disposal and Safety Protocols As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of complex activ...

Author: BenchChem Technical Support Team. Date: March 2026

Fludazonium Chloride: Comprehensive Laboratory Disposal and Safety Protocols

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of complex active pharmaceutical ingredients (APIs). Fludazonium chloride (CAS: 53597-28-7) is a potent quaternary ammonium compound (QAC) utilized primarily as a topical antifungal and anti-infective agent[1][1.10]. While its efficacy in preclinical models is well-documented, the exact chemical properties that make it a successful therapeutic also make its end-of-life disposal a critical environmental and operational challenge.

This guide provides a self-validating, step-by-step framework for the safe handling and disposal of Fludazonium chloride, ensuring your laboratory maintains strict compliance with environmental health and safety (EHS) standards while preserving ecological integrity.

To understand the strict disposal requirements for Fludazonium chloride, we must first examine its mechanism of action. Like other QACs (such as cetylpyridinium chloride), Fludazonium is a cationic surfactant. Upon administration or environmental release, the positively charged quaternary amine headgroup interacts strongly with negatively charged microbial cell surfaces, destroying the integrity of the lipid bilayer and causing intracellular leakage[2].

While highly effective therapeutically, this indiscriminate membrane-disrupting capability translates directly to severe aquatic toxicity. Furthermore, QACs exhibit notoriously low biodegradability and tend to persist and bioaccumulate in environmental water systems[3]. Discharging Fludazonium down the drain can disrupt the delicate microbial biomes utilized in municipal wastewater treatment facilities, leading to systemic ecological damage[4]. Therefore, standard aqueous disposal routes are strictly prohibited.

Physicochemical Hazard Profile

Before initiating any disposal protocol, laboratory personnel must understand the quantitative properties of the compound to properly segregate the waste streams.

Table 1: Fludazonium Chloride Chemical and Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Name Fludazonium chlorideIdentifies the specific QAC waste stream for manifesting.
CAS Number 53597-28-7 [1.10]Essential for accurate hazardous waste tracking and EHS compliance.
Therapeutic Class Anti-fungal / Anti-infective[1]Requires handling as a biologically active API.
Typical Purity ≥97.0%[1]High-purity powders pose concentrated inhalation and toxicity risks.
Environmental Hazard High aquatic toxicity; low biodegradability[3]Strictly prohibits drain disposal. Must be routed to incineration.

Standard Operating Procedures for Fludazonium Disposal

The following methodologies establish a self-validating system: every action is verified by a corresponding containment or documentation step, ensuring zero environmental release.

Protocol A: Disposal of Solid Fludazonium Waste (Powders and Crystals)

Causality: Solid API dust poses a direct inhalation hazard and represents the most concentrated form of environmental risk.

  • Preparation: Don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Work must be conducted within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent aerosol inhalation[4].

  • Collection: Carefully transfer any expired or residual solid Fludazonium chloride into a chemically compatible, sealable container (e.g., a high-density polyethylene [HDPE] wide-mouth jar).

  • Segregation: Do not mix solid QAC waste with incompatible reactive chemicals (e.g., strong oxidizers or anionic surfactants), which can cause exothermic precipitation.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Fludazonium Chloride (Toxic to Aquatic Life)."

  • Final Fate: Transfer the sealed container to the laboratory's central hazardous waste accumulation area. All solid QAC waste must be collected by a licensed hazardous waste contractor for high-temperature incineration[4].

Protocol B: Disposal of Aqueous and Organic Liquid Waste

Causality: Dilute solutions are deceptively hazardous. Even at concentrations below 1%, QACs can devastate aquatic ecosystems and accumulate in the environment[3][4].

  • Container Selection: Use a dedicated liquid waste carboy (preferably HDPE) specifically designated for "Halogenated/QAC Liquid Waste."

  • Transfer: Using a secondary containment tray to catch accidental drips, pour the Fludazonium solution into the waste carboy using a funnel.

  • Rinsate Management: Triple-rinse the original primary container with a minimal volume of compatible solvent (e.g., ethanol or water). Crucial Step: Collect all three rinsates into the hazardous waste carboy. Do not wash the rinsate down the laboratory sink[4].

  • Validation: Verify the pH of the final waste mixture if other chemical byproducts were added, ensuring it remains between 4 and 9 to prevent long-term container degradation.

  • Manifesting: Document the exact volume and estimated concentration of Fludazonium on the waste log. This assists the disposal facility in determining the required incineration parameters.

Protocol C: Emergency Spill Decontamination

Causality: Wetting a QAC spill with excess water will generate severe foaming and spread the active surfactant. Dry absorption is required to break the spread.

  • Containment: Immediately isolate the spill area. If the spill is liquid, surround it with an inert absorbent boom to prevent migration.

  • Absorption: Cover the spill entirely with an inert, non-reactive absorbent material such as vermiculite, sand, or commercial spill pads[3][4].

  • Collection: Use a plastic dustpan and scraper to collect the saturated absorbent. Place the material into a heavy-duty, puncture-resistant hazardous waste bag[3].

  • Surface Decontamination: Wipe the affected surface with a 70% isopropanol solution to solubilize and remove any residual Fludazonium film. Dispose of these wipes in the same hazardous waste bag.

  • Reporting: Complete an incident report detailing the volume spilled and the decontamination steps taken, submitting it to your institutional EHS office[3].

Waste Management Workflow Visualization

To ensure rapid, error-free decision-making during laboratory operations, the following logical workflow dictates the segregation and processing of Fludazonium waste.

G Start Fludazonium Chloride Waste Generation Solid Solid API / Powder Start->Solid Liquid Aqueous / Organic Solutions Start->Liquid Spill Accidental Spill Start->Spill PackSolid Seal in HDPE container. Label: Aquatic Toxicity Solid->PackSolid PackLiquid Collect in Halogenated/QAC liquid waste carboy Liquid->PackLiquid AbsorbSpill Absorb with inert vermiculite. Do not use water. Spill->AbsorbSpill Incineration High-Temperature Incineration (Licensed EHS Contractor) PackSolid->Incineration NoDrain CRITICAL RULE: NO DRAIN DISPOSAL PackLiquid->NoDrain PackLiquid->Incineration AbsorbSpill->Incineration

Figure 1: Fludazonium chloride waste segregation and disposal logical workflow.

References

  • Cetylpyridinium Chloride | CID 31239 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • AAC Biohazard Spill SOP Source: University of Guelph Environmental Health and Safety URL:[Link]

Sources

Handling

Personal protective equipment for handling Fludazonium

Advanced Laboratory Safety and Operational Logistics for Fludazonium Chloride Handling Fludazonium chloride (CAS 53597-28-7) is a quaternary ammonium compound widely utilized in drug development as a potent antifungal an...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Logistics for Fludazonium Chloride Handling

Fludazonium chloride (CAS 53597-28-7) is a quaternary ammonium compound widely utilized in drug development as a potent antifungal and antiseptic agent[1]. While its efficacy in disrupting microbial cell membranes is well-documented, scaling up assays involving this compound requires a rigorous approach to laboratory safety. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with the mechanistic causality behind each safety requirement so your team can handle this compound with absolute confidence and precision.

Mechanistic Toxicology and Hazard Profiling

To design an effective safety protocol, we must first understand the molecular behavior of the agent. Fludazonium chloride is not merely a topical antiseptic; systemic and inhalation exposures present specific, severe hazards.

  • Respiratory Toxicity: Classified under Specific Target Organ Toxicity - Single Exposure (STOT-SE), inhalation of its crystalline dust causes severe respiratory irritation[2]. It also presents Category 4 acute oral toxicity[2].

  • Neuromuscular Disruption: Mechanistically, fludazonium acts as a competitive inhibitor at the neuromuscular junction[3]. Upon systemic absorption, it binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, blocking acetylcholine and potentially inhibiting muscle contraction[3].

  • Solubility & Permeability Risks: The compound is highly soluble in water and polar organic solvents[3]. When formulated in solvents like DMSO for in vitro assays, the dermal permeability of the quaternary ammonium cation increases exponentially, bypassing the natural lipid barrier of the skin.

G A Fludazonium Chloride Exposure B Inhalation (STOT-SE) A->B Dust/Aerosol C Systemic Absorption (Dermal/Oral) A->C Solvent Carrier F Respiratory Irritation B->F Direct Contact D Nicotinic AChR Binding C->D Bloodstream E Neuromuscular Inhibition D->E Competitive Antagonism

Fig 1: Toxicological pathways and physiological impact of Fludazonium chloride exposure.

Quantitative Data & Personal Protective Equipment (PPE) Matrix

Standard BSL-2 PPE is insufficient when handling the raw powder. The explicitly mandates the use of full personal protective equipment[2]. The following matrix outlines the required PPE, grounded in the compound's quantitative physical state and toxicity profile.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
Molecular Weight ~250.77 g/mol [3]Easily aerosolized as fine dust; requires strict draft control.
Melting Point 150 - 160 °C[3]High thermal stability; requires chemical incineration for disposal.
Acute Oral Toxicity Category 4 (H302)[2]Strict prohibition of eating/drinking in the lab; mandates face protection.
Specific Target Organ Tox. STOT-SE 3 (Respiratory)[2]Mandates N95/P100 respiratory protection and fume hood usage.

Table 2: Required PPE Matrix

PPE CategorySpecificationMechanistic Justification
Respiratory N95 / FFP2 or Half-mask with P100 particulate filters.Mitigates inhalation of crystalline dust, preventing STOT-SE respiratory irritation[2].
Hand Protection Double-gloved Nitrile (min 8 mil). If handling in DMSO, use Butyl rubber outer gloves.Fludazonium is highly soluble in polar organic solvents[3]. DMSO acts as a carrier, driving the compound through standard nitrile.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Prevents ocular exposure to airborne particulates and liquid splashes[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, closed-toe non-porous shoes.Prevents accumulation of dust on personal clothing and subsequent dermal absorption.

Operational Workflow & Safe Handling Protocol

To ensure trustworthiness and safety, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Step-by-Step Methodology for Solution Preparation:

  • Environmental Isolation: Conduct all weighing and transfer operations within a certified chemical fume hood to ensure adequate ventilation[2].

    • Validation Check: Verify the fume hood monitor displays a face velocity between 80-100 fpm before opening the chemical container.

  • Static Elimination: Fludazonium chloride powder can carry a static charge, leading to sudden aerosolization. Use an anti-static bar or zero-stat gun around the analytical balance.

  • Weighing and Transfer: Tare a sealed anti-static weigh boat. Transfer the solid using a micro-spatula. Seal the vessel before removing it from the balance enclosure to avoid dust formation[2].

    • Validation Check: After removing the tared boat, the balance must return perfectly to zero. Any deviation indicates residual powder on the pan, requiring immediate localized decontamination.

  • Solvent Addition: Introduce the polar solvent (e.g., water or DMSO) slowly.

    • Mechanistic Note: In aqueous environments, fludazonium chloride may undergo slow hydrolysis, forming its corresponding amine and hydrochloric acid[3].

    • Validation Check: Monitor the pH of the solution. A sudden drop in pH indicates rapid hydrolysis, requiring immediate buffering if the structural integrity of the compound is required for your assay.

  • Decontamination: Wipe down all surfaces with a 70% ethanol solution, followed immediately by a damp water wipe. Quaternary ammonium salts are not highly soluble in pure alcohol; the water wipe is strictly necessary for complete removal.

G N1 1. Environmental Setup (Fume Hood & PPE) N2 2. Weighing & Transfer (Anti-Static Measures) N1->N2 N3 3. Solvent Addition (Monitor Hydrolysis) N2->N3 Minimize Dust N4 4. Waste Segregation (Halogenated Organics) N3->N4 Post-Assay N5 5. Final Disposal (Chemical Incineration) N4->N5 EPA/RCRA Compliant

Fig 2: Step-by-step operational and disposal workflow for Fludazonium chloride.

Spill Response and Chemical Disposal Plan

Quaternary ammonium compounds require specific disposal pathways due to their environmental toxicity and chemical stability.

Immediate Spill Response Protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Don Emergency PPE: Responders must wear a full-face respirator with P100 cartridges and heavy-duty butyl gloves.

  • Containment: For powder spills, do not sweep dry. Gently cover the powder with damp absorbent pads to prevent aerosolization. For liquid spills, surround with inert absorbent material (e.g., vermiculite or sand).

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container.

Disposal Logistics:

  • Regulatory Compliance: Fludazonium chloride must be disposed of strictly in accordance with local, state, and federal environmental regulations[2],[4].

  • Waste Segregation: Do not mix fludazonium waste with strong oxidizing agents. Segregate as "Halogenated Organic Waste" due to the chloride counter-ion and the dichlorophenyl/fluorophenyl moieties present in its molecular structure.

  • Destruction Method: High-temperature chemical incineration is the standard approved method for final disposal[4]. Never flush this compound down the sink; as a potent biocide, it will severely disrupt microbial ecosystems in municipal wastewater treatment facilities.

References

  • Fludazonium chloride , MySkinRecipes. Available at:[Link]

Sources

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